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Core Science & Biosynthesis

Foundational

chemical structure and properties of 2-Amino-1-(4-methoxyphenyl)-1-butanol

Abstract This technical guide provides a comprehensive overview of 2-Amino-1-(4-methoxyphenyl)-1-butanol, a chiral amino alcohol with significant potential in medicinal chemistry and organic synthesis. This document deta...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of 2-Amino-1-(4-methoxyphenyl)-1-butanol, a chiral amino alcohol with significant potential in medicinal chemistry and organic synthesis. This document details the compound's chemical structure, stereoisomerism, and physicochemical properties. It outlines a robust synthetic protocol, explores its potential pharmacological applications based on structural analogies, and provides detailed methodologies for its analytical characterization using modern spectroscopic and chromatographic techniques. This guide is intended for researchers, scientists, and professionals in the fields of drug discovery, chemical synthesis, and analytical chemistry, offering both foundational knowledge and practical, field-proven insights.

Chemical Identity and Physicochemical Properties

2-Amino-1-(4-methoxyphenyl)-1-butanol is an organic compound belonging to the class of amino alcohols.[1] Its structure features a butanol backbone substituted with an amino group at the second carbon and a 4-methoxyphenyl group at the first carbon. This bifunctional nature, possessing both a basic amino group and a hydroxyl group, makes it a valuable chiral building block.[2]

1.1 Chemical Structure and Stereoisomerism

The presence of two chiral centers at positions C1 and C2 of the butanol chain means that 2-Amino-1-(4-methoxyphenyl)-1-butanol can exist as four distinct stereoisomers: (1R,2S), (1S,2R), (1R,2R), and (1S,2S). The relative and absolute stereochemistry of these isomers is critical as it profoundly influences their biological activity and interaction with other chiral molecules, a key consideration in drug development.

The erythro isomers ((1R,2S) and (1S,2R)) and threo isomers ((1R,2R) and (1S,2S)) have different spatial arrangements of their substituents, leading to distinct physical and pharmacological properties. The stereoselective synthesis of a specific isomer is often a primary objective in its application as a pharmaceutical intermediate.[3]

Caption: Stereoisomeric relationships of 2-Amino-1-(4-methoxyphenyl)-1-butanol.

1.2 Physicochemical Data

A summary of key physicochemical properties is essential for handling, formulation, and analytical method development. While experimental data for this specific compound is not extensively published, properties can be estimated based on its structural analogues, such as 4-(4-methoxyphenyl)-1-butanol.[4][5][6]

PropertyValue (Estimated/Analog Data)Source
Molecular Formula C₁₁H₁₇NO₂-
Molecular Weight 195.26 g/mol -
Appearance Expected to be a solid or viscous oil-
Boiling Point >160 °C at reduced pressure (analog)[5][6]
Melting Point 3-4 °C (analog: 4-(4-methoxyphenyl)-1-butanol)[5][6]
Density ~1.04 g/mL (analog)[5][6]
Solubility Soluble in methanol, ethanol, DMSO. Limited water solubility.[1]
pKa (Predicted) Amine: ~9.5-10.5, Alcohol: ~14-15-
LogP (Predicted) ~1.5-2.0-
Synthesis and Purification

The synthesis of amino alcohols like 2-Amino-1-(4-methoxyphenyl)-1-butanol often involves the reduction of an amino ketone or the addition of an organometallic reagent to an amino aldehyde. A common and reliable approach is the reduction of a corresponding α-amino ketone precursor.

2.1 Synthetic Workflow

The general strategy involves the synthesis of 2-amino-1-(4-methoxyphenyl)butan-1-one, followed by a stereoselective or non-stereoselective reduction of the ketone functionality to yield the desired amino alcohol.

SynthesisWorkflow Start Starting Materials (e.g., 4-Methoxypropiophenone) Intermediate α-Amino Ketone Synthesis (e.g., α-bromination followed by amination) Start->Intermediate Reduction Ketone Reduction (e.g., NaBH₄, LiAlH₄) Intermediate->Reduction Product 2-Amino-1-(4-methoxyphenyl)-1-butanol Reduction->Product Purification Purification (Chromatography/Recrystallization) Product->Purification

Caption: General synthetic workflow for 2-Amino-1-(4-methoxyphenyl)-1-butanol.

2.2 Detailed Experimental Protocol: Reduction of α-Amino Ketone

This protocol describes a general procedure for the reduction of 2-amino-1-(4-methoxyphenyl)butan-1-one hydrochloride. The choice of reducing agent (e.g., NaBH₄) is crucial; it is mild enough to selectively reduce the ketone without affecting other functional groups and is safer to handle than stronger agents like LiAlH₄.

Objective: To synthesize 2-Amino-1-(4-methoxyphenyl)-1-butanol via reduction.

Materials:

  • 2-amino-1-(4-methoxyphenyl)butan-1-one hydrochloride

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Deionized Water (H₂O)

  • Dichloromethane (DCM)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Hydrochloric Acid (HCl, 1M)

  • Sodium Bicarbonate (NaHCO₃, saturated solution)

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve the α-amino ketone precursor (1 equivalent) in methanol under an inert atmosphere (e.g., Nitrogen). Cool the solution to 0 °C in an ice bath.

    • Causality: Using methanol as a solvent ensures the solubility of both the substrate and the reducing agent. The low temperature helps to control the reaction rate and minimize potential side reactions.

  • Reduction: Slowly add sodium borohydride (1.5-2.0 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

    • Causality: A slight excess of NaBH₄ ensures complete reduction of the ketone. Portion-wise addition prevents an overly exothermic reaction.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Carefully quench the reaction by slowly adding 1M HCl at 0 °C until gas evolution ceases. This step neutralizes excess NaBH₄.

  • Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.

  • Extraction: To the remaining aqueous residue, add dichloromethane. Neutralize the solution by adding saturated NaHCO₃ solution until the pH is ~8-9. Transfer the mixture to a separatory funnel, shake, and separate the layers. Extract the aqueous layer two more times with DCM.

    • Causality: Basifying the solution deprotonates the amine, making the product soluble in the organic solvent (DCM) for efficient extraction.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure 2-Amino-1-(4-methoxyphenyl)-1-butanol.

Pharmacological Profile (Hypothesized)

While specific pharmacological data for 2-Amino-1-(4-methoxyphenyl)-1-butanol is limited in publicly accessible literature, its structural similarity to known adrenergic agents suggests a potential mechanism of action. Compounds with a phenylethanolamine backbone are known to interact with adrenergic receptors.[7]

3.1 Mechanism of Action

Based on its structure, the compound may act as a sympathomimetic agent by directly or indirectly stimulating α- and β-adrenergic receptors.[7] This could lead to various physiological effects, such as changes in heart rate and blood pressure, bronchodilation, and central nervous system stimulation.[7] The methoxy group on the phenyl ring can influence the compound's affinity and selectivity for different receptor subtypes. It may also function as an enzyme inhibitor or receptor modulator for various biochemical pathways.[1]

3.2 Potential Therapeutic Applications

Given its potential adrenergic activity, this compound could be investigated for several therapeutic applications, including:

  • Decongestant: Similar to other phenylethanolamines.[7]

  • Bronchodilator: For respiratory conditions like asthma.[7]

  • Analeptic/Stimulant: For conditions requiring central nervous system stimulation.[7]

  • Building Block: It serves as a key intermediate in the synthesis of more complex pharmaceutical agents.[1][2]

It is critical to note that extensive in vitro and in vivo studies are required to confirm these hypothesized activities and to establish a comprehensive safety and efficacy profile.

Analytical Methodologies

Robust analytical methods are essential for confirming the structure, determining the purity, and quantifying 2-Amino-1-(4-methoxyphenyl)-1-butanol in various matrices. A combination of spectroscopic and chromatographic techniques is typically employed.[8]

4.1 Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum provides definitive structural information. Expected signals would include aromatic protons from the methoxyphenyl group (typically in the δ 6.8-7.3 ppm range), a singlet for the methoxy group protons (~δ 3.8 ppm), and characteristic multiplets for the protons on the butanol chain.[9][10] The specific chemical shifts and coupling constants of the C1 and C2 protons are crucial for determining the relative stereochemistry (erythro vs. threo).

  • ¹³C NMR: The carbon NMR spectrum confirms the carbon framework of the molecule.[10] Key signals would include those for the aromatic carbons, the methoxy carbon (~δ 55 ppm), and the carbons of the butanol chain, including the two chiral centers bearing the hydroxyl and amino groups.

Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation pattern. Electrospray ionization (ESI) would likely show a prominent protonated molecular ion [M+H]⁺ at m/z 196.27.

4.2 Chromatographic Analysis: HPLC Method

High-Performance Liquid Chromatography (HPLC) is the preferred method for assessing purity and performing quantitative analysis.[8] A reversed-phase method is generally suitable for this compound.

Objective: To develop a robust RP-HPLC method for the purity determination of 2-Amino-1-(4-methoxyphenyl)-1-butanol.

Instrumentation and Conditions:

  • HPLC System: Agilent 1100/1200 series or equivalent, with a UV detector.[11]

  • Column: Zorbax Eclipse-AAA, 5 µm, 150 × 4.6 mm, or equivalent C18 column.[11]

  • Mobile Phase A: 40 mM Sodium Phosphate (NaH₂PO₄), pH adjusted to 7.8.[11]

  • Mobile Phase B: Acetonitrile/Methanol/Water (45/45/10 v/v/v).[11]

  • Gradient Program:

    • 0-2 min: 0% B

    • 2-18 min: 0% to 55% B

    • 18-22 min: 55% to 100% B (Wash)

    • 22-26 min: 100% to 0% B (Equilibration)

  • Flow Rate: 1.5 mL/min

  • Column Temperature: 40 °C[11]

  • Detection Wavelength: 225 nm (due to the methoxyphenyl chromophore)

  • Injection Volume: 10 µL

Sample Preparation:

  • Prepare a stock solution of the sample at 1 mg/mL in methanol.

  • Dilute the stock solution with the initial mobile phase composition (Mobile Phase A) to a final concentration of approximately 50 µg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

System Suitability: Before sample analysis, perform system suitability tests by injecting a standard solution multiple times. Key parameters to assess include retention time repeatability (RSD < 1%), peak area repeatability (RSD < 2%), and theoretical plates (> 2000). This ensures the chromatographic system is performing adequately for accurate and precise results.[12]

AnalyticalWorkflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Prep1 Weigh Sample Prep2 Dissolve in Methanol (1 mg/mL) Prep1->Prep2 Prep3 Dilute with Mobile Phase Prep2->Prep3 Prep4 Filter (0.45 µm) Prep3->Prep4 Inject Inject into HPLC System Prep4->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection (225 nm) Separate->Detect Integrate Integrate Peak Area Detect->Integrate Calculate Calculate Purity (%) Integrate->Calculate Report Generate Report Calculate->Report

Caption: Workflow for HPLC purity analysis.

Conclusion and Future Directions

2-Amino-1-(4-methoxyphenyl)-1-butanol is a molecule of significant interest due to its chiral nature and structural resemblance to pharmacologically active agents. This guide has provided a detailed overview of its chemical properties, a practical synthetic route, a hypothesized pharmacological profile, and robust analytical methodologies for its characterization.

Future research should focus on the stereoselective synthesis of each of the four isomers to enable a thorough investigation of their individual pharmacological activities. Elucidating the specific structure-activity relationships (SAR) will be paramount for its potential development as a therapeutic agent or as a lead compound for optimization in drug discovery programs. Furthermore, the development and validation of chiral separation methods will be crucial for the quality control of enantiomerically pure forms of the compound.

References
  • LookChem. (n.d.). Cas 46084-23-5, (R)-(-)-2-Amino-1-(4-methoxyphenyl)-1-ethanol. LookChem. Retrieved March 29, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Amino-1-butanol, (+)-. PubChem. Retrieved March 29, 2026, from [Link]

  • Supplementary Information. (n.d.). Royal Society of Chemistry. Retrieved March 29, 2026, from [Link]

  • SpectraBase. (n.d.). 2-Amino-1-butanol - Optional[1H NMR] - Chemical Shifts. Retrieved March 29, 2026, from [Link]

  • ResearchGate. (n.d.). 1H NMR spectrum of (1R,2S,1′R)-(–)-2-(1′-(4′′-methoxyphenyl)ethylamino)-1- phenyl-1-propanol HCl (1e). Retrieved March 29, 2026, from [Link]

  • Rao, V., et al. (n.d.). Novel synthesis of 4-amino-2-hydroxymethyl-1-butanol and its purine analogues. Der Pharma Chemica. Retrieved March 29, 2026, from [Link]

  • National Institute of Standards and Technology. (n.d.). 4-(4-Methoxyphenyl)-1-butanol. NIST Chemistry WebBook. Retrieved March 29, 2026, from [Link]

  • Tanaka, T., et al. (n.d.). Syntheses of all the stereoisomers of butanol type 1,7-seco-2,7′-cyclolignane. Journal of Wood Science. Retrieved March 29, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Amino-1-(4-methoxyphenyl)propan-1-ol. PubChem. Retrieved March 29, 2026, from [Link]

  • Semantic Scholar. (n.d.). Novel synthesis of 4-amino-2-hydroxymethyl-1-butanol and its purine analogues. Retrieved March 29, 2026, from [Link]

  • Agilent. (2010). Analysis of Amino Acids by HPLC. Retrieved March 29, 2026, from [Link]

  • Google Patents. (n.d.). Preparation method of 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol.
  • Google Patents. (n.d.). Process for the production of 2-amino-1-butanol.
  • Del Bubba, M., et al. (2006). Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. Journal of Biomolecular Techniques, 17(2), 168–174. Retrieved March 29, 2026, from [Link]

  • Ministry of Health, Labour and Welfare. (2006). Analytical Methods for Residual Compositional Substances of Agricultural Chemicals, Feed Additives, and Veterinary Drugs in Food. Retrieved March 29, 2026, from [Link]

  • Chari, M. A., et al. (2007). Kinetic resolution of racemic 2-amino-1-butanol with penicillin G acylase enzyme immobilised in gelatin gels. Trade Science Inc. Journals. Retrieved March 29, 2026, from [Link]

  • Xu, W., et al. (2020). Analytical methods for amino acid determination in organisms. Amino Acids, 52, 1071–1088. Retrieved March 29, 2026, from [Link]

  • Forró, E., & Fülöp, F. (2021). Stereoselective synthesis and transformation of pinane-based 2-amino-1,3-diols. Beilstein Journal of Organic Chemistry, 17, 80-88. Retrieved March 29, 2026, from [Link]

  • Occupational Safety and Health Administration. (n.d.). Methoxyphenol. OSHA. Retrieved March 29, 2026, from [Link]

  • PubMed. (n.d.). Syntheses of all the stereoisomers of butanol type 1,7-seco-2,7'-cyclolignane. Retrieved March 29, 2026, from [Link]

  • ResearchGate. (n.d.). Pharmacological studies on the mechanism of analgesic action of 4-ethoxy-2-methyl-5-morpholino-3(2H)-pyridazinone (M73101). Retrieved March 29, 2026, from [Link]

Sources

Exploratory

Primary Synthesis Pathway for 2-Amino-1-(4-methoxyphenyl)-1-butanol: A Mechanistic and Methodological Guide

Introduction & Structural Relevance 2-Amino-1-(4-methoxyphenyl)-1-butanol is a structurally significant 1-aryl-2-aminoalcohol. Characterized by a methoxy-substituted aromatic ring and a butane backbone with adjacent hydr...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Relevance

2-Amino-1-(4-methoxyphenyl)-1-butanol is a structurally significant 1-aryl-2-aminoalcohol. Characterized by a methoxy-substituted aromatic ring and a butane backbone with adjacent hydroxyl and amino groups, this compound is a critical intermediate in medicinal chemistry. It serves as a core framework for phenylethanolamine derivatives, ephedrine analogs, and various biologically active active pharmaceutical ingredients (APIs). Understanding its primary synthesis pathway is essential for researchers optimizing yield, stereocontrol, and scalability in drug development.

Retrosynthetic Analysis & Pathway Selection

While the synthesis of 1-aryl-2-aminoalcohols can be approached via the Friedel-Crafts acylation of anisole followed by α -bromination and subsequent amination, this route often suffers from poor atom economy and difficult stereocontrol.

The most elegant, atom-economical, and stereochemically controllable route is the nitroaldol (Henry) condensation [1]. By condensing 4-methoxybenzaldehyde (p-anisaldehyde) with 1-nitropropane, the entire carbon skeleton is assembled in a single step, yielding the intermediate 1-(4-methoxyphenyl)-2-nitrobutan-1-ol[2]. Subsequent catalytic reduction of the aliphatic nitro group provides the target 2-amino-1-(4-methoxyphenyl)-1-butanol.

Pathway A 4-Methoxybenzaldehyde (p-Anisaldehyde) B 1-Nitropropane C 1-(4-Methoxyphenyl)-2-nitrobutan-1-ol (Nitroaldol Intermediate) D 2-Amino-1-(4-methoxyphenyl)-1-butanol (Target API) C->D H2, Pd/C (Reduction) AB AB AB->C Base Catalyst (Henry Reaction)

Overall synthetic route from p-anisaldehyde to the target amino alcohol.

Step 1: The Nitroaldol (Henry) Condensation

Mechanistic Causality

The Henry reaction involves the base-catalyzed deprotonation of 1-nitropropane to form a nucleophilic nitronate anion, which then attacks the electrophilic carbonyl carbon of p-anisaldehyde. To enhance the reaction's efficiency and syn-diastereoselectivity, a Lewis acid such as LiBr or a Copper(I) complex is often employed[2],[3]. The metal cation coordinates to the aldehyde oxygen, increasing its electrophilicity and organizing the transition state to favor the syn-diastereomer[3].

Protocol 1: Synthesis of 1-(4-Methoxyphenyl)-2-nitrobutan-1-ol

This self-validating protocol utilizes a mildly basic DIPEA/LiBr system for diastereoselective synthesis[2].

  • Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 4-methoxybenzaldehyde (1.0 equiv, e.g., 10 mmol) and 1-nitropropane (5.0 equiv, 50 mmol) in anhydrous THF (20 mL).

  • Activation: Add N,N-diisopropylethylamine (DIPEA, 2.0 equiv) followed by anhydrous Lithium Bromide (LiBr, 0.20 equiv)[2]. Causality: LiBr acts as a Lewis acid, coordinating the aldehyde and the nitronate to stabilize the transition state and drive syn-selectivity.

  • Reaction & Validation: Stir the mixture at room temperature for 48–72 hours. Monitor the consumption of the aldehyde via TLC (Hexane/EtOAc 4:1). The product will appear at an Rf​≈0.31 [2].

  • Quench & Workup: Dilute the mixture with ethyl acetate and wash sequentially with a saturated aqueous solution of Na2​S2​O3​ (3×)[2]. Causality: The thiosulfate quench is critical to neutralize any oxidative byproducts and unreacted electrophiles, ensuring a clean organic layer.

  • Isolation: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify via flash column chromatography to yield the nitro alcohol intermediate.

Step 2: Catalytic Reduction of the Nitro Intermediate

Mechanistic Causality

The reduction of the secondary nitroalkane to a primary amine proceeds through a sequential hydrogenation pathway: nitro ( −NO2​ ) nitroso ( −NO ) hydroxylamine ( −NHOH ) amine ( −NH2​ ). Catalytic hydrogenation using Palladium on Carbon (Pd/C) under hydrogen gas is highly efficient, preserves the benzylic hydroxyl group, and avoids the toxic metallic byproducts associated with dissolving metal reductions (e.g., Zn/HCl).

Protocol 2: Synthesis of 2-Amino-1-(4-methoxyphenyl)-1-butanol
  • Setup: Dissolve the purified 1-(4-methoxyphenyl)-2-nitrobutan-1-ol (1.0 equiv) in absolute methanol (0.1 M concentration).

  • Catalyst Addition: Carefully add 10% Pd/C (10% w/w relative to the substrate) under a steady stream of nitrogen. Causality: Nitrogen blanketing prevents the spontaneous ignition of methanol vapors by the highly active Pd/C catalyst.

  • Hydrogenation: Evacuate the reaction vessel and backfill with hydrogen gas (3x). Maintain the system under a hydrogen atmosphere (using a Parr shaker at 40-50 psi) at room temperature for 12-16 hours.

  • Monitoring & Validation: Verify the complete reduction of the nitro group via IR spectroscopy. The reaction is complete when the strong NO2​ stretching bands at ~1550 and ~1350 cm−1 completely disappear.

  • Filtration & Isolation: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Concentrate the filtrate in vacuo. The resulting crude amino alcohol can be recrystallized from an ethanol/diethyl ether system to yield the final purified product.

Workflow S1 Step 1: Nitroaldol Condensation Mix p-Anisaldehyde + 1-Nitropropane Add DIPEA/LiBr or Cu(I) Catalyst S2 Step 2: Workup & Purification Quench with Na2S2O3 Extract & Concentrate S1->S2 S3 Step 3: Catalytic Hydrogenation Dissolve in MeOH Add Pd/C, H2 (40-50 psi) S2->S3 S4 Step 4: Final Isolation Filter Catalyst Crystallize Product S3->S4

Step-by-step experimental workflow for the synthesis and isolation.

Quantitative Data & Stereochemical Considerations

The stereochemical outcome of the Henry reaction is highly dependent on the catalytic system chosen. Table 1 summarizes the expected yields and stereoselectivities based on established literature precedents for the reaction of p-anisaldehyde and 1-nitropropane.

Table 1: Comparison of Catalytic Systems for the Nitroaldol Condensation

Catalytic SystemYield (%)Diastereomeric Ratio (syn:anti)Enantiomeric Excess (ee %)
DIPEA / LiBr (Racemic)52 - 65%3.0:1 to 4.5:1N/A (Racemic)
CuBr / BSDA Ligand / Pyridine 85 - 95%3.3:1Up to 97%

Note: While the DIPEA/LiBr system is excellent for rapid, scalable racemic synthesis[2], utilizing a chiral Bis(sulfonamide)−Diamine (BSDA) ligand with CuBr allows for highly enantioselective production of the syn-adduct[3],[4].

References

  • Catalytic Lewis and Brønsted acid syn-diastereoselective benzylic substitutions of α -hydroxy- β -nitro- and α -hydroxy- β -azido-alkyl arenes Source: Canadian Journal of Chemistry (Canadian Science Publishing) URL:[Link]

  • A Highly Diastereo- and Enantioselective Copper(I)-Catalyzed Henry Reaction Using a Bis(sulfonamide)−Diamine Ligand Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • The Nitro Group in Organic Synthesis Source: John Wiley & Sons, Inc. URL:[Link]

Sources

Foundational

In Vitro Pharmacokinetics of 2-Amino-1-(4-methoxyphenyl)-1-butanol: A Comprehensive Preclinical Guide

Executive Summary The compound 2-Amino-1-(4-methoxyphenyl)-1-butanol ( C11​H17​NO2​ ) is a chiral amino alcohol characterized by a methoxy-substituted aromatic ring and a butanol aliphatic chain. Because of its structura...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-Amino-1-(4-methoxyphenyl)-1-butanol ( C11​H17​NO2​ ) is a chiral amino alcohol characterized by a methoxy-substituted aromatic ring and a butanol aliphatic chain. Because of its structural resemblance to several neuroactive agents and synthetic intermediates, understanding its in vitro drug metabolism and pharmacokinetics (DMPK) is critical for predicting its in vivo behavior, oral bioavailability, and potential drug-drug interactions (DDIs).

This whitepaper provides an authoritative, step-by-step framework for evaluating the in vitro pharmacokinetics of 2-Amino-1-(4-methoxyphenyl)-1-butanol. By analyzing its structural liabilities, we design a self-validating experimental system that captures its permeability, intrinsic clearance ( CLint​ ), and metabolic fate.

Structural Liabilities & Causality in Assay Design

To design an effective in vitro PK screening strategy, we must first deconstruct the molecule's functional groups to predict its metabolic soft spots:

  • The Basic Amino Group ( −NH2​ ): At physiological pH (7.4), this group is predominantly protonated. This ionization state dictates the need for a pH-gradient in permeability assays to accurately model intestinal absorption. Furthermore, it serves as a potential site for N-oxidation by Flavin-containing monooxygenases (FMOs) or deamination.

  • The Methoxy Group ( −OCH3​ ): Aromatic methoxy groups are classic targets for Cytochrome P450 (CYP)-mediated O-demethylation, primarily driven by highly polymorphic enzymes such as CYP2D6 and CYP2C19.

  • The Hydroxyl Group ( −OH ): The primary alcohol on the butane backbone provides a direct conjugation site for Phase II metabolism, specifically glucuronidation via Uridine 5'-diphospho-glucuronosyltransferases (UGTs).

Understanding these structural features allows us to tailor our in vitro assays—ensuring, for example, that both NADPH and UDPGA cofactors are present in microsomal stability assays to capture both Phase I and Phase II clearance mechanisms.

Workflow A 2-Amino-1-(4-methoxyphenyl)-1-butanol (Test Compound) B Caco-2 Permeability Assay (Absorption & Efflux) A->B C HLM Metabolic Stability (Intrinsic Clearance) A->C D Metabolite ID (LC-MS/MS) (Phase I & II Pathways) C->D E CYP Reaction Phenotyping (DDI Risk Assessment) D->E

In vitro DMPK screening workflow for 2-Amino-1-(4-methoxyphenyl)-1-butanol.

Intestinal Permeability: Caco-2 Bidirectional Assay

Because 2-Amino-1-(4-methoxyphenyl)-1-butanol is a basic amino alcohol, its absorption is highly dependent on the pH microclimate of the gastrointestinal tract. The Caco-2 cell monolayer assay is the gold standard for predicting human intestinal absorption [1].

Scientific Rationale

We utilize a pH gradient (Apical pH 6.5 / Basolateral pH 7.4) to mimic the slightly acidic environment of the intestinal lumen versus the neutral pH of the portal blood. This gradient is critical; testing solely at pH 7.4 would artificially suppress the protonation of the amino group, leading to an overestimation of passive transcellular diffusion. Additionally, bidirectional transport (Apical-to-Basolateral and Basolateral-to-Apical) is evaluated to determine if the compound is a substrate for efflux transporters like P-glycoprotein (P-gp).

Step-by-Step Protocol
  • Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts (Transwell, 0.4 µm pore size) at a density of 1×105 cells/ cm2 . Culture for 21 days to allow differentiation into enterocyte-like cells. Validate monolayer integrity by ensuring Transepithelial Electrical Resistance (TEER) is > 250 Ω⋅cm2 .

  • Buffer Preparation: Prepare Hank’s Balanced Salt Solution (HBSS) buffered with 10 mM MES to pH 6.5 (Apical) and 10 mM HEPES to pH 7.4 (Basolateral).

  • Dosing: Spike the test compound (10 µM final concentration) into the donor compartment. Use Propranolol as a high-permeability control and Atenolol as a low-permeability control.

  • Sampling: Incubate at 37°C on an orbital shaker. Extract 50 µL aliquots from the receiver compartment at 30, 60, 90, and 120 minutes, replacing the volume with fresh buffer.

  • Quantification & Calculation: Analyze samples via LC-MS/MS. Calculate the apparent permeability ( Papp​ ) using the equation:

    Papp​=C0​×AdQ/dt​

    (Where dQ/dt is the steady-state rate of appearance, C0​ is the initial donor concentration, and A is the surface area).

  • Efflux Ratio (ER): Calculate ER=Papp​(B→A)/Papp​(A→B) . An ER>2 suggests active efflux.

Metabolic Stability & Intrinsic Clearance (HLM)

Hepatic clearance is the primary elimination route for most lipophilic and semi-lipophilic small molecules. Human Liver Microsomes (HLMs) provide a robust subcellular system to determine the intrinsic clearance ( CLint​ ) of the compound [2].

Scientific Rationale

Because the compound possesses both a methoxy group (Phase I liability) and a hydroxyl group (Phase II liability), the assay must incorporate cofactors for both CYPs (NADPH) and UGTs (UDPGA). Critical Insight: UGT enzymes are located on the luminal side of the endoplasmic reticulum. Therefore, the microsomal vesicles must be permeabilized using a pore-forming peptide like alamethicin to allow the highly polar UDPGA cofactor to access the enzyme active sites.

Step-by-Step Protocol
  • Matrix Preparation: Prepare a 1 mg/mL HLM suspension in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Permeabilization: Add alamethicin (25 µg/mg protein) and incubate on ice for 15 minutes to form pores in the microsomal membranes.

  • Pre-Incubation: Add 2-Amino-1-(4-methoxyphenyl)-1-butanol (final concentration 1 µM) and pre-incubate the mixture at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the reaction by adding a cofactor mixture yielding final concentrations of 1 mM NADPH and 2 mM UDPGA.

  • Kinetic Sampling: At t=0,5,15,30,45, and 60 minutes, transfer 50 µL of the reaction mixture into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide) to precipitate proteins and quench the reaction.

  • Analysis: Centrifuge at 4,000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS.

  • Data Processing: Plot the natural log of the percentage of parent compound remaining versus time. Determine the elimination rate constant ( k ) from the slope. Calculate t1/2​=0.693/k and CLint​=(k×V)/M , where V is the incubation volume and M is the microsomal protein mass.

Metabolite Identification & Reaction Phenotyping

Following the determination of clearance rates, it is imperative to identify the specific enzymes driving the metabolism to assess DDI risks, in accordance with FDA guidance [3].

Proposed Metabolic Pathways

Based on the structural liabilities, the primary expected metabolites are the O-desmethyl phenol derivative (via CYP2D6/CYP2C19) and the O-glucuronide conjugate.

Pathway Parent 2-Amino-1-(4-methoxyphenyl)-1-butanol (Parent) M1 O-Desmethyl Metabolite (Phenol Derivative) Parent->M1 CYP2D6 / CYP2C19 (O-Demethylation) M2 N-Oxide / Deaminated Metabolite Parent->M2 CYP3A4 / MAO (N-Oxidation) M3 O-Glucuronide Conjugate Parent->M3 UGTs (Glucuronidation) M1->M3 UGTs (Phenolic Glucuronidation)

Proposed in vitro metabolic pathways of 2-Amino-1-(4-methoxyphenyl)-1-butanol.
CYP Inhibition Profiling

To determine if the parent compound acts as a perpetrator of DDIs, it must be screened against the major CYP isoforms using specific probe substrates (e.g., Dextromethorphan for CYP2D6, Midazolam for CYP3A4). A shift in the IC50​ value when the compound is pre-incubated with NADPH indicates time-dependent inhibition (TDI), a severe clinical liability.

Quantitative Data Presentation

The following tables represent the standardized output formats for the quantitative data generated by the protocols described above, populated with representative benchmark criteria for a viable drug candidate.

Table 1: Caco-2 Bidirectional Permeability Data Summary

Compound / Control Papp​(A→B) (10−6cm/s) Papp​(B→A) (10−6cm/s) Efflux Ratio (ER)Classification
2-Amino-1-(4-methoxyphenyl)-1-butanol 12.4 ± 1.2 15.1 ± 1.8 1.21 High Permeability, Non-Efflux
Propranolol (High Perm. Control)25.3 ± 2.122.1 ± 1.90.87High Permeability
Atenolol (Low Perm. Control)0.8 ± 0.10.9 ± 0.21.12Low Permeability
Digoxin (P-gp Substrate Control)1.2 ± 0.318.5 ± 2.415.4P-gp Substrate

Table 2: HLM Metabolic Stability and Intrinsic Clearance

Cofactor ConditionHalf-life ( t1/2​ , min) CLint​ (μL/min/mg protein) Scaled Hepatic Clearance ( CLH​ , mL/min/kg )
NADPH only (Phase I)42.516.38.4 (Moderate)
UDPGA only (Phase II)120.05.73.1 (Low)
NADPH + UDPGA (Total) 31.2 22.2 10.5 (Moderate)

Table 3: CYP450 Reversible Inhibition ( IC50​ )

CYP IsoformProbe Substrate IC50​(μM) DDI Risk Assessment
CYP1A2Phenacetin> 50Low Risk
CYP2C9Diclofenac> 50Low Risk
CYP2C19S-Mephenytoin28.5Low/Moderate Risk
CYP2D6Dextromethorphan8.2Moderate Risk (Potential competitive inhibitor)
CYP3A4Midazolam> 50Low Risk

References

  • Correlation between oral drug absorption in humans and apparent drug permeability coefficients in human intestinal epithelial (Caco-2) cells Source: Biochemical and Biophysical Research Communications (1991) URL:[Link]

  • Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data: An examination of in vitro half-life approach and nonspecific binding to microsomes Source: Drug Metabolism and Disposition (1999) URL:[Link]

  • In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions Guidance for Industry Source: U.S. Food and Drug Administration (FDA) (2020) URL:[Link]

Exploratory

Spectroscopic Characterization of 2-Amino-1-(4-methoxyphenyl)-1-butanol: A Comprehensive Technical Guide

Executive Summary & Structural Causality In medicinal chemistry and asymmetric synthesis, chiral amino alcohols serve as foundational building blocks and critical pharmacophores[1]. Among these, 2-Amino-1-(4-methoxypheny...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Causality

In medicinal chemistry and asymmetric synthesis, chiral amino alcohols serve as foundational building blocks and critical pharmacophores[1]. Among these, 2-Amino-1-(4-methoxyphenyl)-1-butanol (C₁₁H₁₇NO₂) represents a highly versatile intermediate. The molecule integrates three distinct functional domains: a conformationally flexible ethyl chain, a basic primary amine, and a p -methoxyphenyl group that provides unique electronic properties[2].

As an analytical scientist, characterizing this compound requires more than executing standard assays; it requires an understanding of how the molecule's architecture dictates its physical behavior. The electron-donating methoxy substituent (-OCH₃) enhances the π -system's nucleophilicity, fundamentally altering the local magnetic environment of the aromatic ring[2]. Furthermore, the adjacent chiral centers at C1 and C2 restrict bond rotation, forcing the aliphatic backbone into specific conformers that manifest as complex splitting patterns in Nuclear Magnetic Resonance (NMR) spectroscopy[3].

This whitepaper outlines a self-validating, orthogonal analytical strategy—utilizing FTIR, NMR, and Mass Spectrometry (MS)—to achieve unambiguous structural confirmation of 2-Amino-1-(4-methoxyphenyl)-1-butanol.

Orthogonal Validation Strategy

A robust characterization protocol must be self-validating . No single technique is definitive in isolation. Our approach relies on a tri-modal confirmation loop:

  • FTIR identifies the presence of the -OH, -NH₂, and methoxy functional groups.

  • NMR maps the exact carbon-hydrogen connectivity and stereochemical environment.

  • MS confirms the exact molecular mass and validates the structural backbone through predictable fragmentation pathways.

If the FTIR indicates an O-H stretch, the ¹H NMR must show a corresponding D₂O-exchangeable proton, and the MS/MS spectra must exhibit a neutral loss of 18 Da (H₂O). This causality eliminates false positives from solvent contamination or structurally similar impurities.

Workflow Visualization

Workflow Prep Sample Preparation (Free Base Isolation) FTIR FTIR (ATR) Functional Group ID Prep->FTIR NMR 1H & 13C NMR Stereochemical Mapping Prep->NMR MS ESI-MS/MS Mass & Fragmentation Prep->MS Integrate Orthogonal Data Synthesis & Structural Validation FTIR->Integrate NMR->Integrate MS->Integrate

Workflow for the spectroscopic characterization of 2-Amino-1-(4-methoxyphenyl)-1-butanol.

Fourier-Transform Infrared (FTIR) Spectroscopy

Amino alcohols are notoriously hygroscopic. Traditional KBr pellet preparation often introduces ambient moisture, which obscures the critical O-H and N-H stretching regions[4]. Therefore, Attenuated Total Reflectance (ATR) is the mandatory methodology, as it requires no sample dilution and minimizes atmospheric exposure.

Step-by-Step ATR-FTIR Methodology
  • Background Acquisition: Clean the diamond ATR crystal with LC-MS grade isopropanol. Acquire a background spectrum from 4000 to 400 cm⁻¹ to establish the baseline.

  • Sample Application: Deposit 1–2 mg of solid 2-Amino-1-(4-methoxyphenyl)-1-butanol directly onto the center of the crystal[4].

  • Compression: Lower the ATR anvil and apply optimal pressure. Causality note: Insufficient pressure leads to poor signal-to-noise ratios, while excessive pressure can damage the crystal or induce mechanochemical polymorphic shifts.

  • Data Acquisition: Record the spectrum using 32 co-added scans at a resolution of 4 cm⁻¹.

  • Processing: Apply an atmospheric compensation algorithm to digitally subtract any residual ambient H₂O and CO₂ interference.

Quantitative FTIR Data Summary
Functional GroupExpected Wavenumber (cm⁻¹)Intensity / ShapeMechanistic Rationale
N-H Stretch (Amine)~3350Medium, doubletPrimary amines exhibit asymmetric and symmetric stretching[2].
O-H Stretch (Alcohol)~3200Broad, strongHydrogen bonding broadens the vibrational energy distribution[2].
C-H Stretch (Aliphatic)2960, 2875Strong, sharpCorresponds to the ethyl chain (C3, C4) stretching modes.
C=C Stretch (Aromatic)1610, 1515Medium, sharpRing breathing modes characteristic of para-substituted benzenes.
C-O Stretch (Methoxy)~1250Strong, sharpAsymmetric stretching of the aryl-alkyl ether linkage[2].

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive tool for resolving the stereochemical complexity of this molecule. The choice of solvent is critical: Deuterated chloroform (CDCl₃) is non-polar enough to dissolve the free base form of the amino alcohol while preventing the rapid proton exchange that occurs in protic solvents like MeOD[4]. This allows for the observation of the -OH and -NH₂ protons.

Step-by-Step NMR Methodology
  • Sample Preparation: Dissolve 15–20 mg of the analyte in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference (0.00 ppm).

  • ¹H NMR Acquisition: Transfer to a 5 mm NMR tube. Acquire at 400 MHz or 500 MHz using a standard 30° pulse sequence, 16 scans, and a relaxation delay (D1) of 2 seconds to ensure complete longitudinal relaxation[4].

  • ¹³C NMR Acquisition: Acquire using a proton-decoupled sequence (e.g., waltz16) with a minimum of 256 scans, covering a spectral width of 0–220 ppm[4].

  • Processing: Apply a 0.3 Hz exponential line-broadening function to the Free Induction Decay (FID) prior to Fourier transformation to optimize the signal-to-noise ratio without sacrificing resolution.

Structural Causality in NMR Shifts
  • The Methoxy Effect: The electron-donating -OCH₃ group pushes electron density into the aromatic ring via resonance. This shields the ortho-protons, shifting them upfield to ~6.85 ppm, creating a distinct AA'BB' splitting pattern[2].

  • Diastereotopic Protons: The adjacent chiral centers at C1 and C2 restrict the flexibility of the butanol backbone. Consequently, the two protons on the C3 methylene group are in different magnetic environments (diastereotopic). Instead of a simple quartet, they present as complex multiplets[3].

Quantitative NMR Data Summary

Table 2: ¹H NMR Assignments (CDCl₃, 400 MHz)

Proton EnvironmentChemical Shift (δ, ppm)MultiplicityIntegration
Aromatic (meta to OCH₃)~7.25Doublet ( J = 8.5 Hz)2H
Aromatic (ortho to OCH₃)~6.85Doublet ( J = 8.5 Hz)2H
C1-H (Methine)~4.50Doublet ( J = 6.0 Hz)1H
-OCH₃ (Methoxy)~3.80Singlet3H
C2-H (Methine)~2.90Multiplet1H
-OH / -NH₂~2.50Broad Singlet3H (Exchangeable)
C3-H₂ (Methylene)1.30 – 1.50Multiplet2H
C4-H₃ (Methyl)~0.95Triplet ( J = 7.5 Hz)3H

Table 3: ¹³C NMR Assignments (CDCl₃, 100 MHz)

Carbon EnvironmentChemical Shift (δ, ppm)
Aromatic C-O (para)~159.2
Aromatic C (ipso to C1)~134.5
Aromatic C (meta to OCH₃)~128.1
Aromatic C (ortho to OCH₃)~113.8
C1 (CH-OH)~75.2
C2 (CH-NH₂)~58.5
-OCH₃ (Methoxy)~55.3
C3 (CH₂)~25.0
C4 (CH₃)~10.5

Mass Spectrometry (MS)

To confirm the molecular weight (195.26 g/mol ) and structural connectivity, Electrospray Ionization (ESI) is preferred over Electron Impact (EI). Amino alcohols fragment heavily under the harsh conditions of EI; ESI is a "soft" ionization technique that preserves the pseudo-molecular ion[4].

Step-by-Step ESI-MS/MS Methodology
  • Sample Dilution: Prepare a 1 µg/mL solution of the analyte in LC-MS grade methanol.

  • Protonation Facilitation: Add 0.1% formic acid to the solution. Causality note: The basic primary amine (-NH₂) readily accepts a proton. Formic acid drives this equilibrium forward, ensuring maximum generation of the [M+H]⁺ ion[4].

  • Ionization: Introduce the sample via direct infusion into the ESI source (flow rate: 5–10 µL/min). Set the capillary voltage to 3.0 kV and desolvation temperature to 250 °C.

  • MS/MS Fragmentation: Isolate the precursor ion at m/z 196.1 and subject it to Collision-Induced Dissociation (CID) using argon gas at a collision energy of 15-25 eV to map the molecular backbone[5].

Quantitative MS Fragmentation Summary
Ion Speciesm/z (Observed)Structural Assignment / Rationale
[M+H]⁺ 196.13 Intact protonated molecular ion.
Fragment 1178.12[M+H - H₂O]⁺ : Classic neutral loss of water from the C1 hydroxyl group.
Fragment 2161.09[M+H - H₂O - NH₃]⁺ : Sequential loss of ammonia from the C2 amine.
Fragment 3137.06Cleavage of the C1-C2 bond, yielding a stabilized 4-methoxybenzyl-type cation.

Conclusion

The rigorous spectroscopic characterization of 2-Amino-1-(4-methoxyphenyl)-1-butanol demands an integrated approach. By understanding the structural causality—how the methoxy group alters electron density and how chiral centers dictate conformational rigidity—analysts can confidently interpret ATR-FTIR, NMR, and ESI-MS data. This self-validating framework ensures absolute confidence in the structural integrity of this critical pharmaceutical building block.

References

  • Synthesis, characterization and in vitro cytotoxicity of pentacoordinated Tin(IV) complexes derived from aminoalcohols Source: PubMed (NIH) URL:[Link]

  • Ring Opening of Epoxy Fatty Esters by Nucleophile to Form the Derivatives of Substituted β-Amino Alcohol Source: Scirp.org URL:[Link]

Sources

Foundational

Physicochemical Profiling of 2-Amino-1-(4-methoxyphenyl)-1-butanol: Molecular Weight, Boiling Point, and Analytical Validation

Executive Summary 2-Amino-1-(4-methoxyphenyl)-1-butanol is a highly versatile chiral amino alcohol that serves as a critical intermediate in the synthesis of complex organic molecules and neurological therapeutics [1]. U...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Amino-1-(4-methoxyphenyl)-1-butanol is a highly versatile chiral amino alcohol that serves as a critical intermediate in the synthesis of complex organic molecules and neurological therapeutics [1]. Understanding its core physicochemical properties—specifically its molecular weight and boiling point—is essential for optimizing synthetic routes, designing purification workflows, and predicting its pharmacokinetic behavior. This technical guide provides an in-depth analysis of these properties, the molecular mechanics driving them, and the self-validating experimental protocols required for their empirical verification.

Quantitative Physicochemical Data

The structural backbone of 2-Amino-1-(4-methoxyphenyl)-1-butanol consists of a butanol chain, an amino group at the C2 position, and a p-methoxyphenyl group at the C1 position.

  • Molecular Weight (MW): The precise molecular formula is C₁₁H₁₇NO₂ . Calculating the monoisotopic mass yields a molecular weight of 195.26 g/mol [2]. This sub-200 Da weight places the compound well within Lipinski’s Rule of Five, indicating highly favorable theoretical oral bioavailability for downstream drug derivatives.

  • Boiling Point (BP): The boiling point is estimated at an exceptionally high ~305°C [1]. For a molecule weighing only 195.26 g/mol , a boiling point exceeding 300°C is highly anomalous compared to standard hydrocarbons of similar mass, pointing to intense intermolecular interactions.

Table 1: Key Physicochemical Parameters
PropertyValueAnalytical Method / Source
Molecular Formula C₁₁H₁₇NO₂Structural Calculation
Molecular Weight 195.26 g/mol Mass Spectrometry (ESI+)
Boiling Point ~305°C (est.)Predictive / Literature [1]
Functional Groups Amine, Hydroxyl, Methoxy, PhenylChemical Structure Analysis
Classification Amino AlcoholPharmacological Classification

Structural and Mechanistic Insights

As a Senior Application Scientist, it is crucial to look beyond the raw data and understand the causality of these physical properties. Why does a 195.26 Da molecule require over 300°C of thermal energy to vaporize?

The answer lies in the synergistic effect of its functional groups:

  • Extensive Hydrogen Bonding: The 1,2-amino alcohol motif provides dense hydrogen-bonding capabilities. The hydroxyl (-OH) and amino (-NH₂) groups act as both robust hydrogen bond donors and acceptors. In the liquid phase, these molecules form a tightly knit intermolecular lattice.

  • Dipole-Dipole Interactions: The methoxy substituent (-OCH₃) on the aromatic ring donates electron density to the π-system, creating a significant molecular dipole moment that further anchors the molecules together.

  • Conformational Flexibility: The butane backbone allows the molecule to adopt conformations that maximize these intermolecular contacts, drastically increasing the enthalpy of vaporization ( ΔHvap​ ).

G A 2-Amino-1-(4-methoxyphenyl) -1-butanol B Hydroxyl (-OH) & Amino (-NH2) Groups A->B C Methoxy (-OCH3) Group A->C D Extensive Intermolecular Hydrogen Bonding B->D Donors/Acceptors E Dipole-Dipole Interactions C->E Polar Surface Area F High Thermal Energy Required for Phase Transition D->F E->F G Elevated Boiling Point (~305°C) F->G

Caption: Causality diagram illustrating how specific functional groups drive the elevated boiling point.

Experimental Protocols for Physicochemical Validation

Theoretical and estimated values must be grounded in empirical reality. The following self-validating protocols are designed to confirm the boiling point and molecular weight with high analytical rigor.

Protocol A: High-Precision Boiling Point Determination via TGA/DSC

Traditional capillary boiling point methods are prone to error at temperatures exceeding 250°C due to localized thermal degradation. Differential Scanning Calorimetry (DSC) coupled with Thermogravimetric Analysis (TGA) provides a superior, self-validating system for determining phase transitions[3].

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh ~10 mg of 2-Amino-1-(4-methoxyphenyl)-1-butanol into an open aluminum oxide (Alox) crucible for TGA, and a sealed gold crucible for DSC.

  • Instrument Calibration: Calibrate the TGA/DSC system using a high-purity amino alcohol standard (e.g., ephedrine) to validate the accuracy of the temperature ramp.

  • Thermal Ramping: Purge the furnace with a dry nitrogen atmosphere at a flow rate of 80 mL/min to prevent oxidative degradation prior to boiling. Ramp the temperature from 30°C to 400°C at a strictly controlled heating rate of 4°C/min.

  • Data Acquisition & Analysis: Monitor the endothermic heat flow. The boiling point is identified as the extrapolated onset temperature of the sharp endothermic peak corresponding to vaporization. Cross-reference this with the mass loss derivative (DTG) from the TGA curve to ensure the endotherm is due to vaporization and not decomposition.

Protocol B: Molecular Weight Verification via LC-MS (ESI+)

Liquid Chromatography-Mass Spectrometry (LC-MS) utilizing positive Electrospray Ionization (ESI+) is the gold standard for validating the exact mass of basic amines [4].

Step-by-Step Methodology:

  • Sample Dilution: Dissolve the synthesized compound in LC-MS grade methanol to a final concentration of 10 µg/mL.

  • Mobile Phase Preparation: Prepare Mobile Phase A (Ultrapure water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid). Causality note: The formic acid acts as a proton donor, ensuring the basic amine group is fully ionized to [M+H]+ in solution, drastically boosting the ESI+ signal.

  • Chromatographic Separation: Inject 5 µL onto a C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.7 µm). Run a linear gradient from 5% to 95% Mobile Phase B over 5 minutes at a flow rate of 0.3 mL/min.

  • Mass Spectrometry Parameters: Set the capillary voltage to 3.0 kV and the desolvation temperature to 350°C. Scan the m/z range from 100 to 500.

  • Validation: Extract the ion chromatogram. The presence of a dominant, high-resolution peak at m/z 196.26 ( [M+H]+ ) mathematically confirms the neutral molecular weight of 195.26 g/mol .

G cluster_0 Boiling Point Determination cluster_1 Molecular Weight Verification Start Sample: 2-Amino-1-(4-methoxyphenyl)-1-butanol TGA TGA/DSC Analysis (Ramp 4°C/min) Start->TGA Prep Sample Prep (0.1% Formic Acid in MeOH) Start->Prep Endo Endothermic Phase Transition Mapping TGA->Endo BP BP Validation (~305°C) Endo->BP LCMS LC-MS (ESI+) Positive Ion Mode Prep->LCMS MW Exact Mass [M+H]+ m/z 196.26 LCMS->MW

Caption: Experimental workflow for the analytical validation of molecular weight and boiling point.

Implications in Drug Development

The intersection of a low molecular weight (195.26 g/mol ) and a high boiling point (~305°C) dictates specific handling in pharmaceutical development. Because the compound cannot be easily purified via standard distillation without risking thermal degradation, chemists must rely on crystallization techniques or flash chromatography. Furthermore, its low molecular weight leaves ample "budget" for synthetic chemists to append additional pharmacophores while remaining under the 500 Da limit for oral drugs, making it an ideal chiral building block.

References

  • Thermal Safety and Structure-Related Reactivity Investigation of Five-Membered Cyclic Sulfamidates Source: ACS Publications (Organic Process Research & Development) URL:[Link]

  • LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise Source: Chromatography Online URL:[Link]

Exploratory

Preliminary Investigation of 2-Amino-1-(4-methoxyphenyl)-1-butanol Reactivity: A Comprehensive Technical Guide

Executive Summary & Structural Profiling 2-Amino-1-(4-methoxyphenyl)-1-butanol (Molecular Formula: C11H17NO2) is a highly versatile 1-aryl-2-aminoalcohol[1]. Featuring an electron-donating methoxy-substituted aromatic ri...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Profiling

2-Amino-1-(4-methoxyphenyl)-1-butanol (Molecular Formula: C11H17NO2) is a highly versatile 1-aryl-2-aminoalcohol[1]. Featuring an electron-donating methoxy-substituted aromatic ring, a secondary benzylic hydroxyl group, and a primary amine on a butane backbone, it serves as a critical pharmacophore mimic. Its structural homology to ephedrine derivatives and sphingosine analogs makes it an invaluable building block in the synthesis of adrenergic agents, chiral resolution agents, and central nervous system (CNS) therapeutics[2].

This technical guide delineates the chemoselective reactivity of this compound, providing field-proven protocols and mechanistic insights into oxazolidinone cyclization, reductive amination, and stereospecific hydroxyl activation.

Core Reactivity Domains & Mechanistic Causality

1,3-Oxazolidin-2-one Synthesis via Phosgenation

1,2-Aminoalcohols are classic precursors for 1,3-oxazolidin-2-ones, which are privileged scaffolds in antibacterial drug development (e.g., linezolid analogs) and serve as robust chiral auxiliaries[3]. The reaction of 2-amino-1-(4-methoxyphenyl)-1-butanol with phosgene equivalents proceeds via an initial N-acylation followed by intramolecular O-alkylation[4].

Causality & Expertise: While phosgene gas is highly efficient,4[4]. The addition of an organic base (e.g., Triethylamine or DMAP) is critical; it acts as an acid scavenger for the generated HCl and enhances the nucleophilicity of the hydroxyl group. This drives the cyclization forward rapidly, preventing the competitive formation of symmetrical urea byproducts[4]. Stereochemically, the relative configuration (erythro vs. threo) of the starting aminoalcohol dictates the cyclization efficiency, with bulky N-substituents occasionally leading to aziridine byproducts[5].

Oxazolidinone_Pathway SM 2-Amino-1-(4-methoxyphenyl) -1-butanol Int1 N-Acyl Chloride Intermediate SM->Int1 + Reagent Reagent Triphosgene / TEA Reagent->Int1 Product 1,3-Oxazolidin-2-one Int1->Product Intramolecular O-Alkylation Byproduct1 Symmetrical Urea Int1->Byproduct1 Intermolecular Amine Attack Byproduct2 Aziridine Derivative Int1->Byproduct2 N-Alkylation

Mechanistic pathway of oxazolidinone formation highlighting chemoselectivity.

N-Alkylation via Reductive Amination

The primary amine group undergoes facile Schiff base formation with aldehydes or ketones, which can subsequently be reduced to form secondary or tertiary amines.

Causality & Expertise: Conducting the reaction under mildly acidic conditions (pH 5-6) protonates the carbonyl oxygen, accelerating imine formation. Utilizing sodium triacetoxyborohydride (NaBH(OAc)3) as the reducing agent provides strict chemoselectivity. Unlike sodium borohydride, NaBH(OAc)3 is mild enough to reduce the transient iminium ion without reducing unreacted aldehydes or interfering with the methoxyphenyl moiety[2].

Reductive_Amination Amine Primary Amine Imine Iminium Ion Amine->Imine H+ (pH 5) Carbonyl Aldehyde Carbonyl->Imine Product Secondary Amine Imine->Product Hydride Transfer Reductant NaBH(OAc)3 Reductant->Product

Chemoselective reductive amination workflow using sodium triacetoxyborohydride.

Hydroxyl Activation and Stereochemical Inversion

The C1 benzylic hydroxyl group is prone to activation via sulfonation (e.g., using methanesulfonyl chloride or p-toluenesulfonyl chloride).

Causality & Expertise: As observed in structurally analogous ephedrine derivatives, the6 by the carbamate carbonyl oxygen[6]. This double SN2 mechanism results in stereochemical inversion at the benzylic center, providing a reliable pathway to access specific diastereomers that are otherwise difficult to synthesize[6].

Experimental Protocols (Self-Validating Workflows)

Protocol A: Synthesis of 4-Ethyl-5-(4-methoxyphenyl)-1,3-oxazolidin-2-one

Objective: Chemoselective cyclization of the 1,2-aminoalcohol using triphosgene. Reagents: 2-Amino-1-(4-methoxyphenyl)-1-butanol (1.0 eq), Triphosgene (0.4 eq), Triethylamine (3.0 eq), anhydrous Dichloromethane (DCM).

Step-by-Step Methodology:

  • Preparation: Dissolve 2-amino-1-(4-methoxyphenyl)-1-butanol in anhydrous DCM under an inert argon atmosphere. Cool the reaction vessel to -78 °C using a dry ice/acetone bath. Validation Check: Cryogenic conditions are mandatory to prevent uncontrolled exothermic degradation and minimize oxadiazolone byproduct formation[4].

  • Base Addition: Add triethylamine (3.0 eq) dropwise via syringe.

  • Electrophile Addition: Dissolve triphosgene (0.4 eq, providing 1.2 eq of active phosgene) in DCM and add slowly over 30 minutes using a syringe pump. Validation Check: Slow addition maintains a low steady-state concentration of the reactive acyl chloride intermediate, heavily favoring intramolecular cyclization over intermolecular urea formation[4].

  • Maturation: Allow the reaction to stir at -78 °C for 1 hour, then gradually warm to room temperature (20 °C) over 2 hours. Monitor via TLC (Ninhydrin stain) until the primary amine spot is completely consumed.

  • Quench & Workup: Quench the reaction with saturated aqueous NaHCO3 to neutralize excess acid and unreacted phosgene equivalents. Extract with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to yield the pure oxazolidinone.

Protocol B: Chemoselective Reductive Amination

Objective: N-alkylation using an aliphatic aldehyde to yield a secondary amine. Reagents: Aminoalcohol (1.0 eq), Aldehyde (1.1 eq), NaBH(OAc)3 (1.5 eq), Glacial Acetic Acid (cat.), 1,2-Dichloroethane (DCE).

Step-by-Step Methodology:

  • Imine Formation: Combine the aminoalcohol and aldehyde in DCE. Add a catalytic amount of glacial acetic acid to adjust the pH to ~5. Stir at room temperature for 1 hour.

  • Reduction: Add NaBH(OAc)3 portion-wise to the stirring solution. Validation Check: Portion-wise addition controls the evolution of hydrogen gas and prevents thermal spikes that could lead to undesired side reactions.

  • Completion: Stir for 4-12 hours at room temperature. Validate completion via LC-MS, observing the mass shift corresponding to the alkylated product.

  • Workup: Quench with 1N NaOH to break down boron complexes and free-base the product. Extract with EtOAc, dry over MgSO4, and concentrate.

Quantitative Data & Yield Analysis

The following table summarizes the expected performance metrics for the key transformations of 2-amino-1-(4-methoxyphenyl)-1-butanol, synthesized from analogous 1-aryl-2-aminoalcohol reactivity profiles[2][5][6].

Reaction TypeReagents / CatalystTarget ProductTypical Yield (%)Stereochemical OutcomeKey Limitation / Byproduct
Oxazolidinone Cyclization Triphosgene, TEA, DCM, -78 °C1,3-Oxazolidin-2-one80 - 95%Retention (from erythro)Trace aziridine formation with bulky N-substituents
Reductive Amination Aldehyde, NaBH(OAc)3, DCEN-Alkyl aminoalcohol70 - 85%Retention of backboneOver-alkylation (dialkylation) if aldehyde is in excess
N-Boc Sulfonation / Cyclization Boc2O; then MsCl, PyridineInverted Oxazolidinone60 - 75%Inversion at C1 (benzylic)Competing elimination (styrene derivative formation)

References

  • Buy 2-Amino-1-(4-methoxyphenyl)-1-butanol (EVT-1327330)
  • Source: nih.
  • Source: google.
  • Source: researchgate.
  • Experimental and DFT study of the conversion of ephedrine derivatives into oxazolidinones.

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Chiral Separation Techniques for 2-Amino-1-(4-methoxyphenyl)-1-butanol Enantiomers

Executive Summary & Physicochemical Profiling 2-Amino-1-(4-methoxyphenyl)-1-butanol (AMPB) is a highly versatile chiral amino alcohol utilized as a critical intermediate in the synthesis of active pharmaceutical ingredie...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Physicochemical Profiling

2-Amino-1-(4-methoxyphenyl)-1-butanol (AMPB) is a highly versatile chiral amino alcohol utilized as a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs) and as a chiral auxiliary in asymmetric catalysis 1. The molecule possesses two contiguous stereocenters (C1 and C2), yielding four distinct stereoisomers: (1R,2R), (1S,2S), (1R,2S), and (1S,2R).

Achieving enantiopurity is paramount, as the spatial orientation of the hydroxyl and amino groups dictates the molecule's biological target affinity and catalytic stereoselectivity. This guide details a highly scalable, self-validating workflow combining Diastereomeric Salt Resolution for preparative bulk separation and Supercritical Fluid Chromatography (SFC) for high-throughput analytical validation and fine purification.

Separation Strategy & Mechanistic Causality

Why Diastereomeric Salt Resolution?

Classical Pasteurian resolution via diastereomeric salt formation remains the most robust and scalable method for initial enantiomeric enrichment of basic amines [[2]](). For AMPB, (-)-Di-p-toluoyl-L-tartaric acid ((-)-DPTTA) is selected over unsubstituted tartaric acid.

  • The Causality: The bulky p-toluoyl aromatic rings of DPTTA engage in strong π-π stacking interactions with the electron-rich p-methoxyphenyl ring of AMPB. This non-covalent structural reinforcement amplifies the lattice energy differential between the resulting diastereomeric salts, driving a higher thermodynamic yield and greater stereoselectivity during fractional crystallization 3.

Why Supercritical Fluid Chromatography (SFC)?

SFC is the premier technique for the analysis and purification of amino alcohols. The supercritical CO₂ mobile phase possesses gas-like diffusivity and liquid-like density, allowing for flow rates 3–5 times higher than HPLC without prohibitive backpressures 4.

  • The Causality: The addition of a basic modifier (e.g., 0.1% Diethylamine) is critical. Free silanol groups on the silica backbone of polysaccharide-based chiral stationary phases (CSPs) act as weak acids. Without DEA, the primary amine of AMPB undergoes secondary ion-exchange interactions with these silanols, resulting in severe peak tailing and loss of resolution. DEA competitively masks these active sites, ensuring sharp, symmetrical peaks [[5]]().

Preparative Protocol: Diastereomeric Salt Resolution

This protocol is designed to resolve the anti-diastereomeric pair of AMPB (e.g., isolating the (1R,2R) enantiomer).

Materials:

  • rac-AMPB (1.0 eq)

  • (-)-Di-p-toluoyl-L-tartaric acid (0.5 to 1.0 eq)

  • Absolute Ethanol (EtOH)

  • 1M Sodium Hydroxide (NaOH)

  • Dichloromethane (DCM)

Step-by-Step Methodology:

  • Salt Formation: Dissolve 10.0 g of rac-AMPB in 50 mL of absolute ethanol in a 250 mL round-bottom flask. Heat the solution to 60 °C under continuous stirring.

  • Resolving Agent Addition: Slowly add a pre-warmed solution of (-)-DPTTA (19.8 g, 1.0 eq) in 50 mL of ethanol.

  • Crystallization: Reflux the mixture for 30 minutes to ensure complete dissolution. Remove from heat and allow the flask to cool ambiently to room temperature at a rate of ~10 °C/hour. Do not crash-cool, as rapid nucleation traps the undesired enantiomer in the crystal lattice.

  • Filtration: Once crystallization is complete (typically 12–16 hours), isolate the precipitated salt via vacuum filtration. Wash the filter cake with 15 mL of ice-cold ethanol.

  • Self-Validation Checkpoint: Isolate a 10 mg aliquot of the first-crop crystals. Perform a miniature free-basing workup (1 mL 1M NaOH, 1 mL DCM). Analyze the organic layer via the SFC protocol (Section 4). Decision Gate: If enantiomeric excess (ee) is < 95%, perform a second recrystallization of the bulk salt in pure ethanol before proceeding to step 6.

  • Free-Basing: Suspend the validated, enantiopure salt in 100 mL of DCM. Add 100 mL of 1M NaOH and stir vigorously for 30 minutes until two clear phases form.

  • Extraction: Separate the organic layer. Extract the aqueous layer with an additional 2 x 50 mL DCM. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield enantiopure AMPB.

Analytical Protocol: Supercritical Fluid Chromatography (SFC)

Table 1: SFC Method Parameters & Mechanistic Rationale
ParameterCondition / ValueMechanistic Rationale
Column Chiralpak AD-H (250 x 4.6 mm, 5 µm)The amylose tris(3,5-dimethylphenylcarbamate) backbone provides optimal helical cavities for H-bonding and π-π recognition of the AMPB structure.
Mobile Phase CO₂ / Methanol (80:20 v/v)Methanol ensures analyte solubility and H-bond disruption; CO₂ provides high diffusivity for rapid mass transfer.
Basic Additive 0.1% Diethylamine (DEA)Competitively masks acidic residual silanols on the CSP, preventing secondary ionic interactions and peak tailing.
Flow Rate 3.0 mL/minLeverages the low viscosity of supercritical fluids to achieve rapid run times without sacrificing theoretical plates.
Back Pressure 120 barMaintains the supercritical state and density of CO₂ uniformly across the column length.
Temperature 35 °COptimizes the thermodynamics of the transient diastereomeric complexes formed between the analyte and the CSP.
Detection UV at 225 nmTargets the strong absorption maximum of the p-methoxyphenyl chromophore.

Self-Validation Checkpoint: Inject a 1 mg/mL standard of the rac-AMPB mixture prior to analyzing resolved samples. The method is only validated for deployment if all present stereoisomers are baseline resolved (Resolution factor Rs​≥1.5 ). If Rs​<1.5 , adjust the methanol modifier concentration by ±2% to alter the retention factor ( k′ ).

Table 2: Representative Chromatographic Performance
Stereoisomer / PeakRelative Retention Time (min)Resolution ( Rs​ )Selectivity ( α )
Enantiomer 14.12--
Enantiomer 25.353.21.30
Enantiomer 37.804.51.46
Enantiomer 49.452.81.21

(Note: Exact elution order depends on the specific diastereomeric ratio of the synthetic batch and the absolute configuration of the CSP).

Workflow Visualization

Workflow Racemate rac-AMPB (4 Stereoisomers) DiastSep Diastereomeric Enrichment Racemate->DiastSep Salt (-)-DPTTA Salt Formation (EtOH, 60°C) DiastSep->Salt Crystals Insoluble Salt (e.g., 1R,2R) Salt->Crystals Precipitates MotherLiq Mother Liquor (e.g., 1S,2S) Salt->MotherLiq Soluble FreeBase Free-Basing (1M NaOH / DCM) Crystals->FreeBase SFC Chiral SFC Analysis (Chiralpak AD-H) FreeBase->SFC QC Check PureEnant Enantiopure AMPB (>99% ee) SFC->PureEnant ee > 99%

Integrated workflow for the chiral resolution and SFC analysis of AMPB enantiomers.

References

  • EvitaChem. Buy 2-Amino-1-(4-methoxyphenyl)-1-butanol (EVT-1327330) - Product & Synthesis Profile.1

  • American Chemical Society (ACS). Developing Processes for Crystallization-Induced Asymmetric Transformation.3

  • ResearchGate. Strategies in optical resolution: a practical guide.2

  • National Institutes of Health (PMC). Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments.5

  • ResearchGate. Chiral Supercritical Fluid Chromatography of 1,2-Aminoalcohols (review).4

Sources

Application

Comprehensive Application Note: 2-Amino-1-(4-methoxyphenyl)-1-butanol as a Versatile API Intermediate

Introduction & Chemical Identity 2-Amino-1-(4-methoxyphenyl)-1-butanol (AMPB; C₁₁H₁₇NO₂, MW 195.26 g/mol ) is a highly valuable amino alcohol intermediate in modern pharmaceutical development[1]. Featuring a 4-methoxyphe...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Identity

2-Amino-1-(4-methoxyphenyl)-1-butanol (AMPB; C₁₁H₁₇NO₂, MW 195.26 g/mol ) is a highly valuable amino alcohol intermediate in modern pharmaceutical development[1]. Featuring a 4-methoxyphenyl aromatic system, a conformationally flexible butanol chain, and two contiguous stereocenters (C1 and C2), AMPB serves as a privileged scaffold for central nervous system (CNS) therapeutics[2]. The electron-donating methoxy group enhances the lipophilicity and receptor-binding affinity of downstream Active Pharmaceutical Ingredients (APIs), particularly those targeting monoamine transporters and G-protein coupled receptors (GPCRs)[3].

Pharmacological Relevance & API Application Pathways

The structural homology between AMPB and endogenous phenethylamines makes it an ideal precursor for synthesizing monoamine reuptake inhibitors and novel analgesics. By leveraging the nucleophilic primary amine and the adjacent hydroxyl group, chemists can perform divergent syntheses[3]:

  • N-Alkylation/Reductive Amination: Yields secondary or tertiary amines that act as potent neurotransmitter modulators.

  • Cyclization: Reaction with phosgene equivalents (e.g., carbonyldiimidazole, CDI) generates chiral oxazolidinones, a motif critical in both antibacterial agents and MAO inhibitors.

API_Application A Chiral AMPB Intermediate B N-Alkylation / Reductive Amination A->B C Cyclization (Phosgene / CDI) A->C D Monoamine Reuptake Inhibitors (CNS APIs) B->D E Chiral Oxazolidinones (Antibacterial APIs) C->E

Figure 1: Divergent API synthesis pathways utilizing the chiral AMPB intermediate.

Synthetic Strategy: From Ketone to Chiral Amino Alcohol

The de novo synthesis of AMPB requires strict stereocontrol. The standard industrial route begins with 4-methoxybutyrophenone, progressing through electrophilic α -bromination and subsequent amination to yield α -amino-4-methoxybutyrophenone[3].

The critical step is the diastereoselective reduction of the α -amino ketone. Utilizing reducing agents like sodium borohydride (NaBH₄) under cryogenic conditions favors the formation of the anti (threo) diastereomer via a Cram-chelate transition state[4]. Following reduction, the racemic amino alcohol must undergo chiral resolution—typically via diastereomeric salt formation with chiral carboxylic acids like L-(+)-tartaric acid—to isolate the desired enantiomer for API production[5].

Synthetic_Workflow A 4-Methoxybutyrophenone (Starting Material) B Electrophilic α-Bromination (Br₂, AcOH) A->B C α-Bromo-4-methoxybutyrophenone B->C D Nucleophilic Substitution (NaN₃ then Reduction) C->D E α-Amino-4-methoxybutyrophenone D->E F Diastereoselective Reduction (NaBH₄, MeOH, -78°C) E->F G 2-Amino-1-(4-methoxyphenyl)-1-butanol (Racemic Mixture) F->G H Chiral Resolution (L-(+)-Tartaric Acid) G->H I (1R, 2S)- or (1S, 2R)-Enantiomer (Pure API Intermediate) H->I

Figure 2: Synthetic workflow for preparation and chiral resolution of the AMPB intermediate.

Experimental Protocols

Protocol A: Diastereoselective Reduction of α -Amino-4-methoxybutyrophenone

Objective: To reduce the ketone moiety while maximizing the anti (threo) diastereomeric ratio. Causality & Expert Insight: Methanol is selected as the solvent to provide proton-donating capabilities that stabilize the alkoxyborohydride intermediates. Lowering the temperature to -78°C kinetically traps the conformation of the α -amino ketone in a rigid chelated state with the sodium cation, directing the hydride attack to the less sterically hindered face (Felkin-Anh/Cram chelation control)[4].

Step-by-Step Methodology:

  • Preparation: Dissolve 10.0 g (approx. 48.2 mmol) of α -amino-4-methoxybutyrophenone in 150 mL of anhydrous methanol in a flame-dried, nitrogen-purged 500 mL round-bottom flask.

  • Cooling: Submerge the flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to -78°C for 15 minutes.

  • Reduction: Slowly add 2.75 g (72.7 mmol, 1.5 eq) of sodium borohydride (NaBH₄) in small portions over 30 minutes.

    • Self-Validation Check: Effervescence (H₂ gas) should be minimal at this temperature; vigorous bubbling indicates the bath is too warm, which will compromise diastereoselectivity.

  • Reaction Monitoring: Stir at -78°C for 4 hours. Monitor completion via TLC (DCM:MeOH 9:1, Ninhydrin stain).

  • Quenching: Quench the reaction carefully by adding 20 mL of saturated aqueous NH₄Cl dropwise while still at -78°C, then allow the mixture to warm to room temperature.

  • Extraction: Concentrate the methanol in vacuo, dilute the aqueous residue with 100 mL of distilled water, and extract with ethyl acetate (3 x 100 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield racemic anti-2-Amino-1-(4-methoxyphenyl)-1-butanol as a pale yellow solid.

Protocol B: Chiral Resolution via Diastereomeric Salt Formation

Objective: To isolate the optically pure (1S, 2R)-enantiomer from the racemic mixture. Causality & Expert Insight: L-(+)-tartaric acid is utilized as the resolving agent because it forms a highly crystalline, robust hydrogen-bonded network with the target enantiomer[5]. The differential solubility of the resulting diastereomeric salts in an ethanol/water matrix allows the (1S, 2R)-AMPB L-tartrate salt to selectively precipitate, leaving the (1R, 2S) salt in the mother liquor[6].

Step-by-Step Methodology:

  • Salt Formation: Dissolve 8.0 g (40.9 mmol) of racemic anti-AMPB in 80 mL of a 9:1 Ethanol/Water mixture at 70°C.

  • Resolving Agent Addition: In a separate flask, dissolve 6.14 g (40.9 mmol, 1.0 eq) of L-(+)-tartaric acid in 40 mL of the same solvent mixture at 70°C. Add this hot solution dropwise to the AMPB solution.

  • Crystallization: Allow the combined solution to cool slowly to room temperature over 12 hours without agitation.

    • Self-Validation Check: Rapid cooling forces kinetic precipitation, trapping the undesired diastereomer. Slow thermodynamic crystallization ensures high enantiomeric purity.

  • Filtration: Filter the resulting white needle-like crystals under vacuum and wash with 10 mL of ice-cold ethanol.

  • Free-Basing: Suspend the isolated salt in 50 mL of water, basify to pH 12 using 2M NaOH, and extract with dichloromethane (3 x 50 mL).

  • Recovery: Dry the organic layer over MgSO₄ and evaporate to yield the enantiopure (1S, 2R)-AMPB. Determine enantiomeric excess (ee) via Chiral HPLC.

Quantitative Data Summary

The following table summarizes the expected quantitative metrics across the optimized synthetic workflow, demonstrating the efficiency of the protocols described above.

Reaction StepReagents / ConditionsYield (%)Diastereomeric Ratio (anti:syn)Enantiomeric Excess (ee %)
α -BrominationBr₂, AcOH, 25°C, 2h88N/AN/A
AminationNaN₃ then Pd/C, H₂82N/AN/A
Diastereoselective ReductionNaBH₄, MeOH, -78°C9195:5N/A
Chiral ResolutionL-(+)-Tartaric acid, EtOH/H₂O42*N/A>99.5

*Note: The maximum theoretical yield for the chiral resolution of a racemate is 50%. A 42% yield represents an 84% recovery of the desired enantiomer.

References

  • ResearchGate. "Recent methodologies mediated by sodium borohydride in the reduction of different classes of compounds". Available at: [Link]

  • Scribd. "Chiral Separations by Liquid Chromatography Theory and Applications". Available at: [Link]

Sources

Method

Application and Protocol Guide: Purification of 2-Amino-1-(4-methoxyphenyl)-1-butanol

Abstract This comprehensive guide details advanced purification techniques for 2-Amino-1-(4-methoxyphenyl)-1-butanol, a chiral building block of significant interest in pharmaceutical synthesis. The inherent challenges i...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This comprehensive guide details advanced purification techniques for 2-Amino-1-(4-methoxyphenyl)-1-butanol, a chiral building block of significant interest in pharmaceutical synthesis. The inherent challenges in isolating the desired stereoisomer with high purity necessitate robust and efficient purification strategies. This document outlines three primary methodologies: Diastereomeric Salt Crystallization, Chiral High-Performance Liquid Chromatography (HPLC), and Achiral Purification by Crystallization and Column Chromatography. Each section provides a detailed theoretical background, step-by-step protocols, and critical insights into experimental parameters. The aim is to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively purify this and structurally similar aminodiols, ensuring the highest standards of quality and stereochemical integrity for downstream applications.

Introduction: The Significance and Challenges of Purifying 2-Amino-1-(4-methoxyphenyl)-1-butanol

2-Amino-1-(4-methoxyphenyl)-1-butanol is a valuable chiral intermediate in the synthesis of various pharmaceutically active compounds. Its stereochemical configuration is critical to the biological activity and safety of the final drug substance. The synthesis of this compound often results in a mixture of stereoisomers (enantiomers and diastereomers), necessitating effective purification to isolate the desired isomer in high purity.

The primary challenges in the purification of this aminodiol include:

  • Stereoisomer Separation: The separation of enantiomers, which have identical physical properties in an achiral environment, requires specialized chiral techniques.

  • Impurity Profile: The crude synthetic product may contain starting materials, by-products, and other process-related impurities that must be removed.

  • Crystallization Behavior: The compound's solubility and crystallization characteristics can be difficult to predict and control.

This guide provides a systematic approach to overcoming these challenges, focusing on practical and scalable purification methods.

Diastereomeric Salt Crystallization: A Classical Approach to Chiral Resolution

Diastereomeric salt crystallization is a widely used and cost-effective method for resolving racemic mixtures of chiral amines.[1] This technique relies on the reaction of the racemic amine with a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts. These diastereomers exhibit different physical properties, most notably solubility, which allows for their separation by fractional crystallization.[1][2]

Principle of Diastereomeric Resolution

The fundamental principle involves the conversion of a difficult-to-separate enantiomeric pair into a more easily separable diastereomeric pair. The choice of the resolving agent and the crystallization solvent are critical parameters that determine the efficiency of the resolution.

Workflow for Diastereomeric Salt Crystallization

Caption: Workflow of Diastereomeric Salt Crystallization.

Protocol for Diastereomeric Resolution using Tartaric Acid

This protocol provides a general framework for the resolution of racemic 2-Amino-1-(4-methoxyphenyl)-1-butanol using L-(+)-tartaric acid as the resolving agent.

Materials:

  • Racemic 2-Amino-1-(4-methoxyphenyl)-1-butanol

  • L-(+)-Tartaric Acid

  • Methanol

  • Deionized Water

  • Sodium Hydroxide (NaOH) solution (e.g., 1 M)

  • Dichloromethane (DCM) or other suitable organic solvent

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Rotary Evaporator

  • Crystallization Dish

  • Filtration apparatus (Büchner funnel, filter paper)

  • pH paper or pH meter

Procedure:

  • Salt Formation:

    • In a suitable flask, dissolve equimolar amounts of racemic 2-Amino-1-(4-methoxyphenyl)-1-butanol and L-(+)-tartaric acid in a minimal amount of a hot solvent mixture, such as methanol/water.[2]

    • Stir the solution until all solids are dissolved.

  • Fractional Crystallization:

    • Allow the solution to cool slowly to room temperature. The less soluble diastereomeric salt will preferentially crystallize.[2]

    • To maximize the yield, the solution can be further cooled in an ice bath.

    • Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

  • Liberation of the Enantiomer:

    • Dissolve the collected diastereomeric salt crystals in water.

    • Add a base, such as 1 M NaOH solution, to neutralize the tartaric acid and liberate the free amine.[2] Monitor the pH to ensure it is basic.

    • Extract the liberated enantiomer into an organic solvent like dichloromethane.

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the purified enantiomer.

  • Analysis:

    • Determine the enantiomeric excess (e.e.) of the purified product using chiral HPLC or polarimetry.

ParameterRecommended ConditionRationale
Resolving Agent L-(+)-Tartaric Acid, (R)-(-)-Mandelic AcidThese are readily available and have been shown to be effective for resolving aminodiols.[2]
Solvent System Methanol, Ethanol, Water, or mixturesThe choice of solvent is crucial for achieving good separation of the diastereomeric salts based on their solubility differences.[2]
Molar Ratio 0.5 to 1.0 equivalent of resolving agentUsing a sub-stoichiometric amount of the resolving agent can sometimes improve the efficiency of the resolution.[3]
Cooling Rate Slow coolingPromotes the formation of larger, purer crystals.[4]

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful analytical and preparative technique for separating enantiomers. It utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.

Principle of Chiral HPLC

The separation mechanism in chiral HPLC is based on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase. The different stabilities of these complexes result in different retention times for the enantiomers.

Chiral HPLC Workflow

Caption: Chiral HPLC Separation Workflow.

Protocol for Preparative Chiral HPLC

Instrumentation and Materials:

  • Preparative HPLC system with a UV detector

  • Chiral column (e.g., Cinchona alkaloid-based or polysaccharide-based CSPs)

  • Mobile phase solvents (e.g., hexane, isopropanol, ethanol)

  • Crude 2-Amino-1-(4-methoxyphenyl)-1-butanol sample

Procedure:

  • Method Development (Analytical Scale):

    • Screen different chiral columns and mobile phase compositions to achieve baseline separation of the enantiomers on an analytical scale.

    • Optimize the flow rate, temperature, and mobile phase composition for the best resolution and analysis time.

  • Scale-Up to Preparative HPLC:

    • Transfer the optimized analytical method to a preparative scale. The column size, flow rate, and sample load will need to be adjusted accordingly.

    • Dissolve the crude sample in the mobile phase.

    • Inject the sample onto the preparative chiral column.

  • Fraction Collection:

    • Monitor the elution of the enantiomers using the UV detector.

    • Collect the fractions corresponding to each enantiomeric peak.

  • Solvent Removal and Product Isolation:

    • Combine the fractions containing the desired enantiomer.

    • Remove the solvent under reduced pressure to obtain the purified enantiomer.

  • Purity Analysis:

    • Analyze the purity and enantiomeric excess of the final product using analytical chiral HPLC.

ParameterRecommended ConditionRationale
Chiral Stationary Phase Polysaccharide-based (e.g., cellulose or amylose derivatives), Cinchona alkaloid-basedThese CSPs have shown broad applicability for the separation of a wide range of chiral compounds, including amino alcohols.[5]
Mobile Phase Hexane/Isopropanol, Hexane/EthanolNormal-phase chromatography is often effective for the separation of polar analytes on polysaccharide-based CSPs.
Detection Wavelength ~225 nm and ~275 nmThe methoxyphenyl group provides strong UV absorbance at these wavelengths.

Achiral Purification: Crystallization and Column Chromatography

Prior to chiral resolution, it is often necessary to purify the crude product to remove non-chiral impurities. This can be achieved through standard techniques such as crystallization and column chromatography.

Crystallization for General Purification

Crystallization is a powerful technique for purifying solid compounds based on differences in solubility.[4]

Protocol for Recrystallization:

  • Solvent Selection: Choose a solvent in which 2-Amino-1-(4-methoxyphenyl)-1-butanol is highly soluble at elevated temperatures and poorly soluble at low temperatures. Common solvents include alcohols (ethanol, isopropanol) and their mixtures with water.

  • Dissolution: Dissolve the crude solid in a minimal amount of the hot solvent.[4]

  • Cooling: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.

  • Isolation: Collect the purified crystals by filtration and wash with a small amount of cold solvent.

  • Drying: Dry the crystals under vacuum.

Column Chromatography for Impurity Removal

Flash column chromatography is effective for separating the desired product from impurities with different polarities.[6]

Protocol for Flash Column Chromatography:

  • Stationary Phase: Silica gel is a common choice for the purification of moderately polar compounds.

  • Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane with a small amount of methanol) is typically used. The optimal eluent composition should be determined by thin-layer chromatography (TLC).

  • Column Packing: Pack a glass column with a slurry of silica gel in the non-polar solvent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel column.

  • Elution: Elute the column with the chosen mobile phase, collecting fractions.

  • Fraction Analysis: Monitor the fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

TechniqueKey ParametersExpected Outcome
Crystallization Solvent, Cooling RateRemoval of soluble and insoluble impurities, yielding a crystalline solid of higher purity.
Column Chromatography Stationary Phase, Mobile PhaseSeparation of compounds based on polarity, effective for removing by-products and starting materials.

Conclusion

The purification of 2-Amino-1-(4-methoxyphenyl)-1-butanol requires a multi-faceted approach, often combining achiral and chiral techniques. Diastereomeric salt crystallization offers a scalable and cost-effective method for chiral resolution, while preparative chiral HPLC provides high-resolution separation for achieving very high enantiomeric purity. Standard crystallization and column chromatography are essential preliminary steps for removing non-chiral impurities. The specific choice and optimization of these techniques will depend on the scale of the synthesis, the desired purity level, and the available resources. By following the principles and protocols outlined in this guide, researchers can effectively purify this important chiral building block to meet the stringent requirements of pharmaceutical development.

References

  • Benchchem. A Comparative Guide to Chiral Resolution Methods for 2-Amino-1-butanol.

  • Benchchem. Application Notes and Protocols for (2-Amino-4-methoxyphenyl)methanol in Pharmaceutical Synthesis.

  • Google Patents. US5677469A - Process for resolving chiral acids with 1-aminoindan-2-ols.

  • Google Patents. US5866719A - Process for the purification of an aminoalcohol.

  • LookChem. Cas 46084-23-5,(R)-(-)-2-Amino-1-(4-methoxyphenyl).

  • Wikipedia. Chiral resolution.

  • RSC Publishing. Chiral resolution with frozen aqueous amino acids. Analytical Methods.

  • PubMed. Crystallization and preliminary crystallographic analysis of 2-aminophenol 1,6-dioxygenase complexed with substrate and with an inhibitor.

  • Der Pharma Chemica. Novel synthesis of 4-amino-2-hydroxymethyl-1-butanol and its purine analogues.

  • Chiral Technologies Europe. Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC.

  • University of Colorado Boulder, Department of Chemistry. Crystallization.

  • The Royal Society of Chemistry. Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization.

  • European Patent Office. Processes for producing optically active 2-amino-1-phenylethanol derivatives.

  • Google Patents. US3855300A - Process for the production of 2-amino-1-butanol.

  • PubMed. An ion-exchange chromatography procedure for the isolation and concentration of basic amino acids and polyamines from complex biological samples prior to high-performance liquid chromatography.

  • RSC Publishing. Diastereoconvergent synthesis of anti-1,2-amino alcohols with N-containing quaternary stereocenters via selenium-catalyzed intermolecular C–H amination. Chemical Science.

  • Google Patents. US5118815A - Method for crystallization of amino acids.

  • ResearchGate. Preparation of Optically Pure δ-Lactones Using Diastereomeric Resolution with Amino Acid as Resolving Agent.

  • ResearchGate. Control of Polymorphism in Crystallization of Amino Acid.

  • PMC. Enhanced Stereochemical Analysis of β‑Diastereomeric Amino Acids with Variants of Marfey's Reagent.

  • SciSpace. Isolation, crystallization and preliminary X-ray diffraction analysis of L-amino-acid oxidase from Vipera ammodytes ammodytes venom.

  • Google Patents. US4379941A - Resolution of racemic amino acids.

  • Column Chromatography. Amino Acid Purification.

  • Gilson. Chromatography and Detection Methods for Peptide Purification.

  • ResearchGate. Separation and Purification of Amino Acids.

  • ediss.sub.hamburg. Improvement of liquid chromatography for analysis and purification of proteoforms via rational protein purification parameter sc.

  • ResearchGate. Synthetic Procedure of 2-(1-(4-hydroxy-3-methoxyphenyl)propan-2-yl)-6-methoxy-4-propylphenol v1.

Sources

Application

Application Notes and Protocols for Catalytic Reduction Methods Involving 2-Amino-1-(4-methoxyphenyl)-1-butanol

Introduction 2-Amino-1-(4-methoxyphenyl)-1-butanol is a chiral amino alcohol of significant interest in pharmaceutical and fine chemical synthesis. Its structure, featuring two adjacent stereocenters, makes it a valuable...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

2-Amino-1-(4-methoxyphenyl)-1-butanol is a chiral amino alcohol of significant interest in pharmaceutical and fine chemical synthesis. Its structure, featuring two adjacent stereocenters, makes it a valuable building block for a variety of more complex molecules. The precise control of the stereochemistry during its synthesis is paramount, as different stereoisomers can exhibit vastly different biological activities. This guide provides an in-depth exploration of the catalytic reduction methods pertinent to the synthesis of 2-Amino-1-(4-methoxyphenyl)-1-butanol, targeting researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of these reactions, present detailed experimental protocols for analogous systems, and discuss the critical parameters that govern the stereochemical outcome.

Strategic Approaches to the Synthesis of 2-Amino-1-(4-methoxyphenyl)-1-butanol

The synthesis of 2-Amino-1-(4-methoxyphenyl)-1-butanol can be approached through two primary catalytic reduction pathways. The choice of strategy is often dictated by the available starting materials, desired stereoisomer, and scalability of the process.

  • Diastereoselective and Enantioselective Reduction of the Corresponding α-Amino Ketone: This is a direct approach where 2-amino-1-(4-methoxyphenyl)-1-butanone is reduced to the desired amino alcohol. The key challenge lies in controlling the formation of the two stereocenters to yield the desired diastereomer (syn or anti) with high enantiomeric excess.

  • Synthesis via a Chiral Nitroalcohol Intermediate: This method involves the construction of a nitroalcohol precursor, typically through a stereoselective carbon-carbon bond-forming reaction like the Henry reaction, followed by the catalytic reduction of the nitro group to the corresponding amine.

This guide will focus on providing detailed insights and protocols related to both strategies, with a strong emphasis on the catalytic reduction steps.

Part 1: Diastereoselective and Enantioselective Reduction of 2-Amino-1-(4-methoxyphenyl)-1-butanone

The reduction of the carbonyl group in an α-amino ketone is a critical transformation that dictates the stereochemistry of the final amino alcohol product. The relative orientation of the amino and hydroxyl groups (syn or anti) is determined by the facial selectivity of the hydride attack on the carbonyl carbon.

Mechanistic Considerations: Chelation vs. Felkin-Anh Control

The stereochemical outcome of the reduction of α-amino ketones is primarily governed by two competing models: chelation control and Felkin-Anh control.[1][2]

  • Chelation Control: In the presence of a chelating metal from the reducing agent (e.g., Li, Mg, Zn), a cyclic intermediate can form between the carbonyl oxygen and the nitrogen of the amino group. This rigid structure forces the hydride to attack from the less hindered face, typically leading to the syn-diastereomer.[2]

  • Felkin-Anh Model: In the absence of strong chelation, the stereochemical outcome is predicted by the Felkin-Anh model. The largest substituent on the α-carbon orients itself anti-periplanar to the incoming nucleophile to minimize steric hindrance. This generally leads to the formation of the anti-diastereomer.[1][2]

The choice of reducing agent, solvent, and protecting groups on the amine can significantly influence which model predominates.

G cluster_0 Stereocontrol in α-Amino Ketone Reduction Chelation Control Chelation Control Syn Diastereomer Syn Diastereomer Chelation Control->Syn Diastereomer Favored by chelating metals Felkin-Anh Control Felkin-Anh Control Anti Diastereomer Anti Diastereomer Felkin-Anh Control->Anti Diastereomer Favored in non-chelating conditions G 4-Methoxybenzaldehyde 4-Methoxybenzaldehyde Chiral Nitroalcohol Chiral Nitroalcohol 4-Methoxybenzaldehyde->Chiral Nitroalcohol + Nitropropane (Asymmetric Henry Reaction) 2-Amino-1-(4-methoxyphenyl)-1-butanol 2-Amino-1-(4-methoxyphenyl)-1-butanol Chiral Nitroalcohol->2-Amino-1-(4-methoxyphenyl)-1-butanol Catalytic Hydrogenation (Nitro Group Reduction)

Sources

Method

In Vitro Pharmacological Profiling of 2-Amino-1-(4-methoxyphenyl)-1-butanol: Application Note &amp; Assay Protocols

Executive Summary & Pharmacological Context The compound 2-Amino-1-(4-methoxyphenyl)-1-butanol is a synthetic amino alcohol characterized by a beta-hydroxy group, an ethyl chain at the alpha carbon, and a para-methoxy-su...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Context

The compound 2-Amino-1-(4-methoxyphenyl)-1-butanol is a synthetic amino alcohol characterized by a beta-hydroxy group, an ethyl chain at the alpha carbon, and a para-methoxy-substituted aromatic ring. Structurally, it shares a pharmacophore with both ephedrine analogs and cathinone derivatives.

In drug discovery and neuropharmacology, this structural motif is highly relevant for two primary targets: Monoamine Transporters (MATs) and the Trace Amine-Associated Receptor 1 (TAAR1) . The para-methoxy substitution is a critical functional group; historical structure-activity relationship (SAR) studies demonstrate that para-methoxy additions to phenethylamine and indatraline scaffolds significantly enhance affinity for the Serotonin Transporter (SERT) and promote potent TAAR1 agonism .

This application note provides a comprehensive, self-validating framework for evaluating the in vitro binding and functional activity of 2-Amino-1-(4-methoxyphenyl)-1-butanol.

Mechanistic Rationale & Pathway Visualization

Understanding the causality behind the assay design requires mapping the compound's dual mechanism of action.

  • MAT Inhibition: The amino alcohol backbone mimics endogenous biogenic amines (dopamine, serotonin, norepinephrine), allowing the compound to competitively bind to the orthosteric sites of DAT, SERT, and NET. This blocks the reuptake of neurotransmitters from the synaptic cleft.

  • TAAR1 Agonism: TAAR1 is an intracellular, Gs-coupled G-protein coupled receptor (GPCR). The lipophilic nature of the butanol chain allows the compound to cross the cell membrane, bind to TAAR1, and trigger adenylyl cyclase (AC) to produce cyclic AMP (cAMP).

MOA cluster_TAAR1 TAAR1 Signaling Pathway cluster_MAT Monoamine Transporter (MAT) Blockade Compound 2-Amino-1-(4-methoxyphenyl)-1-butanol TAAR1 TAAR1 Receptor Compound->TAAR1 Agonism MAT DAT / SERT / NET Compound->MAT Inhibition Gs Gs Protein Activation TAAR1->Gs AC Adenylyl Cyclase Gs->AC cAMP cAMP Accumulation AC->cAMP Reuptake Inhibit Neurotransmitter Reuptake MAT->Reuptake Synapse Increased Synaptic Monoamines Reuptake->Synapse

Figure 1: Dual mechanism of action for 2-Amino-1-(4-methoxyphenyl)-1-butanol targeting TAAR1 and MATs.

In Vitro Experimental Protocols

The following protocols are engineered to be self-validating systems. Every step is grounded in biochemical causality to ensure data integrity and reproducibility.

Protocol A: Monoamine Transporter (MAT) Radioligand Binding Assay

This assay determines the binding affinity ( Ki​ ) of the compound at DAT, SERT, and NET using competitive displacement of highly specific tritiated radioligands.

Causality of Reagent Selection: Monoamine transporters are Na+/Cl- symporters. They strictly require a sodium gradient to drive substrate transport. Therefore, the assay buffer must contain 120 mM NaCl to maintain the transporter in an active, ligand-receptive conformation.

Materials:

  • Cell Lines: HEK293 cells stably expressing human DAT, SERT, or NET.

  • Radioligands: [³H]-WIN 35,428 (DAT), [³H]-Citalopram (SERT), [³H]-Nisoxetine (NET).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize HEK293 cells in ice-cold assay buffer. Centrifuge at 40,000 x g for 20 minutes at 4°C. Resuspend the pellet in assay buffer to a final protein concentration of 50 µ g/well .

  • Compound Dilution: Prepare a 10-point serial dilution of 2-Amino-1-(4-methoxyphenyl)-1-butanol (range: 10 µM to 0.1 nM) in assay buffer containing 0.1% BSA to prevent non-specific plastic binding.

  • Incubation: In a 96-well plate, combine 50 µL of the test compound, 50 µL of the respective radioligand (at a concentration equal to its Kd​ ), and 100 µL of membrane suspension.

  • Equilibration: Incubate the plates at 25°C for 2 hours. Rationale: A 2-hour incubation at room temperature ensures the system reaches thermodynamic equilibrium without risking protein degradation.

  • Termination & Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding) using a cell harvester. Wash filters three times with ice-cold buffer.

  • Detection: Add scintillation cocktail to the filters and quantify bound radioactivity using a microplate scintillation counter.

Protocol B: TAAR1 Functional cAMP Accumulation Assay

Because TAAR1 is a Gs-coupled receptor, its activation directly stimulates adenylyl cyclase. This protocol utilizes Homogeneous Time-Resolved Fluorescence (HTRF) to quantify intracellular cAMP.

Causality of Reagent Selection: HTRF is chosen over traditional ELISA because it relies on Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), which drastically reduces background auto-fluorescence from biological membranes, ensuring a higher signal-to-noise ratio. Furthermore, the addition of IBMX (3-isobutyl-1-methylxanthine) is critical; as a phosphodiesterase (PDE) inhibitor, it prevents the degradation of synthesized cAMP, ensuring the measured signal accurately reflects receptor activation.

Materials:

  • Cell Line: CHO-K1 cells stably expressing human TAAR1.

  • Assay Buffer: HBSS supplemented with 20 mM HEPES, 1 mM IBMX, and 0.1% BSA, pH 7.4.

  • Detection Kit: HTRF cAMP Dynamic 2 Kit (Cisbio).

Step-by-Step Methodology:

  • Cell Plating: Harvest CHO-K1/hTAAR1 cells and resuspend in assay buffer. Plate 5,000 cells per well in a 384-well white microplate (volume: 5 µL/well).

  • Stimulation: Add 5 µL of 2-Amino-1-(4-methoxyphenyl)-1-butanol (serial dilutions from 10 µM to 1 pM) to the cells.

  • Incubation: Incubate for 30 minutes at 37°C. Rationale: 30 minutes is the optimal window for peak cAMP accumulation before receptor desensitization/internalization occurs.

  • Lysis & Detection: Add 5 µL of cAMP-d2 conjugate and 5 µL of anti-cAMP Cryptate (both diluted in lysis buffer).

  • Signal Readout: Incubate for 1 hour at room temperature in the dark. Read the plate on a TR-FRET compatible microplate reader (Excitation: 337 nm; Emission: 620 nm and 665 nm).

Experimental Workflow Visualization

Workflow Prep Compound Preparation (Serial Dilution) Incubate Incubation (Binding or Functional) Prep->Incubate Cell Cell Line / Membrane Preparation Cell->Incubate Read Signal Detection (Radiometric / HTRF) Incubate->Read Analyze Data Analysis (IC50 / EC50 Calculation) Read->Analyze

Figure 2: High-throughput in vitro screening workflow for target validation.

Data Presentation & Quality Control

Expected Pharmacological Profile

Based on the structural homology of the para-methoxy amino alcohol scaffold to known MAT inhibitors and TAAR1 agonists, the following table summarizes the expected quantitative profile. Data must be analyzed using non-linear regression (four-parameter logistic equation) to determine IC50​ and EC50​ values. Ki​ values are calculated using the Cheng-Prusoff equation.

TargetAssay TypeExpected MetricReference StandardExpected Result for 2-Amino-1-(4-methoxyphenyl)-1-butanol
hDAT Radioligand Binding Ki​ (nM)Cocaine ( Ki​ ~200 nM)Moderate Affinity ( Ki​ 500 - 1000 nM)
hSERT Radioligand Binding Ki​ (nM)Citalopram ( Ki​ ~1.5 nM)High Affinity ( Ki​ 10 - 50 nM)
hNET Radioligand Binding Ki​ (nM)Nisoxetine ( Ki​ ~4 nM)Moderate Affinity ( Ki​ 100 - 300 nM)
hTAAR1 cAMP Accumulation EC50​ (nM) β -Phenylethylamine ( EC50​ ~100 nM)Potent Agonism ( EC50​ 15 - 80 nM)
The Self-Validating System (Quality Control)

To establish trustworthiness, a protocol cannot exist in a vacuum; it must prove its own validity during every run.

  • Z'-Factor Calculation: Every assay plate must include 16 wells of maximum signal (e.g., 10 µM Amphetamine for TAAR1) and 16 wells of minimum signal (vehicle only). The Z'-factor must be calculated using the formula: Z′=1−∣μmax​−μmin​∣3(σmax​+σmin​)​ . A Z′≥0.5 is strictly required to validate the assay's dynamic range and confirm that the data is distinct from background noise.

  • Reference Benchmarking: The Ki​ or EC50​ of the reference standards must fall within 0.5 log units of historically established literature values. If the reference standard fails, the data for 2-Amino-1-(4-methoxyphenyl)-1-butanol must be discarded.

References

  • Galley, G., Beurier, A., Décoret, G., et al. "Discovery and Characterisation of 2-Aminooxazolines as Highly Potent, Selective and Orally Active TAAR1 Agonists." ACS Medicinal Chemistry Letters, 2015. URL:[Link]

  • Gu, X.-H., Yu, H., Jacobson, A. E., et al. "Design, Synthesis, and Monoamine Transporter Binding Site Affinities of Methoxy Derivatives of Indatraline." Journal of Medicinal Chemistry, 2000. URL:[Link]

Application

safe handling and storage protocols for 2-Amino-1-(4-methoxyphenyl)-1-butanol

Safe Handling, Storage, and Operational Protocols for 2-Amino-1-(4-methoxyphenyl)-1-butanol Executive Summary 2-Amino-1-(4-methoxyphenyl)-1-butanol (C₁₁H₁₇NO₂) is a highly valuable, chiral amino alcohol utilized extensiv...

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Author: BenchChem Technical Support Team. Date: April 2026

Safe Handling, Storage, and Operational Protocols for 2-Amino-1-(4-methoxyphenyl)-1-butanol

Executive Summary

2-Amino-1-(4-methoxyphenyl)-1-butanol (C₁₁H₁₇NO₂) is a highly valuable, chiral amino alcohol utilized extensively as an intermediate in organic synthesis and pharmaceutical development, particularly in the exploration of therapeutics for neurological disorders[1]. Due to the presence of both a nucleophilic amine (-NH₂) and a hydroxyl (-OH) group on a butane backbone, alongside an electron-rich methoxy-substituted aromatic ring, this compound exhibits unique reactivity[1]. This application note details the physicochemical hazard profile, self-validating storage protocols, and step-by-step methodologies for safe laboratory handling and analytical resolution.

Physicochemical Profiling & Hazard Assessment

Understanding the molecular architecture of 2-Amino-1-(4-methoxyphenyl)-1-butanol is critical for predicting its behavior and mitigating risks. The compound features a chiral center at the carbon bearing the amino group, yielding (R)- and (S)-enantiomers critical for stereoselective applications[1].

Table 1: Physicochemical Properties & Hazard Classifications

Property / AttributeValue / DescriptionCausality / Implication
Molecular Formula C₁₁H₁₇NO₂Determines stoichiometry in synthetic pathways[1].
Molecular Weight 195.26 g/mol Used for molarity calculations and mass spectrometry[1].
Boiling Point ~305°C (est.)Low volatility at room temperature reduces acute inhalation risk, but aerosols remain hazardous[1].
Functional Groups Amine (-NH₂), Hydroxyl (-OH), Methoxy-phenylDual functionality allows for nucleophilic substitution and acid-base reactions[2].
Primary Hazard Corrosive (Skin/Eyes)The basicity of the primary amine causes rapid saponification of lipid bilayers in tissue, leading to chemical burns[3].
Secondary Hazard Environmental OxidationAmines can slowly oxidize to N-oxides or degrade upon prolonged exposure to ambient air and light[4].

Mechanistic Hazard Explanation: The primary safety concern stems from the compound's classification as an amino alcohol. The unshared electron pair on the nitrogen atom renders the molecule basic. Upon contact with biological tissues (skin, ocular mucosa, or respiratory tract), the localized high pH disrupts cellular membranes via lipid saponification and protein denaturation, causing severe chemical burns[4]. Furthermore, the methoxy substituent (-OCH₃) donates electron density to the aromatic ring via resonance, enhancing the π-system's nucleophilicity and making the compound susceptible to electrophilic attack or degradation if stored improperly[1].

Reactivity Compound 2-Amino-1-(4-methoxyphenyl) -1-butanol Amine Amine Group (-NH2) Compound->Amine Functional Moiety Hydroxyl Hydroxyl Group (-OH) Compound->Hydroxyl Functional Moiety Methoxy Methoxy-Phenyl Ring Compound->Methoxy Functional Moiety Hazard1 Corrosive to Tissue (High pH) Amine->Hazard1 Basicity Hazard2 Oxidation Risk (Air/Light Sensitive) Amine->Hazard2 N-Oxide Formation Hazard3 Electrophilic Attack (Electron-Rich) Methoxy->Hazard3 pi-System Density

Functional group reactivity and associated hazard profiles for the compound.

Storage & Stability Protocols (Self-Validating System)

To maintain the structural integrity and enantiomeric purity of the compound, storage conditions must isolate the material from reactive environmental factors[5].

  • Atmospheric Control: Store in a tightly sealed, amber glass container to prevent photo-degradation[4]. The headspace should ideally be purged with an inert gas (Argon or Nitrogen) prior to sealing. This prevents the primary amine from reacting with atmospheric carbon dioxide (forming carbamates) or oxygen (forming N-oxides).

  • Temperature & Humidity: Maintain at a controlled room temperature (15°C to 25°C) in a desiccated environment. High humidity can lead to moisture absorption (hygroscopy), which accelerates degradation and alters the effective molecular weight during precise stoichiometric weighing[4].

  • Incompatibilities: Strictly isolate from strong oxidizing agents (e.g., peroxides, permanganates), strong acids (which will cause exothermic protonation of the amine), and acid chlorides/anhydrides (which will undergo uncontrolled acylation)[5].

Self-Validation Check: Before use, inspect the physical appearance of the compound. A shift from a pristine solid/liquid to a discolored (often yellow or brown) or unusually viscous state indicates oxidative degradation. If degradation is suspected, verify purity via HPLC before proceeding with sensitive synthetic steps.

Operational Handling & PPE Workflow

The following step-by-step protocol ensures operator safety during the dispensing and reaction of 2-Amino-1-(4-methoxyphenyl)-1-butanol.

Step-by-Step Handling Protocol:

  • Preparation: Don appropriate Personal Protective Equipment (PPE), including a chemically resistant lab coat, nitrile gloves (double-gloving is recommended for extended handling), and splash-proof safety goggles[3].

  • Environmental Verification: Conduct all open-container handling within a certified chemical fume hood[5]. Verify the hood's inward face velocity is between 100-120 linear feet per minute (LFM) to ensure complete capture of any generated dust or vapor.

  • Dispensing: Use anti-static, spark-proof spatulas for weighing[5]. Avoid vigorous transferring techniques that generate airborne particulates.

  • Decontamination: After dispensing, wipe down the exterior of the container and the balance with a mild acidic solution (e.g., 1% citric acid) to neutralize any trace amine residue, followed by a water wipe.

Spill Response Protocol: In the event of an accidental release:

  • Isolate: Evacuate personnel from the immediate vicinity and maximize fume hood ventilation[3].

  • Neutralize & Absorb: Do not use water directly, as it may spread the basic compound. Carefully cover the spill with a dry, inert absorbent material (e.g., sand, vermiculite, or a commercial spill kit designed for caustics)[4].

  • Collect: Sweep the absorbed mixture using non-sparking tools and place it into a designated, clearly labeled hazardous waste container[5].

  • Wash: Wash the contaminated surface with a dilute acidic solution to neutralize residual alkalinity, followed by copious amounts of water[3].

Workflow Start Preparation & PPE Hood Chemical Fume Hood (Airflow >100 LFM) Start->Hood Dispense Dispensing & Weighing (Anti-static tools) Hood->Dispense Reaction Reaction / Synthesis Dispense->Reaction Spill Spill Scenario Dispense->Spill Accidental Release Waste Hazardous Waste Disposal Reaction->Waste Byproducts Clean Neutralize & Absorb (Inert material) Spill->Clean Clean->Waste

Standard operating procedure for dispensing, reacting, and managing spills.

Analytical Protocol: Enantiomeric Purity Assessment (LC-MS)

Because 2-Amino-1-(4-methoxyphenyl)-1-butanol is utilized in pharmaceutical development where stereochemistry dictates biological activity, assessing enantiomeric purity is a critical workflow[1].

Step-by-Step LC-MS Protocol:

  • Sample Preparation: Dissolve 1.0 mg of the compound in 1.0 mL of HPLC-grade Methanol to create a 1 mg/mL stock solution. Dilute to a working concentration of 10 µg/mL using the mobile phase.

  • Column Selection: Utilize a chiral stationary phase (CSP) column (e.g., Chiralpak AD-H or equivalent, 250 mm × 4.6 mm, 5 µm) capable of resolving amino alcohols.

  • Mobile Phase: Prepare an isocratic mobile phase of Hexane / Isopropanol / Diethylamine (80:20:0.1 v/v/v). Causality Note: The addition of 0.1% Diethylamine acts as a basic modifier, suppressing the ionization of the target compound's amine group, thereby preventing peak tailing and improving enantiomeric resolution.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Injection Volume: 10 µL.

  • Detection: Monitor UV absorbance at 225 nm and 275 nm (corresponding to the methoxy-phenyl chromophore). For MS detection, utilize Electrospray Ionization in positive mode (ESI+), monitoring for the protonated molecular ion[M+H]⁺ at m/z 196.2.

  • Data Analysis: Integrate the area under the curve (AUC) for the (R) and (S) enantiomer peaks to calculate the Enantiomeric Excess (ee).

References

  • Cole-Parmer. "Material Safety Data Sheet - (+/-)-2-Amino-1-butanol, 97%". Cole-Parmer.[Link]

  • Zoro. "DL-2-Amino-1-butanol Material Safety Data Sheet". Zoro.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Impurities in 2-Amino-1-(4-methoxyphenyl)-1-butanol Production

Welcome to the technical support center for the synthesis of 2-Amino-1-(4-methoxyphenyl)-1-butanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 2-Amino-1-(4-methoxyphenyl)-1-butanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot impurities encountered during the production of this key pharmaceutical intermediate. Our approach is rooted in a deep understanding of the underlying chemical principles to ensure the highest purity of the final product.

I. Understanding the Synthesis and Potential Impurities

The synthesis of 2-Amino-1-(4-methoxyphenyl)-1-butanol is a multi-step process that can be susceptible to the formation of various impurities if not carefully controlled.[1] A common synthetic route starts from 4-methoxyacetophenone, involving the formation of a nitro intermediate, followed by reduction to the corresponding amine.[1] The final amino alcohol is then formed through reaction with an appropriate alkyl halide.[1]

Impurities can be introduced at any stage, arising from starting materials, side reactions, or degradation of the product.[2] According to the International Conference on Harmonisation (ICH) guidelines, an impurity is any component of a drug substance that is not the desired chemical entity.[2] These can be organic, inorganic, or residual solvents.[3]

Common Impurity Classes:
  • Process-Related Impurities: These include unreacted starting materials, intermediates, and byproducts from side reactions.[4]

  • Degradation Products: These can form during the reaction, work-up, or storage.

  • Reagent-Related Impurities: Impurities originating from the reagents, solvents, and catalysts used in the synthesis.

Below is a visual representation of a generalized troubleshooting workflow for impurity identification and resolution.

Troubleshooting_Workflow Start Impurity Detected (e.g., by HPLC, GC-MS) Identify Identify Impurity (LC-MS, NMR, etc.) Start->Identify Source Determine Source of Impurity Identify->Source StartingMaterial Starting Material Impurity Source->StartingMaterial If starting material SideReaction Side Reaction Source->SideReaction If byproduct Degradation Degradation Source->Degradation If degradation Optimize Optimize Reaction Conditions Validate Validate Purity (QC Testing) Optimize->Validate Purify Implement Purification Step Purify->Validate Validate->Start Impurity still present End High-Purity Product Validate->End Purity meets spec StartingMaterial->Purify Purify starting material SideReaction->Optimize Modify T, t, catalyst Degradation->Optimize Adjust pH, T, atmosphere

Caption: A general workflow for troubleshooting impurities.

II. Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of 2-Amino-1-(4-methoxyphenyl)-1-butanol.

FAQ 1: An unexpected peak is observed in the HPLC chromatogram of the final product. How do I identify it?

Answer:

The first step in addressing an unknown impurity is its identification. A combination of hyphenated analytical techniques is highly effective for this purpose.[2][3]

Recommended Analytical Workflow:

Analytical TechniqueInformation Gained
LC-MS/MS Provides the molecular weight of the impurity and its fragmentation pattern, which helps in elucidating its structure.[3]
High-Resolution Mass Spectrometry (HRMS) Determines the exact mass and elemental composition of the impurity.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information, including the connectivity of atoms.[5]
Gas Chromatography-Mass Spectrometry (GC-MS) Useful for identifying volatile impurities.[6]

Step-by-Step Protocol for Impurity Identification:

  • Isolate the Impurity: Use preparative HPLC or flash chromatography to isolate a sufficient quantity of the impurity for structural analysis.

  • LC-MS Analysis: Inject the isolated impurity into an LC-MS system to obtain its mass spectrum.

  • NMR Analysis: Dissolve the isolated impurity in a suitable deuterated solvent and acquire ¹H and ¹³C NMR spectra.

  • Structure Elucidation: Combine the data from MS and NMR to propose a structure for the impurity.

FAQ 2: The yield of the desired product is low, and a significant amount of a byproduct is formed. What are the likely causes and solutions?

Answer:

Low yields and the formation of byproducts often point to issues with reaction conditions or the purity of starting materials.

Potential Causes and Troubleshooting Strategies:

  • Side Reactions: Competing reactions can consume starting materials and generate impurities. For instance, in the reduction of a nitro group, over-reduction or incomplete reduction can occur.

    • Solution: Optimize reaction parameters such as temperature, reaction time, and catalyst loading. A Design of Experiments (DoE) approach can be systematically used to find the optimal conditions.

  • Impure Starting Materials: Impurities in the starting materials can participate in side reactions.

    • Solution: Ensure the purity of all starting materials and reagents before use. Recrystallization or distillation of starting materials may be necessary.

  • Incorrect Stoichiometry: An incorrect ratio of reactants can lead to the formation of byproducts.

    • Solution: Carefully control the stoichiometry of the reactants. Use calibrated equipment for all measurements.

FAQ 3: The final product is off-color (e.g., yellow or brown). What could be the reason, and how can I purify it?

Answer:

A colored product often indicates the presence of minor, highly colored impurities, which could be oxidation or degradation products.

Troubleshooting and Purification:

  • Identify the Source of Color: Use UV-Vis spectroscopy to characterize the colored impurity.

  • Prevent Formation:

    • Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

    • Control Temperature: Avoid excessive heat, which can promote degradation.

  • Purification Methods:

    • Recrystallization: This is a highly effective method for removing colored impurities.[7] The choice of solvent is critical for successful recrystallization.

    • Activated Carbon Treatment: Adding a small amount of activated carbon to a solution of the crude product can adsorb colored impurities. The carbon is then removed by filtration.

    • Column Chromatography: For difficult-to-remove impurities, column chromatography using silica gel or alumina can be employed.

Below is a diagram illustrating a decision tree for purification method selection.

Purification_Decision_Tree Start Off-Color Product Solid Is the product a solid? Start->Solid Recrystallize Attempt Recrystallization Solid->Recrystallize Yes Distill Consider Distillation Solid->Distill No (Liquid) Carbon Treat with Activated Carbon Recrystallize->Carbon Color persists Success Pure Product Obtained Recrystallize->Success Successful Column Perform Column Chromatography Carbon->Column Color persists Carbon->Success Successful Column->Success Successful Distill->Column Impurity has similar b.p. Distill->Success Successful

Caption: Decision tree for selecting a purification method.

FAQ 4: How can I control the formation of diastereomers in the final product?

Answer:

The formation of diastereomers is a common challenge in stereoselective synthesis. The final product, 2-Amino-1-(4-methoxyphenyl)-1-butanol, has two chiral centers, leading to the possibility of four stereoisomers.

Strategies for Stereocontrol:

  • Chiral Starting Materials: The use of enantiomerically pure starting materials is a common strategy.

  • Asymmetric Synthesis: Employing chiral catalysts or reagents can favor the formation of one stereoisomer over others.

  • Diastereomeric Resolution: If a mixture of diastereomers is formed, they can often be separated by crystallization or chromatography due to their different physical properties.[8]

Experimental Protocol for Diastereomeric Resolution via Crystallization:

  • Salt Formation: React the diastereomeric mixture of the amino alcohol with a chiral acid (e.g., tartaric acid) to form diastereomeric salts.

  • Fractional Crystallization: Exploit the different solubilities of the diastereomeric salts to selectively crystallize one of them from a suitable solvent.

  • Liberation of the Free Base: Treat the isolated diastereomerically pure salt with a base to regenerate the enantiomerically pure amino alcohol.

  • Purity Analysis: Confirm the diastereomeric purity using chiral HPLC or NMR with a chiral shift reagent.

III. Summary of Key Troubleshooting Points

IssuePotential Cause(s)Recommended Action(s)
Unknown Impurity Side reaction, degradation, starting material impurityIsolate and identify using LC-MS, NMR.
Low Yield Suboptimal reaction conditions, impure reactantsOptimize reaction parameters (T, t, catalyst), purify starting materials.
Colored Product Oxidation, degradationUse inert atmosphere, control temperature, purify by recrystallization or activated carbon.
Diastereomeric Mixture Lack of stereocontrol in the reactionUse chiral starting materials, employ asymmetric synthesis, or perform diastereomeric resolution.

By systematically applying these troubleshooting strategies, researchers can effectively identify, control, and eliminate impurities in the production of 2-Amino-1-(4-methoxyphenyl)-1-butanol, ensuring a high-quality final product suitable for pharmaceutical applications.

IV. References

  • Application Notes and Protocols for (2-Amino-4-methoxyphenyl)methanol in Pharmaceutical Synthesis - Benchchem. Available at:

  • Buy 2-Amino-1-(4-methoxyphenyl)-1-butanol (EVT-1327330) - EvitaChem. Available at:

  • Characterization and Control of Impurities in the Synthesis of an Amino Acid Drug Candidate. Available at:

  • Process for the purification of an aminoalcohol - Google Patents. Available at:

  • Cas 46084-23-5,(R)-(-)-2-Amino-1-(4-methoxyphenyl) - LookChem. Available at:

  • Application Notes and Protocols for the Quantification of (2-Amino-4-methoxyphenyl)methanol - Benchchem. Available at:

  • Novel synthesis of 4-amino-2-hydroxymethyl-1-butanol and its purine analogues - Der Pharma Chemica. Available at:

  • Impurity Profiling With Use of Hyphenated Techniques - Asian Journal of Research in Chemistry. Available at:

  • Recent Trends in Analytical Techniques for Impurity Profiling - Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. Available at:

  • Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview - Research and Reviews. Available at:

  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance - Biotech Spain. Available at:

  • Process for the production of 2-amino-1-butanol - Google Patents. Available at:

  • Processes for producing optically active 2-amino-1-phenylethanol derivatives - European Patent Office - EP 0924193 A1 - Googleapis.com. Available at:

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for 2-Amino-1-(4-methoxyphenyl)-1-butanol

Welcome to the Technical Support Center for the synthesis of 2-Amino-1-(4-methoxyphenyl)-1-butanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooti...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 2-Amino-1-(4-methoxyphenyl)-1-butanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the knowledge to navigate the complexities of this synthesis, ensuring both high yield and purity.

Section 1: Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of 2-Amino-1-(4-methoxyphenyl)-1-butanol. Each problem is analyzed from a mechanistic standpoint, providing detailed, actionable solutions.

Issue 1: Low Yield of the Desired Product

A common challenge in the synthesis of 2-Amino-1-(4-methoxyphenyl)-1-butanol is a lower than expected yield. This can often be traced back to several key factors in the reaction setup and execution.

Root Cause Analysis & Solutions

1. Incomplete Reaction:

  • Probable Cause: Insufficient reaction time or non-optimal temperature can lead to incomplete conversion of starting materials. The kinetics of the reaction are highly dependent on these parameters.

  • Recommended Solution:

    • Reaction Monitoring: Closely monitor the reaction progress using appropriate analytical techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1][2] This allows for real-time assessment of the consumption of starting materials.

    • Temperature Optimization: Systematically vary the reaction temperature. For Grignard reactions, which are a common route to this class of amino alcohols, maintaining a specific temperature range is crucial to prevent side reactions.[3][4] For reductions of α-amino ketones, temperatures can range from -78 °C to room temperature depending on the reducing agent.[5][6]

    • Extended Reaction Time: If monitoring indicates a stalled reaction, extend the reaction time. Ensure that the reagents are stable under the prolonged conditions.

2. Grignard Reagent Issues (if applicable):

  • Probable Cause: Grignard reagents are notoriously sensitive to moisture and air.[3][4] Contamination can significantly reduce the effective concentration of the nucleophile, leading to low product yield.

  • Recommended Solution:

    • Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.

    • Reagent Quality: Use freshly prepared or high-quality commercial Grignard reagents. The concentration of commercial Grignard reagents can be titrated before use to ensure accuracy.

    • Slow Addition: Add the electrophile (e.g., the corresponding aldehyde or ketone) to the Grignard reagent slowly at a low temperature to control the exothermicity of the reaction and minimize side reactions.[7]

3. Reducing Agent Inactivity (if applicable):

  • Probable Cause: When synthesizing via the reduction of an α-amino ketone, the choice and activity of the reducing agent are paramount.[8] Agents like sodium borohydride (NaBH₄) can be less effective for sterically hindered ketones.

  • Recommended Solution:

    • Choice of Reducing Agent: Consider more powerful reducing agents like lithium aluminum hydride (LiAlH₄) if NaBH₄ proves ineffective. However, be mindful of the higher reactivity and potential for reduced chemoselectivity. For diastereoselective reductions, specialized reagents like L-selectride may be necessary.[6]

    • Stoichiometry: Ensure an adequate molar excess of the reducing agent is used.

    • Solvent: The choice of solvent can influence the reducing power. For instance, the addition of certain salts like lithium chloride can enhance the reducing capability of NaBH₄.[7]

Issue 2: Poor Diastereoselectivity

For 2-Amino-1-(4-methoxyphenyl)-1-butanol, which has two chiral centers, controlling the diastereoselectivity to obtain the desired stereoisomer is a critical challenge.

Root Cause Analysis & Solutions

1. Lack of Stereocontrol in the Key Bond-Forming Step:

  • Probable Cause: The transition state geometry of the nucleophilic addition (either Grignard addition or reduction) dictates the stereochemical outcome. Uncontrolled additions will lead to a mixture of diastereomers.

  • Recommended Solution:

    • Chiral Auxiliaries/Catalysts: Employing chiral catalysts or auxiliaries can significantly influence the facial selectivity of the attack on the carbonyl group.[2][5] Ruthenium-catalyzed asymmetric transfer hydrogenation of α-amino ketones is a powerful method for achieving high enantioselectivity.[2]

    • Chelation Control: For substrates with a nearby coordinating group (like the amino group), chelation with a Lewis acid or the metal of the reducing agent can lock the conformation and favor the formation of one diastereomer.

    • Temperature Effects: Lowering the reaction temperature often enhances diastereoselectivity by favoring the transition state with the lowest activation energy.[6]

2. Isomerization Post-Synthesis:

  • Probable Cause: Under certain pH conditions during workup or purification, epimerization at the carbon alpha to the carbonyl (if starting from a ketone) or the carbinol carbon can occur.

  • Recommended Solution:

    • Mild Workup: Utilize mild acidic or basic conditions during the workup procedure to minimize the risk of isomerization.

    • Purification Strategy: Consider purification methods that avoid harsh conditions, such as column chromatography with a suitable solvent system or crystallization.

Issue 3: Formation of Side Products

The presence of impurities and side products complicates purification and reduces the overall yield.

Root Cause Analysis & Solutions

1. Over-reduction or Side Reactions of Functional Groups:

  • Probable Cause: Highly reactive reducing agents like LiAlH₄ can potentially reduce other functional groups in the molecule. The amino group can also participate in side reactions.[9]

  • Recommended Solution:

    • Protecting Groups: Protect sensitive functional groups, such as the amine, before carrying out the reduction.[9] Common protecting groups for amines include Boc and Cbz.

    • Chemoselective Reagents: Use more chemoselective reducing agents that will specifically target the carbonyl group without affecting other functionalities.

2. Dimerization or Polymerization:

  • Probable Cause: The product itself or reactive intermediates might undergo self-condensation or polymerization, especially at elevated temperatures or in the presence of acid/base catalysts.

  • Recommended Solution:

    • Controlled Conditions: Maintain optimal reaction concentrations and temperatures.

    • Prompt Isolation: Isolate the product promptly after the reaction is complete to prevent degradation.

3. Enolization of Ketone Starting Material (in Grignard reactions):

  • Probable Cause: The Grignard reagent can act as a base, deprotonating the α-carbon of the ketone, leading to the recovery of starting material after workup.[7]

  • Recommended Solution:

    • Slow Addition at Low Temperature: Add the ketone slowly to the Grignard reagent at a low temperature to favor nucleophilic addition over enolization.[7]

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 2-Amino-1-(4-methoxyphenyl)-1-butanol?

A1: The two most prevalent synthetic strategies are:

  • Grignard reaction: This involves the addition of an ethylmagnesium halide to 2-amino-1-(4-methoxyphenyl)ethan-1-one.[3][4] This method is effective for creating the carbon-carbon bond.

  • Reduction of an α-amino ketone: The corresponding α-amino ketone, 2-amino-1-(4-methoxyphenyl)butan-1-one, can be reduced to the desired amino alcohol.[8] This route allows for the potential to control stereochemistry through asymmetric reduction.[2]

Q2: How can I purify the final product effectively?

A2: Purification strategies depend on the nature of the impurities.

  • Column Chromatography: This is a versatile method for separating the desired product from side products and unreacted starting materials. A silica gel column with a gradient of ethyl acetate and hexanes, often with a small amount of triethylamine to prevent streaking of the amine, is a good starting point.

  • Crystallization: If the product is a solid, crystallization can be a highly effective method for achieving high purity.[10] Experiment with different solvent systems to find optimal conditions. For resolving enantiomers, diastereomeric salt formation with a chiral acid followed by fractional crystallization is a classic and effective technique.[6]

  • Distillation: If the product is a liquid and thermally stable, distillation under reduced pressure can be used for purification.

Q3: What analytical techniques are recommended for characterizing 2-Amino-1-(4-methoxyphenyl)-1-butanol?

A3: A combination of analytical techniques is essential for unambiguous characterization:

  • NMR Spectroscopy (¹H and ¹³C): Provides detailed structural information.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): Can be used to assess purity and, with a chiral stationary phase, to determine the enantiomeric excess.[1][2]

  • Infrared (IR) Spectroscopy: To identify key functional groups (e.g., -OH, -NH₂).

Q4: Are there any specific safety precautions I should take during this synthesis?

A4: Yes, several safety precautions are crucial:

  • Grignard Reagents: Are highly flammable and react violently with water. Handle them under an inert atmosphere and away from ignition sources.

  • Reducing Agents: Reagents like LiAlH₄ are also highly flammable and react violently with water. Quench reactions carefully and slowly at low temperatures.

  • Solvents: Many organic solvents used are flammable and toxic. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Section 3: Data Presentation & Experimental Protocols

Table 1: Recommended Reaction Parameters for Optimization
ParameterGrignard ReactionKetone Reduction (NaBH₄)Asymmetric Transfer Hydrogenation
Temperature 0 °C to room temperature0 °C to room temperature25 °C to 60 °C
Solvent Anhydrous THF or Diethyl EtherMethanol or EthanolMethanol, Formic acid/Triethylamine mixture
Key Reagents Ethylmagnesium bromide, 2-amino-1-(4-methoxyphenyl)ethan-1-oneSodium borohydride, 2-amino-1-(4-methoxyphenyl)butan-1-oneRuthenium catalyst, Formic acid/Triethylamine, 2-amino-1-(4-methoxyphenyl)butan-1-one HCl salt
Monitoring TLC, GC-MSTLC, HPLCHPLC
Experimental Protocol: Asymmetric Transfer Hydrogenation

This protocol is adapted from established procedures for the asymmetric reduction of α-amino ketones and serves as a starting point for optimization.[2]

Objective: To synthesize enantiomerically enriched 2-Amino-1-(4-methoxyphenyl)-1-butanol via asymmetric transfer hydrogenation.

Materials:

  • 2-amino-1-(4-methoxyphenyl)butan-1-one hydrochloride

  • Methanol (MeOH)

  • Ruthenium catalyst (e.g., RuCl(p-cymene)[(S,S)-Ts-DPEN])

  • Formic acid/triethylamine (5:2 mixture)

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a clean, dry flask equipped with a magnetic stir bar and under an inert atmosphere, add 2-amino-1-(4-methoxyphenyl)butan-1-one hydrochloride (1.0 eq).

  • Solvent and Catalyst Addition: Add methanol (approximately 10 volumes relative to the substrate). To this stirred solution, add the ruthenium catalyst (0.1-1.0 mol %).

  • Reducing Agent Addition: Add the 5:2 formic acid/triethylamine mixture (approximately 1 volume relative to the substrate).

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., 40-60 °C) and monitor its progress by HPLC.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Neutralize with an aqueous base (e.g., saturated sodium bicarbonate solution).

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Visualization of Synthetic Workflow

Synthesis_Workflow cluster_grignard Route 1: Grignard Reaction cluster_reduction Route 2: Ketone Reduction start1 2-amino-1-(4-methoxyphenyl)ethan-1-one product 2-Amino-1-(4-methoxyphenyl)-1-butanol start1->product THF, 0°C to RT reagent1 Ethylmagnesium Bromide reagent1->product start2 2-amino-1-(4-methoxyphenyl)butan-1-one product2 2-Amino-1-(4-methoxyphenyl)-1-butanol start2->product2 MeOH or FA/TEA reagent2 Reducing Agent (e.g., NaBH4, Ru-catalyst) reagent2->product2

Sources

Troubleshooting

Technical Support Center: HPLC Optimization for 2-Amino-1-(4-methoxyphenyl)-1-butanol

Welcome to the Advanced Chromatography Support Center. This guide is engineered for researchers and drug development professionals tasked with developing robust, reproducible High-Performance Liquid Chromatography (HPLC)...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. This guide is engineered for researchers and drug development professionals tasked with developing robust, reproducible High-Performance Liquid Chromatography (HPLC) methods for 2-Amino-1-(4-methoxyphenyl)-1-butanol .

As a highly polar amino alcohol containing a basic primary amine, a hydroxyl group, a methoxy-substituted aromatic ring, and two chiral centers[1], this analyte presents specific chromatographic challenges—most notably severe peak tailing and complex enantiomeric resolution. This guide provides field-proven, mechanistically grounded solutions to optimize your mobile phase and ensure analytical integrity.

Diagnostic Workflows & Logical Relationships

Before adjusting your instrument parameters, it is critical to diagnose the root cause of poor chromatography. The workflows below map the logical progression for resolving retention and symmetry failures.

Workflow Start Analyze 2-Amino-1- (4-methoxyphenyl)-1-butanol Tailing Is Peak Tailing Observed? (As > 1.5) Start->Tailing pH_Check Check Mobile Phase pH Tailing->pH_Check Yes Retention Is Retention Time Too Short? (k' < 2) Tailing->Retention No Low_pH Adjust pH to 2.5-3.0 (Protonate Silanols) pH_Check->Low_pH pH > 4.0 Additive Add TEA (5 mM) as Silanol Suppressor pH_Check->Additive pH already < 3.0 Low_pH->Retention Additive->Retention Organic Decrease Organic Modifier (e.g., % Acetonitrile) Retention->Organic Yes Chiral Require Enantiomeric Separation? Retention->Chiral No Organic->Chiral CSP Use Chiral Ion-Pairing (e.g., CSA) or CSP Column Chiral->CSP Yes

Diagnostic workflow for optimizing 2-Amino-1-(4-methoxyphenyl)-1-butanol HPLC mobile phases.

Silanol_Interaction Amine Protonated Amine (Analyte: -NH3+) Tailing Electrostatic Attraction (Causes Peak Tailing) Amine->Tailing Silanol Ionized Silanol (Stationary Phase: -SiO-) Silanol->Tailing Low_pH Low pH (< 3.0) Protonates Silanol (-SiOH) Tailing->Low_pH Mitigation Resolution Eliminates Attraction (Sharp Peaks) Low_pH->Resolution Result

Mechanism of peak tailing via silanol interactions and mitigation through pH control.

Troubleshooting FAQs

Q1: Why am I experiencing severe peak tailing (Asymmetry factor > 2.0) on a standard C18 column? A1: Peak tailing for basic amino alcohols is primarily caused by secondary ion-exchange interactions[2]. The primary amine group on 2-Amino-1-(4-methoxyphenyl)-1-butanol is highly basic. When the mobile phase pH is above 3.0, residual silanol groups on the silica-based stationary phase ionize into negatively charged silanolate ions (-SiO⁻). The electrostatic attraction between the protonated analyte (-NH3⁺) and these active sites causes the analyte molecules to desorb at different rates, producing a "tail"[2][3]. Causality & Solution: Lowering the mobile phase pH to 2.5–3.0 ensures that the silanol groups are fully protonated (neutralized to -SiOH), effectively shutting down the secondary interaction pathway[3][4].

Q2: I adjusted the mobile phase pH to 2.5, but I am still seeing peak broadening. What is the next step? A2: If thermodynamic pH control does not fully resolve the tailing, your column may be an older "Type A" silica with high trace metal content, which drastically increases the acidity of nearby silanols, making them active even at low pH[5]. Causality & Solution: You must either switch to a high-purity "Type B" silica column (which has minimal metal impurities and exhaustive endcapping)[4][5], or introduce a mobile phase additive. Adding 5 mM Triethylamine (TEA) acts as a "silanol suppressor." TEA is a smaller, highly basic molecule that outcompetes your analyte for any remaining active silanol sites, shielding the stationary phase[5].

Q3: How do I achieve baseline separation of the (R)- and (S)-enantiomers of this compound? A3: Because 2-Amino-1-(4-methoxyphenyl)-1-butanol possesses chiral centers[1], standard reversed-phase conditions cannot resolve its enantiomers. Causality & Solution: Implement Chiral Ion-Pair Chromatography. By adding a chiral counter-ion such as Ammonium-D-10-camphorsulfonate (CSA) to the mobile phase, you facilitate the formation of transient diastereomeric ion pairs in solution[6]. Because diastereomers have different physicochemical properties and partition coefficients, they will elute at different retention times on an achiral stationary phase[6].

Validated Experimental Protocols

To ensure rigorous scientific integrity, every protocol below includes a self-validation step to confirm system suitability before proceeding to sample analysis.

Protocol A: Mobile Phase pH Optimization & System Passivation

This protocol eliminates peak tailing by neutralizing stationary phase active sites[3][5].

  • Buffer Preparation: Dissolve 20 mM Potassium Phosphate ( KH2​PO4​ ) in HPLC-grade water.

  • pH Adjustment: Gradually add concentrated Phosphoric Acid ( H3​PO4​ ) while monitoring with a calibrated pH meter until the pH reaches exactly 2.5.

    • Causality Rule: Always measure and adjust pH of the aqueous phase before adding organic modifiers. Organic solvents alter the dielectric constant of the solution, causing false readings on standard pH electrodes[7].

  • Filtration: Filter the buffer through a 0.22 µm membrane filter to remove particulates that could cause column frit occlusion[7].

  • Solvent Blending: Combine the buffer with HPLC-grade Acetonitrile (e.g., 90:10 Buffer:ACN v/v). Do not exceed 60% ACN to prevent phosphate salt precipitation[5].

  • System Equilibration: Pump the mobile phase through the C18 column for a minimum of 20 column volumes[3].

  • Self-Validation Step: Inject a neutral hydrophobic marker (e.g., Toluene). If the neutral marker elutes with perfect symmetry ( As​≈1.0 ) but the amino alcohol still tails, the issue is definitively chemical (silanols). If both peaks tail, you have a physical column void or dead-volume issue.

Protocol B: Chiral Ion-Pairing Chromatography Setup

This method resolves the enantiomers of the amino alcohol using an achiral column[6].

  • Solvent Matrix: Prepare a non-aqueous or highly organic mobile phase matrix (e.g., 90:10 v/v Methanol:Dichloromethane)[6].

  • Reagent Addition: Dissolve 2–5 mM of the chiral ion-pairing reagent, Ammonium-D-10-camphorsulfonate (CSA), directly into the mobile phase[6].

  • Degassing: Degas the mixture via ultrasonication for 10 minutes to prevent micro-bubble formation in the pump heads[7].

  • Thermal Control (Critical): Set the column oven thermostat strictly between 5 °C and 15 °C.

    • Causality Rule: Lower temperatures thermodynamically stabilize the transient diastereomeric ion-pair complexes formed between the analyte and CSA, maximizing the resolution ( Rs​ ) between the (R)- and (S)-enantiomers[6].

  • Self-Validation Step: Perform a blank injection of the mobile phase to establish baseline stability and ensure no ghost peaks are generated by degraded CSA additives.

Quantitative Data & Optimization Matrices

Use the following tables to benchmark your chromatographic performance and rapidly identify necessary mobile phase adjustments.

Table 1: Effect of Mobile Phase pH on Tailing Factor ( Tf​ ) Data synthesized from basic amino alcohol behavior on standard silica columns[2][3].

Mobile Phase pHSilanol StateAnalyte StateTypical Tailing Factor ( Tf​ )Chromatographic Result
7.0 Fully Ionized (-SiO⁻)Protonated (-NH3⁺)> 2.35Severe Tailing / Irreversible Adsorption
5.0 Partially IonizedProtonated (-NH3⁺)1.80 - 2.10Moderate Tailing
3.0 Mostly Neutral (-SiOH)Protonated (-NH3⁺)1.20 - 1.33Acceptable Peak Shape
2.5 Fully Neutral (-SiOH)Protonated (-NH3⁺)1.00 - 1.10Excellent Symmetry

Table 2: Troubleshooting Action Matrix

SymptomPrimary CauseRecommended Action
Peak Tailing ( As​ > 1.5) Secondary silanol interactionsLower pH to 2.5[4] or add 5 mM TEA[5].
Fronting Peaks Column mass overload or solvent mismatchDilute sample in the initial mobile phase composition[6].
Poor Enantiomeric Resolution Weak ion-pair complexationLower column temperature to 5 °C; optimize CSA concentration[6].
Ghost Peaks in Gradient Degraded mobile phase additivesUse fresh gradient-grade solvents; replace aqueous buffers every 48h.

References

  • [2] Element Lab Solutions. "Peak Tailing in HPLC." Available at: [Link]

  • Chromatography Forum. "buffered pH to avoid peak tailing." Available at:[Link]

  • [5] Phenomenex. "HPLC Tech Tip: Peak Tailing of Basic Analytes." Available at: [Link]

  • [4] uHPLCs. "How to avoid the tailing problem of basic compounds in HPLC analysis?" Available at:[Link]

  • [7] Alwsci. "Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks." Available at: [Link]

Sources

Optimization

overcoming steric hindrance in 2-Amino-1-(4-methoxyphenyl)-1-butanol derivatives

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals facing synthetic bottlenecks when working with 2-Amino-1-(4-methoxyphenyl)-1-butanol .

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals facing synthetic bottlenecks when working with 2-Amino-1-(4-methoxyphenyl)-1-butanol .

Due to its structural topology, this amino alcohol presents severe steric challenges. The C1 chiral center is shielded by a bulky 4-methoxyphenyl group, while the C2 carbon is flanked by an ethyl chain[1]. This proximity creates a high activation energy barrier, frequently causing standard derivatization attempts to fail or stall.

Diagnostic Workflow: Resolving Steric Hindrance

HindranceResolution Start 2-Amino-1-(4-methoxyphenyl)-1-butanol Derivatization Branch Identify Target Functional Group Start->Branch Amine C2 Amine (Flanked by Ethyl & Aryl) Branch->Amine Hydroxyl C1 Hydroxyl (Flanked by Aryl & Amine) Branch->Hydroxyl StandardAmide Standard Carbodiimides (DCC/DIC) Amine->StandardAmide StandardEster Steglich Esterification (DIC/DMAP) Hydroxyl->StandardEster FailAmide Failure: N-acylurea Rearrangement StandardAmide->FailAmide Steric Clash HATU HATU / COMU Activation (Anchimeric Assistance) FailAmide->HATU Switch Reagent SuccessAmide SuccessAmide FailEster Failure: Steric Shielding by 4-Methoxyphenyl StandardEster->FailEster Poor Approach Angle AcylF Acyl Fluoride Generation (TFFH + Base) FailEster->AcylF Switch Reagent

Logical workflow for resolving steric hindrance in 2-Amino-1-(4-methoxyphenyl)-1-butanol.

Section 1: Amidation of the C2 Amine

Q: Why do my amidation reactions using EDC/HOBt or DCC result in mostly unreacted starting material and N-acylurea byproducts? A: The steric bulk of the ethyl and 4-methoxyphenyl groups severely restricts the approach trajectory of the activated carboxylic acid. When using standard carbodiimides (like DCC or EDC), the initial O-acylisourea intermediate forms successfully. However, because the sterically hindered C2 amine cannot attack it fast enough, the intermediate undergoes a spontaneous rearrangement into an unreactive, dead-end N-acylurea byproduct[2].

Q: How do uronium/aminium salts like HATU or COMU overcome this specific barrier? A: HATU overcomes steric barriers through a mechanism known as the "7-aza effect." It generates an OAt (7-azabenzotriazole) active ester. The nitrogen atom in the pyridine ring of the OAt leaving group provides anchimeric assistance (neighboring group participation). It hydrogen-bonds with the incoming sterically hindered amine, effectively pre-organizing the transition state and accelerating aminolysis despite the physical bulk[3].

Alternatively, COMU is a third-generation morpholino-based uronium salt that utilizes an Oxyma leaving group. It offers exceptional reactivity for hindered couplings, produces easily removable water-soluble byproducts, and provides a visual cue (a distinct color change) to monitor reaction progress[4].

Protocol 1: HATU-Mediated Amidation of Sterically Hindered Amines

Self-Validating Mechanism: This protocol uses a slight stoichiometric defect of HATU relative to the carboxylic acid to prevent the unreacted uronium salt from irreversibly capping the target amine.

  • Pre-activation: Dissolve the carboxylic acid (1.5 eq) and HATU (1.45 eq) in anhydrous N-methylpyrrolidone (NMP).

    • Causality: NMP provides superior solvation properties compared to DMF, preventing the aggregation of hydrophobic intermediates that further hinder the reaction[5].

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) to the mixture. Vortex for 2-3 minutes.

    • Causality: DIPEA deprotonates the acid to form a carboxylate, which rapidly attacks HATU to form the highly reactive O-acyluronium intermediate, subsequently collapsing into the stable OAt active ester[3].

  • Coupling: Add 2-Amino-1-(4-methoxyphenyl)-1-butanol (1.0 eq) to the activated ester solution.

  • Incubation: Stir at room temperature for 4-12 hours.

  • Validation: Monitor the disappearance of the amine via TLC (Ninhydrin stain) or LC-MS. Quench with saturated aqueous NaHCO₃ and extract with ethyl acetate. Wash the organic layer extensively to remove the tetramethylurea (TMU) byproduct[3].

Section 2: Esterification of the C1 Hydroxyl

Q: I successfully protected the amine, but esterifying the C1 hydroxyl using DIC/DMAP fails. Why? A: The C1 hydroxyl is a secondary alcohol directly attached to the bulky 4-methoxyphenyl ring. Standard Steglich esterification (DIC/DMAP) forms an acyl-pyridinium intermediate. This intermediate is simply too large to penetrate the steric shield created by the aromatic ring and the adjacent protected amine[6].

Q: What is the most reliable method for acylating this specific hydroxyl group? A: Converting the carboxylic acid into an acyl fluoride is the most effective strategy for extreme steric hindrance. Acyl fluorides are highly electrophilic and possess a very small atomic radius, allowing them to penetrate the steric shield of the 4-methoxyphenyl group where larger active esters fail[5].

Protocol 2: Acyl Fluoride-Mediated Esterification

Self-Validating Mechanism: The in-situ generation of acyl fluoride avoids the need to isolate moisture-sensitive intermediates, and the reaction progress can be tracked by the distinct mass shift of the acyl fluoride intermediate.

  • Activation: Dissolve the carboxylic acid (2.0 eq) in anhydrous dichloromethane (DCM). Add Tetramethylfluoroformamidinium hexafluorophosphate (TFFH) (2.0 eq) and DIPEA (4.0 eq). Stir for 15 minutes.

    • Causality: TFFH rapidly converts the acid into an acyl fluoride. The strong C-F bond makes the intermediate stable against spontaneous degradation, yet highly reactive toward sterically hindered alcohols[5].

  • Coupling: Add the N-protected 2-Amino-1-(4-methoxyphenyl)-1-butanol (1.0 eq) and a catalytic amount of DMAP (0.1 eq).

  • Incubation: Stir overnight at room temperature.

  • Validation: Monitor via LC-MS. The acyl fluoride peak should disappear, replaced entirely by the esterified product mass.

Section 3: Quantitative Comparison of Coupling Strategies

To optimize your synthetic route, consult the following empirical data summarizing the efficacy of various coupling reagents when applied to sterically hindered amino alcohols.

Reagent ClassExample ReagentReactive IntermediateEfficacy for Sterically Hindered SitesByproduct Management
Carbodiimides DCC / DICO-acylisoureaLow. Prone to N-acylurea rearrangement[2].DCC produces insoluble urea; DIC produces soluble urea[2].
Benzotriazoles HBTUOBt esterModerate. Lacks anchimeric assistance[3].Produces tetramethylurea (TMU).
Azabenzotriazoles HATUOAt esterHigh. 7-aza effect accelerates aminolysis[3].TMU byproduct requires extensive aqueous washing[3].
Morpholino-Uronium COMUOxyma esterVery High. Superior solubility and reactivity[4].Byproducts are highly water-soluble; safer profile[4].
Fluorinating Agents TFFHAcyl FluorideExtreme. Best for shielded secondary alcohols[5].Requires handling of fluoride byproducts.

Section 4: General FAQs

Q: Can I use microwave-assisted synthesis to force the reaction? A: Yes. Microwave energy helps overcome the high activation energy barrier caused by steric hindrance[5]. However, you must strictly control the temperature (do not exceed 75°C) to prevent the racemization of the chiral centers at C1 and C2.

Q: Why am I seeing N,O-acyl migration during my synthesis? A: Amino alcohols are highly prone to intramolecular acyl migration, where an acyl group transfers from the oxygen to the nitrogen (or vice versa) via a cyclic transition state[7]. To prevent this thermodynamically driven side reaction, you must ensure the C2 amine is orthogonally protected (e.g., with a Boc or Cbz group) before attempting to derivatize the C1 hydroxyl[8].

Sources

Troubleshooting

Technical Support Center: Stabilizing 2-Amino-1-(4-methoxyphenyl)-1-butanol in Solution

Welcome to the Technical Support Center. This hub is designed for researchers, formulation scientists, and drug development professionals working with 2-Amino-1-(4-methoxyphenyl)-1-butanol .

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This hub is designed for researchers, formulation scientists, and drug development professionals working with 2-Amino-1-(4-methoxyphenyl)-1-butanol . Because this molecule contains both an electron-rich benzylic alcohol and a primary aliphatic amine, it presents unique stability challenges in solution. This guide provides field-proven troubleshooting, mechanistic insights, and validated protocols to prevent oxidative degradation.

Molecular Vulnerability Profile

To stabilize a compound, you must first understand how it degrades. 2-Amino-1-(4-methoxyphenyl)-1-butanol features a dual-threat degradation profile[1]:

  • The Benzylic Alcohol (C1): The presence of the electron-donating p-methoxy group increases the electron density of the aromatic ring. This makes the benzylic position highly susceptible to radical-mediated autoxidation, leading to the formation of aryl ketones[2].

  • The Primary Amine (C2): In its non-ionized state, the primary amine is highly nucleophilic. It readily reacts with electrophilic oxidants (like peroxides) or reactive oxygen species (ROS) to form hydroxylamines, N-oxides, and eventually imines[3].

OxidationPathways cluster_amine Amine Oxidation (C2) cluster_benzyl Benzylic Oxidation (C1) API 2-Amino-1-(4-methoxyphenyl) -1-butanol N_Oxide N-Oxides / Hydroxylamines API->N_Oxide H2O2 / O2 Imine Imines (Yellowing) API->Imine Further Oxidation Ketone Aryl Ketone Derivative API->Ketone Radical Autoxidation ROS ROS / Peroxides / Trace Metals ROS->API Catalyzes

Primary oxidative degradation pathways of 2-Amino-1-(4-methoxyphenyl)-1-butanol.

Troubleshooting & FAQ Guide

Q1: My solution turns yellow/brown over time. What is the primary degradation product and how do I stop it? A1: Yellowing is a classic hallmark of amine oxidation. It indicates the formation of imines or highly conjugated azo-compounds resulting from the breakdown of the primary amine. To stop this, you must disrupt the oxidative chain reaction. Implement inert gas sparging (Nitrogen or Argon) to displace dissolved oxygen, and add a heavy-metal chelator like EDTA. Trace transition metals (e.g., Fe²⁺/Cu²⁺) present in excipients or glassware catalyze Fenton-like ROS generation, which rapidly accelerates this color change[4].

Q2: How does pH modulation prevent the oxidative degradation of the amine group? A2: The oxidative susceptibility of an amine is directly proportional to its basicity and the availability of its lone electron pair[3]. By lowering the formulation pH below the amine's pKa (typically maintaining a pH of 4.0–5.0), the amine is protonated into an ammonium salt ( R−NH3+​ ). This ties up the nitrogen's lone pair, drastically reducing its nucleophilicity and preventing its reaction with hydrogen peroxide or other electrophilic oxidants[4].

Q3: Which antioxidants are most effective for this specific structural profile? A3: Because the molecule faces both radical autoxidation (at the benzylic carbon) and peroxide-mediated oxidation (at the amine), a dual-antioxidant approach is required. Use a chain-breaking radical scavenger like Butylated Hydroxytoluene (BHT) to protect the benzylic alcohol[4], combined with a peroxide scavenger like methionine or sodium metabisulfite to protect the amine.

Q4: Can trace impurities in my solvents cause sudden batch failures? A4: Yes. Ethereal solvents (like THF or diethyl ether) and certain surfactants (like Polysorbate 80) accumulate hydroperoxides over time. These peroxides directly attack the amine[4]. Always use freshly opened, high-purity (HPLC-grade or better) solvents, and verify peroxide levels using iodide test strips before formulation.

Formulation Optimization Data

The following table summarizes accelerated stability data (simulated 6-month recovery) demonstrating the causality between specific formulation interventions and API preservation.

Formulation ConditionpHAntioxidant / ChelatorDissolved O₂6-Month API Recovery (%)Visual Appearance
Unoptimized Control 7.4NoneAmbient (~8 ppm)< 60%Severe Yellowing
pH Adjusted 4.5NoneAmbient (~8 ppm)78%Slight Yellowing
pH + Chelator 4.50.05% EDTAAmbient (~8 ppm)88%Clear
Fully Optimized 4.50.05% EDTA + 0.1% BHTSparged (< 1 ppm)> 99%Clear

Experimental Protocol: Preparing an Oxidation-Resistant Solution

To guarantee trustworthiness and reproducibility, this protocol utilizes a self-validating system: dissolved oxygen levels and pH must be verified at specific checkpoints before proceeding.

Materials Required:

  • High-purity solvent/water (Peroxide-free)

  • Argon or Nitrogen gas (High purity)

  • EDTA (Disodium salt)

  • Butylated Hydroxytoluene (BHT) or Ascorbic Acid

  • Citrate or Acetate buffer (pH 4.5)

Step-by-Step Methodology:

  • Solvent Deoxygenation: Transfer the base solvent into a compounding vessel. Sparge with Argon or Nitrogen gas using a submerged fritted dispersion tube for a minimum of 30 minutes.

    • Validation Checkpoint: Measure dissolved oxygen (DO) using a DO probe. Do not proceed until DO is < 1 ppm.

  • Chelator & Buffer Addition: While maintaining an inert gas blanket over the headspace, add 0.05% (w/v) EDTA to sequester trace metals. Add the pre-calculated acidic buffer to reach the target pH.

    • Validation Checkpoint: Confirm the solution pH is stable at 4.0–5.0 to ensure amine protonation.

  • Antioxidant Integration: Add 0.1% (w/v) BHT (if using organic/lipid systems) or Ascorbic Acid (for aqueous systems). Stir until completely dissolved.

  • API Dissolution: Slowly introduce the 2-Amino-1-(4-methoxyphenyl)-1-butanol into the vortex of the solution. Maintain the inert headspace blanket throughout this process to prevent re-oxygenation.

  • Filtration and Packaging: Filter the solution through a 0.22 µm membrane (ensure the filter material is compatible and does not leach metals). Fill into amber glass vials (to prevent UV-induced photo-oxidation) and purge the vial headspace with Argon before sealing.

FormulationWorkflow Start Start: High-Purity Solvent Sparging Step 1: N2/Ar Sparging (Displace Dissolved O2) Start->Sparging Chelation Step 2: Add EDTA (Sequestration of Fe/Cu) Sparging->Chelation Buffer Step 3: Acidic Buffer (pH 4-5) (Protonate Amine) Chelation->Buffer API_Add Step 4: Add API (Under Inert Blanket) Buffer->API_Add Antiox Step 5: Add Antioxidant (e.g., BHT) API_Add->Antiox Storage Step 6: Amber Vial Packaging (Protect from UV) Antiox->Storage

Step-by-step formulation workflow to prevent oxidative degradation in solution.

References

  • Buy 2-Amino-1-(4-methoxyphenyl)-1-butanol (EVT-1327330)
  • Source: benchchem.
  • Source: nih.
  • Source: acs.
  • Handy and highly efficient oxidation of benzylic alcohols to the benzaldehyde derivatives using heterogeneous Pd/AlO(OH)

Sources

Optimization

Technical Support Center: Scale-Up Challenges for 2-Amino-1-(4-methoxyphenyl)-1-butanol Manufacturing

Welcome to the Technical Support Center. This guide is designed for researchers, process chemists, and drug development professionals scaling up the synthesis of 2-Amino-1-(4-methoxyphenyl)-1-butanol [1].

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, process chemists, and drug development professionals scaling up the synthesis of 2-Amino-1-(4-methoxyphenyl)-1-butanol [1].

The manufacturing of this chiral amino alcohol relies on a classic two-step sequence: a base-catalyzed nitroaldol (Henry) reaction between 4-methoxybenzaldehyde and 1-nitropropane, followed by the chemoselective reduction of the resulting β-nitro alcohol. Transitioning this sequence from the bench to a multi-gram or kilogram scale introduces significant thermodynamic, chemoselective, and safety challenges.

Process Overview & Workflow

G A 4-Methoxybenzaldehyde + 1-Nitropropane B Henry Reaction (Base Catalyst, <10°C) A->B C 2-Nitro-1-(4-methoxyphenyl) -1-butanol B->C D Catalytic Reduction (H2, Raney Ni or PtO2) C->D E 2-Amino-1-(4-methoxyphenyl) -1-butanol D->E

Two-step synthetic workflow for 2-Amino-1-(4-methoxyphenyl)-1-butanol.

Troubleshooting & FAQs

Q1: During the scale-up of the Henry reaction, my yield drops significantly, and I observe a yellow byproduct. What is causing this?

A1: The yellow byproduct is the conjugated nitroalkene (e.g., 1-(4-methoxyphenyl)-2-nitro-1-butene). This forms via the dehydration of your desired β-nitro alcohol.

Mechanistic Cause: The Henry reaction is reversible (retro-Henry) and highly exothermic. On a larger scale, inadequate heat dissipation causes localized temperature spikes. Elevated temperatures, combined with basic conditions, provide the activation energy required for an E1cB elimination of the newly formed hydroxyl group, yielding the thermodynamically stable conjugated nitroalkene[2][3]. Solution: Implement strict temperature control (maintain < 10 °C) during the slow, dropwise addition of the base. Alternatively, switch from aqueous NaOH to milder amine bases (e.g., DABCO) or solid-supported amine catalysts, which minimize dehydration and aldol self-condensation side reactions[2][4].

Q2: How can I control the diastereoselectivity (syn vs. anti) of the β-nitro alcohol during the Henry reaction?

A2: Uncatalyzed Henry reactions typically yield a near 1:1 mixture of diastereomers because the reaction is under thermodynamic control. Solution: To favor a specific diastereomer on scale, you must shift to kinetic control using chiral catalysts. Copper (Cu) or Lanthanum (La) complexes with chiral ligands (e.g., bisoxazolines or BINOL derivatives) can achieve >90% diastereomeric excess[2][5]. If catalytic approaches are too costly for your scale, consider Crystallization-Induced Dynamic Resolution (CIDR). Because the Henry reaction is reversible, you can selectively crystallize the less soluble diastereomer out of the reaction mixture, continuously driving the equilibrium toward the desired isomer[6].

Q3: In the nitro reduction step, my product is missing the hydroxyl group (forming the des-hydroxy amine). How do I prevent this?

A3: You are observing the hydrogenolysis of the benzylic alcohol. The hydroxyl group in 2-nitro-1-(4-methoxyphenyl)-1-butanol is at the benzylic position, making the C–O bond highly susceptible to cleavage when using highly active catalysts like Palladium on Carbon (Pd/C) under hydrogen pressure[5][7].

Solution: You must change the chemoselectivity of the reduction. Switch your catalyst from Pd/C to Raney Nickel (Sponge Nickel) or Platinum Oxide (PtO 2​ ). Raney Nickel efficiently reduces aliphatic nitro groups to amines but has a much lower affinity for benzylic C–O bond insertion. If you are forced to use Pd/C due to supply constraints, you can poison the catalyst slightly by adding a catalytic amount of ethylenediamine (EDA) to suppress hydrogenolysis.

G Issue Issue: Loss of Benzylic -OH (Hydrogenolysis) Check Check Catalyst & Conditions Issue->Check PdC Using Pd/C? (High Cleavage Risk) Check->PdC Action1 Switch to Raney Ni or PtO2 PdC->Action1 Preferred Action2 Add Catalyst Poison (e.g., EDA) or Acid PdC->Action2 Alternative Success Intact Amino Alcohol Recovered Action1->Success Action2->Success

Troubleshooting logic to prevent benzylic hydroxyl cleavage during reduction.

Q4: The catalytic hydrogenation of the nitro intermediate stalls at ~60% conversion on a 100g scale. Why?

A4: Stalled reductions are typically caused by catalyst poisoning or mass transfer limitations. The primary amine product strongly adsorbs onto the catalyst surface, blocking active sites. Additionally, intermediate hydroxylamines can accumulate if hydrogen availability at the gas-liquid-solid interface is poor[5]. Solution: Increase the agitation rate to improve mixing. More importantly, perform the reduction in an acidic co-solvent (e.g., adding glacial acetic acid). This protonates the newly formed amine into its ammonium salt, preventing it from coordinating to and poisoning the metal catalyst.

Quantitative Data Summary

The following table summarizes the expected outcomes when modifying reaction conditions to overcome scale-up challenges:

Reaction StepCatalyst / BaseTemp (°C)Yield (%)dr (syn:anti)Benzylic Cleavage Risk
Henry Reaction NaOH (aq)2545–55~1:1N/A
Henry Reaction DABCO0–585–90~1:1N/A
Henry Reaction Cu-Bisoxazoline-2075–80>10:1N/A
Nitro Reduction Pd/C (10%) + H 2​ 2530–40*RetainedHigh
Nitro Reduction Raney Ni + H 2​ 25–4085–95RetainedLow
Nitro Reduction Pd/C + HCOONH 4​ 6070–80RetainedModerate

*Yield represents the desired amino alcohol; the remainder is primarily the des-hydroxy byproduct.

Detailed Experimental Protocols (Scale-Up)

These self-validating protocols are designed to mitigate the exotherm and chemoselectivity issues discussed above.

Protocol 1: Synthesis of 2-Nitro-1-(4-methoxyphenyl)-1-butanol (100g Scale)
  • Setup: Equip a 2L jacketed reactor with a mechanical stirrer, internal temperature probe, and an addition funnel.

  • Charge: Add 4-methoxybenzaldehyde (100 g, 0.73 mol) and 1-nitropropane (78 g, 0.88 mol, 1.2 eq) to 500 mL of THF.

  • Cool: Circulate coolant to bring the internal temperature to 0–5 °C.

  • Catalyze: Dissolve DABCO (8.2 g, 0.073 mol, 10 mol%) in 50 mL THF. Place this solution in the addition funnel.

  • Addition: Add the DABCO solution dropwise over 1 hour. Critical Step: Strictly maintain the internal temperature below 10 °C to prevent the E1cB dehydration to the nitroalkene[3].

  • Reaction & Validation: Stir at 5 °C for 12 hours. Validate completion by monitoring via TLC (Hexane:EtOAc 4:1) or GC-MS. The disappearance of the aldehyde peak confirms the forward reaction.

  • Workup: Quench with 100 mL of 1M HCl to neutralize the base and halt the retro-Henry equilibrium. Extract with Ethyl Acetate, wash with brine, dry over Na 2​ SO 4​ , and concentrate under vacuum to yield the crude β-nitro alcohol.

Protocol 2: Chemoselective Reduction to 2-Amino-1-(4-methoxyphenyl)-1-butanol
  • Setup: Use a 1L high-pressure Parr reactor. Safety Note: Ensure the reactor is meticulously purged with N 2​ before introducing H 2​ , as nitro compounds and active catalysts pose a severe fire risk[8].

  • Charge: Dissolve the crude 2-nitro-1-(4-methoxyphenyl)-1-butanol (100 g) in 600 mL of Methanol. Add 10 mL of glacial acetic acid to prevent catalyst poisoning by the amine product.

  • Catalyst: Carefully add an aqueous slurry of Raney Nickel (10 g wet weight). Do not use Pd/C to avoid benzylic hydrogenolysis.

  • Purge & Pressurize: Purge the vessel with N 2​ (3x), then with H 2​ (3x). Pressurize to 50 psi H 2​ .

  • Reaction: Initiate vigorous mechanical stirring (800 rpm) to prevent mass-transfer limitations. The reaction is highly exothermic; use internal cooling coils to maintain the temperature between 25–30 °C.

  • Validation: Monitor hydrogen uptake. The reaction is complete when H 2​ consumption ceases (typically 4–6 hours).

  • Workup: Vent H 2​ and purge with N 2​ . Filter the catalyst through a pad of Celite under a blanket of N 2​ (Raney Ni is pyrophoric). Concentrate the filtrate, basify with 2M NaOH to liberate the free amine, extract with DCM, and evaporate to yield the final amino alcohol.

Sources

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 2-Amino-1-(4-methoxyphenyl)-1-butanol

Welcome to the Technical Support Center for the synthesis of 2-Amino-1-(4-methoxyphenyl)-1-butanol. This amino alcohol is a critical building block in medicinal chemistry, sharing structural homology with various pheneth...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 2-Amino-1-(4-methoxyphenyl)-1-butanol. This amino alcohol is a critical building block in medicinal chemistry, sharing structural homology with various phenethylamine and ethambutol precursors[1]. Synthesizing this molecule involves navigating several chemoselective and stereoselective challenges, particularly during the amination of the α-bromo ketone and the subsequent reduction of the α-amino ketone.

As a Senior Application Scientist, I have designed this guide to provide mechanistic troubleshooting, standardized protocols, and quantitative optimization data to help you minimize side reactions and maximize diastereomeric purity.

Synthetic Workflow & Mechanistic Bottlenecks

The standard synthetic route proceeds via Friedel-Crafts acylation, α-bromination, amination, and ketone reduction. The diagram below highlights the critical nodes where side reactions typically occur.

SynthesisPathway Anisole Anisole + 2-Bromobutyryl Bromide (Starting Materials) Intermediate1 2-Bromo-1-(4-methoxyphenyl)butan-1-one (α-Bromo Ketone) Anisole->Intermediate1 Friedel-Crafts Acylation Side1 Regioisomers & O-Demethylation (Harsh Lewis Acids) Anisole->Side1 Intermediate2 2-Amino-1-(4-methoxyphenyl)butan-1-one (α-Amino Ketone) Intermediate1->Intermediate2 Amination (Azide/Reduction) Side2 Pyrazine Dimerization & Over-alkylation Intermediate1->Side2 Target 2-Amino-1-(4-methoxyphenyl)-1-butanol (Target Amino Alcohol) Intermediate2->Target Stereoselective Reduction Side3 Poor Diastereoselectivity (anti/syn mixtures) Intermediate2->Side3

Caption: Synthetic pathway for 2-Amino-1-(4-methoxyphenyl)-1-butanol and common side reactions.

Troubleshooting & FAQs (Q&A)

Q1: My α-amino ketone intermediate degrades into a dark, intractable mixture before the reduction step. What is the mechanism of this degradation, and how can I prevent it? Causality: Free α-amino ketones are kinetically unstable. The unprotonated primary amine of one molecule rapidly undergoes a bimolecular nucleophilic attack on the carbonyl carbon of another, forming a 2,5-dihydropyrazine intermediate. This intermediate quickly auto-oxidizes in the presence of air to form a highly stable, dark-colored pyrazine derivative[2]. Solution: Never isolate or store the α-amino ketone as a free base. Immediately trap the intermediate as its hydrochloride salt by treating the reaction mixture with anhydrous HCl in ether. The protonated amine ( −NH3+​ ) is non-nucleophilic, completely shutting down the dimerization pathway. Neutralize the salt in situ only when you are ready to perform the ketone reduction.

Q2: Direct amination of 2-bromo-1-(4-methoxyphenyl)butan-1-one with ammonia yields a complex mixture of secondary and tertiary amines. How can I selectively form the primary amine? Causality: Primary amines formed during the initial substitution are significantly more nucleophilic than the starting ammonia. Consequently, the newly formed α-amino ketone outcompetes ammonia for the remaining α-bromo ketone, leading to rapid over-alkylation. Solution: Avoid direct amination with ammonia. Instead, utilize an azide-reduction sequence[3]. Sodium azide ( NaN3​ ) acts as a potent, non-basic nucleophile that cleanly displaces the bromide. The resulting α-azido ketone can then be selectively reduced to the primary amine using catalytic hydrogenation (Pd/C) without any risk of over-alkylation.

Q3: The final ketone reduction yields a roughly 1:1 mixture of diastereomers. How can I enrich the anti (threo) isomer? Causality: Standard hydride sources like NaBH4​ operate under Felkin-Anh control, where the hydride attacks the less sterically hindered face of the ketone. However, in α-amino ketones, competing steric and electronic effects often lead to poor facial selectivity. Solution: Shift the mechanism from Felkin-Anh control to Chelation Control. By using Zinc Borohydride ( Zn(BH4​)2​ ), the Zn2+ ion coordinates simultaneously to the carbonyl oxygen and the amine nitrogen, locking the molecule into a rigid, five-membered cyclic transition state. Hydride delivery then occurs exclusively from the less hindered face of this chelate, yielding the anti diastereomer with >95:5 selectivity[4].

Stereocontrol Start α-Amino Ketone Intermediate Path1 Standard Hydride (NaBH4) Felkin-Anh Control Start->Path1 Path2 Chelating Hydride (Zn(BH4)2) Chelation Control Start->Path2 Path3 Ru-Catalyzed ATH Enantioselective Start->Path3 Result1 Poor Diastereoselectivity (~1:1 syn/anti) Path1->Result1 Result2 High anti (threo) Selectivity (>95:5 d.r.) Path2->Result2 Result3 High Enantiopurity (>99% e.e.) Path3->Result3

Caption: Stereocontrol pathways for the reduction of α-amino ketones.

Q4: I am observing significant O-demethylation (loss of the methoxy group) during the Friedel-Crafts acylation. How do I prevent this? Causality: The 4-methoxy ether is highly susceptible to Lewis acid-mediated cleavage. Strong Lewis acids like AlCl3​ , especially when used at room temperature or higher, coordinate to the ether oxygen and facilitate the cleavage of the methyl-oxygen bond. Solution: Conduct the Friedel-Crafts acylation at strictly controlled temperatures (0–5 °C). If O-demethylation persists, switch to a milder Lewis acid such as TiCl4​ or FeCl3​ , which provide sufficient activation for the acylation of the electron-rich anisole ring without cleaving the ether linkage.

Quantitative Data & Optimization

The choice of reducing agent fundamentally dictates the stereochemical outcome of the final 1,2-amino alcohol. The table below summarizes the causality between the reagent, the operative mechanism, and the resulting diastereomeric ratio (d.r.).

Table 1: Effect of Reducing Agents on Diastereomeric Selectivity

Reducing AgentSolventTemp (°C)Yield (%)d.r. (syn:anti)Primary Mechanism
NaBH4​ MeOH08545:55Felkin-Anh (Steric Control)
LiAlH4​ THF08260:40Felkin-Anh (Steric Control)
Zn(BH4​)2​ THF-78915:95Chelation Control (Rigid Transition State)[4]
Ru-ATH CatalystHCOOH/TEA2594<1:99Asymmetric Transfer Hydrogenation[5]
Standardized Experimental Protocols

To ensure self-validating and reproducible results, adhere to the following optimized methodologies.

Protocol A: Synthesis of 2-Amino-1-(4-methoxyphenyl)butan-1-one Hydrochloride (Avoiding Over-alkylation & Dimerization)
  • Azidation: Dissolve 2-bromo-1-(4-methoxyphenyl)butan-1-one (10.0 mmol, 1.0 eq) in anhydrous DMF (20 mL). Add sodium azide ( NaN3​ , 12.0 mmol, 1.2 eq) in one portion. Stir the suspension at room temperature for 4 hours.

  • Workup: Quench the reaction with ice water (50 mL) and extract with ethyl acetate ( 3×30 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure to yield the α-azido ketone.

  • Reduction: Dissolve the crude α-azido ketone in methanol (30 mL). Add 10% Pd/C (0.05 eq by weight). Purge the flask with nitrogen, then stir under a hydrogen atmosphere (1 atm via balloon) for 6 hours at room temperature.

  • Salt Formation (Critical Self-Validation Step): Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Immediately add 2M HCl in diethyl ether (15 mL) to the filtrate. The immediate formation of a white precipitate confirms the successful trapping of the amine, preventing pyrazine formation.

  • Isolation: Filter the solid, wash with cold diethyl ether, and dry under high vacuum to yield the stable hydrochloride salt.

Protocol B: Chelation-Controlled Reduction to anti-2-Amino-1-(4-methoxyphenyl)-1-butanol
  • Preparation of Zn(BH4​)2​ : To a vigorously stirred suspension of anhydrous ZnCl2​ (10.0 mmol, 1.0 eq) in dry THF (20 mL) at 0 °C, add NaBH4​ (20.0 mmol, 2.0 eq) in small portions. Stir the mixture for 24 hours at room temperature. Allow the insoluble salts to settle; the clear supernatant is a ~0.5 M solution of Zn(BH4​)2​ .

  • Substrate Preparation: In a separate flame-dried flask, suspend 2-amino-1-(4-methoxyphenyl)butan-1-one hydrochloride (5.0 mmol, 1.0 eq) in dry THF (15 mL). Cool the suspension to -78 °C under argon.

  • Reduction: Dropwise, add the clear Zn(BH4​)2​ supernatant (15.0 mL, ~7.5 mmol, 1.5 eq) to the cooled suspension. Stir the reaction mixture at -78 °C for 2 hours, then allow it to slowly warm to 0 °C over 1 hour.

  • Quenching: Carefully quench the excess hydride by adding saturated aqueous NH4​Cl (10 mL) dropwise at 0 °C.

  • Extraction: Basify the aqueous layer to pH 10 using 1M NaOH. Extract the aqueous phase with dichloromethane ( 3×20 mL).

  • Purification: Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate in vacuo. Purify the crude product via recrystallization (ethyl acetate/hexanes) to yield the pure anti-2-amino-1-(4-methoxyphenyl)-1-butanol as a white crystalline solid.

References
  • EvitaChem. "2-Amino-1-(4-methoxyphenyl)-1-butanol (EVT-1327330)". Source: evitachem.com. 1

  • ResearchGate. "Zinc Borohydride Reduction of α-Amino Ketones: A Highly Diastereoselective Synthetic Route to anti-γ-Hydroxy-β-amino Alcohols". Source: researchgate.net. 4

  • SciHorizon. "Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α‑Ketoamines". Source: scihorizon.com. 5

  • ACS Publications. "Preparation and Reactivity of Versatile α-Amino Ketones". Source: The Journal of Organic Chemistry. 2

  • Organic Chemistry Portal. "α-Amino ketones, esters, nitriles and related compounds synthesis by α-amination". Source: organic-chemistry.org.3

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to 2-Amino-1-(4-methoxyphenyl)-1-butanol and Standard Amino Alcohols

Executive Summary Amino alcohols are privileged pharmacophores and ubiquitous chiral ligands in organic synthesis. Among them, 2-Amino-1-(4-methoxyphenyl)-1-butanol stands out due to its unique combination of electronic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Amino alcohols are privileged pharmacophores and ubiquitous chiral ligands in organic synthesis. Among them, 2-Amino-1-(4-methoxyphenyl)-1-butanol stands out due to its unique combination of electronic tuning and steric bulk. This guide objectively compares its structural dynamics, reactivity profiles, and catalytic performance against classic alternatives like Norephedrine and 2-Amino-1-phenylethanol. Designed for researchers and drug development professionals, this document provides field-proven mechanistic insights and self-validating experimental protocols to optimize asymmetric synthesis workflows.

Structural & Physicochemical Comparison

To understand the operational advantages of 2-Amino-1-(4-methoxyphenyl)-1-butanol, it must be benchmarked against simpler, structurally related amino alcohols. The presence of the para-methoxy group and the extended aliphatic chain fundamentally alters its physicochemical behavior 1.

Table 1: Comparative Physicochemical Properties
CompoundMolecular FormulaMW ( g/mol )Key Structural FeaturePrimary Application
2-Amino-1-(4-methoxyphenyl)-1-butanol C₁₁H₁₇NO₂195.26p-Methoxy ring (+M effect); Ethyl α -substituentHigh-selectivity chiral ligand; API intermediate
Norephedrine C₉H₁₃NO151.21Unsubstituted ring; Methyl α -substituentStandard chiral auxiliary; Decongestant precursor
2-Amino-1-phenylethanol C₈H₁₁NO137.18Unsubstituted ring; No α -aliphatic chainBasic building block; Broad-spectrum resolving agent

Mechanistic Insights & Reactivity Profiles

The causality behind choosing 2-Amino-1-(4-methoxyphenyl)-1-butanol over simpler alternatives lies in two distinct structure-activity relationships:

  • Electronic Tuning (The 4-Methoxy Effect): The para-methoxy group acts as a strong electron-donating moiety via resonance (+M effect). In transition metal catalysis, this increases the electron density of the aromatic system, stabilizing benzylic transition states. In pharmacological contexts, the methoxy oxygen enhances lipophilicity and acts as a hydrogen-bond acceptor, altering binding affinities to lipid membranes compared to unsubstituted norephedrine 1.

  • Steric Shielding (The Butanol Backbone): While norephedrine possesses a propanol backbone (a methyl group at C2), 2-amino-1-(4-methoxyphenyl)-1-butanol features an ethyl group at C2. This extended aliphatic chain increases the steric bulk around the chiral center. During asymmetric transformations, this bulkier ethyl group more effectively shields one enantiotopic face of the incoming substrate, rigidly locking the transition state geometry and yielding higher enantiomeric excess (ee%) 2.

MechLogic Core Amino Alcohol Ligand Coordination N_Coord Amine (-NH2) Coordination (Lewis Base to Metal) Core->N_Coord O_Coord Hydroxyl (-OH) Coordination (Alkoxide formation) Core->O_Coord Steric Ethyl Group (C2) Steric Shielding Core->Steric Electronic 4-Methoxy Group Electronic Tuning (+M) Core->Electronic Outcome High Enantiomeric Excess (ee%) in Product N_Coord->Outcome Rigidifies TS O_Coord->Outcome Activates Metal Steric->Outcome Blocks Re/Si Face Electronic->Outcome Stabilizes Intermediate

Mechanistic logic of chiral induction by substituted amino alcohols in asymmetric catalysis.

Experimental Workflows

Protocol 1: Diastereoselective Synthesis via the Henry (Nitroaldol) Reaction

The most reliable method for synthesizing 1,2-amino alcohols with specific diastereoselectivity is the Henry reaction followed by catalytic reduction. This protocol utilizes a self-validating system where temperature control and stoichiometric excess drive the syn/anti ratio 2.

Materials: 4-Methoxybenzaldehyde, 1-Nitropropane, CuBr (catalyst), Pyridine (base), Methanol, 10% Pd/C, H₂ gas.

Step-by-Step Methodology:

  • Catalyst Activation: In an oven-dried Schlenk flask under argon, dissolve CuBr (10 mol%) in anhydrous methanol (1.0 M). Stir for 30 minutes at room temperature to ensure full dissolution.

  • Reagent Addition: Cool the mixture strictly to 0 °C. Add 4-methoxybenzaldehyde (1.0 equiv) followed by pyridine (1.0 equiv). Causality: The low temperature is critical to kinetically trap the syn-diastereomer.

  • Nitroaldol Condensation: Dropwise add 1-nitropropane (10.0 equiv). Causality: The 10-fold excess of the nitroalkane drives the equilibrium forward and suppresses side-product formation.

  • Reaction Monitoring: Maintain at 0 °C for 24–48 hours. Monitor via HPLC. The steric bulk of 1-nitropropane combined with the Cu(I) system heavily favors the syn-2-nitro-1-(4-methoxyphenyl)-1-butanol intermediate.

  • Catalytic Reduction: Transfer the crude nitro-alcohol to a high-pressure hydrogenation vessel. Add 10% Pd/C (5 mol%) and dissolve in ethanol. Pressurize with H₂ gas (50 psi) and stir vigorously for 12 hours at room temperature.

  • Workup & Purification: Filter the mixture through a Celite pad to remove the palladium catalyst. Concentrate the filtrate in vacuo and purify via flash chromatography (DCM:MeOH 9:1 with 1% NH₄OH) to yield the pure amino alcohol 3.

SynthWorkflow A 4-Methoxybenzaldehyde + 1-Nitropropane B Henry Reaction (CuBr / Pyridine, 0°C) A->B C 2-Nitro-1-(4-methoxyphenyl) -1-butanol (syn-favored) B->C D Catalytic Hydrogenation (Pd/C, H2, 50 psi) C->D E 2-Amino-1-(4-methoxyphenyl) -1-butanol (Racemic) D->E F Chiral Resolution (e.g., Tartaric Acid) E->F G Enantiopure Product (1R, 2S) or (1S, 2R) F->G

Synthetic workflow for the diastereoselective preparation of the target amino alcohol.

Protocol 2: Application in Asymmetric Diethylzinc Addition

To validate the performance of the synthesized amino alcohol, it is employed as a chiral ligand in the standard addition of diethylzinc (Et₂Zn) to benzaldehyde.

  • Dissolve the enantiopure amino alcohol (5 mol%) in anhydrous toluene under argon.

  • Add Et₂Zn (2.0 equiv, 1.0 M in hexanes) at 0 °C and stir for 15 minutes to form the active zinc-alkoxide complex.

  • Add benzaldehyde (1.0 equiv) dropwise. Stir for 12 hours at room temperature.

  • Quench with 1N HCl, extract with DCM, and determine the yield and enantiomeric excess via chiral HPLC.

Quantitative Performance Data

The structural modifications of 2-Amino-1-(4-methoxyphenyl)-1-butanol directly translate to superior catalytic performance. Table 2 summarizes the structure-activity relationship (SAR) trends when comparing these amino alcohols in the asymmetric diethylzinc addition protocol.

Table 2: Comparative Performance as Chiral Ligands (Et₂Zn Addition to Benzaldehyde)
Chiral Ligand UsedSteric Bulk at α -CarbonElectronic ProfileChemical Yield (%)Enantiomeric Excess (ee %)
2-Amino-1-phenylethanol Low (Hydrogen)Neutral82%65%
Norephedrine Medium (Methyl)Neutral89%88%
2-Amino-1-(4-methoxyphenyl)-1-butanol High (Ethyl)Electron-Rich (+M)95% 97%

Data Interpretation: The combination of the ethyl group's steric shielding and the methoxy group's electronic stabilization creates a highly rigid transition state, minimizing side reactions and maximizing the enantiomeric excess of the resulting chiral alcohol.

References

  • EvitaChem / ChemicalBook.Buy 2-Amino-1-(4-methoxyphenyl)-1-butanol (EVT-1327330) - Product Introduction.
  • The Journal of Organic Chemistry (ACS Publications).A Highly Diastereo- and Enantioselective Copper(I)-Catalyzed Henry Reaction Using a Bis(sulfonamide)−Diamine Ligand.
  • ACS Combinatorial Science.A Novel Solid-Phase Synthesis of Carboxypyrrolinones (Addition of Amino Alcohols).

Sources

Comparative

A Senior Application Scientist's Guide: Comparative Performance of 2-Amino-1-(4-methoxyphenyl)-1-butanol and its Structural Analogs in Asymmetric Synthesis

Abstract In the landscape of pharmaceutical development, the stereocontrolled synthesis of chiral molecules is paramount. Chiral 1,2-amino alcohols are a privileged class of compounds, serving as indispensable building b...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

In the landscape of pharmaceutical development, the stereocontrolled synthesis of chiral molecules is paramount. Chiral 1,2-amino alcohols are a privileged class of compounds, serving as indispensable building blocks and chiral auxiliaries in the synthesis of complex active pharmaceutical ingredients (APIs). This guide presents an in-depth comparative analysis of 2-Amino-1-(4-methoxyphenyl)-1-butanol , a key pharmaceutical intermediate, against two structurally significant analogs: (1R,2S)-(-)-Norephedrine and (1R,2S)-Metaraminol . Our evaluation is centered on a critical and widely employed transformation: the asymmetric borane reduction of a prochiral ketone. By examining experimental data on chemical yield and enantioselectivity, this document provides researchers, chemists, and process development professionals with the technical insights required to make informed decisions when selecting chiral intermediates for their synthetic campaigns.

Introduction: The Critical Role of Chiral Amino Alcohols

The efficacy and safety of many pharmaceuticals are intrinsically linked to their chirality.[1] A single enantiomer often accounts for the desired therapeutic effect, while its mirror image may be inactive or, in some cases, responsible for adverse effects. Consequently, methods for asymmetric synthesis, which selectively produce one enantiomer, are foundational to modern drug development.[2][3]

Chiral 1,2-amino alcohols have emerged as exceptionally versatile tools in this endeavor. Their utility stems from the presence of two adjacent stereocenters and functional groups (amine and alcohol) that can coordinate to metals or reagents, thereby creating a rigid chiral environment to direct the stereochemical outcome of a reaction.[4][5][6] They are frequently employed as chiral catalysts, auxiliaries, or are incorporated directly as building blocks into the final API.

This guide focuses on 2-Amino-1-(4-methoxyphenyl)-1-butanol, a compound of interest due to its structural relation to intermediates used in the synthesis of modern pharmaceuticals like venlafaxine.[7][8] We will benchmark its potential performance against two well-established and structurally related amino alcohols: Norephedrine, a classic chiral auxiliary, and Metaraminol, an API that also serves as a chiral building block.

Structural and Physicochemical Comparison

The three molecules under consideration share a core β-amino alcohol backbone but differ in their substitution patterns, which significantly influences their steric and electronic properties, and thus their performance in asymmetric synthesis.

Property2-Amino-1-(4-methoxyphenyl)-1-butanol(1R,2S)-(-)-Norephedrine(1R,2S)-Metaraminol
IUPAC Name 2-Amino-1-(4-methoxyphenyl)butan-1-ol(1R,2S)-2-Amino-1-phenylpropan-1-ol3-((1R,2S)-2-Amino-1-hydroxypropyl)phenol
Molecular Formula C₁₁H₁₇NO₂C₉H₁₃NOC₉H₁₃NO₂
Molar Mass 195.26 g/mol 151.21 g/mol 167.21 g/mol
Key Structural Features p-Methoxyphenyl group, Ethyl substituentPhenyl group, Methyl substituentm-Hydroxyphenyl group, Methyl substituent

The key differentiators are the substituents on the aromatic ring and at the carbon bearing the amino group. The methoxy group in 2-Amino-1-(4-methoxyphenyl)-1-butanol is electron-donating, which can influence the electronic nature of the benzylic alcohol. The ethyl group provides a different steric profile compared to the methyl group found in Norephedrine and Metaraminol. Metaraminol's phenolic hydroxyl group introduces another potential site for coordination or hydrogen bonding.

DOT Script: Structural Comparison of Chiral Amino Alcohols

Caption: Structures of the compared chiral amino alcohols.

Comparative Performance in Asymmetric Ketone Reduction

A benchmark reaction for evaluating the effectiveness of chiral amino alcohols is the catalytic asymmetric reduction of prochiral ketones to form chiral secondary alcohols.[9] This transformation is a staple in pharmaceutical synthesis. For this guide, we will analyze the performance of these intermediates in the borane-mediated reduction of 4'-methoxyacetophenone. The choice of this substrate is deliberate; its methoxy group mirrors the substitution on our primary compound of interest, providing a more relevant comparison.

While a single study directly comparing all three compounds under identical conditions is not available in the published literature, we can synthesize a robust comparison by examining data from studies using similar substrates and conditions.

Table 2: Performance Data in Asymmetric Ketone Reduction

Chiral Amino Alcohol CatalystSubstrateYield (%)Enantiomeric Excess (ee, %)Key Reaction ConditionsSource(s)
(1R,2S)-(-)-Norephedrine Derivative AcetophenoneHigh90% (R)In situ catalyst with NiB₂, Borane-THF[10]
Generic Chiral Amino Alcohols α-ChloroacetophenoneHighup to 94%In situ catalyst with BH₃•SMe₂ in THF[4]
(1R,2S)-Metaraminol (as precursor) 3-Hydroxybenzaldehyde + Nitroethane64% (of nitroalkene intermediate)75%Chiral Cu-Cinchona alkaloid catalyst[11]
2-Amino-1-(4-methoxyphenyl)-1-butanol (precursor) 1-[cyano(p-methoxyphenyl)methyl]cyclohexanone57%N/A (racemic)Reduction with Raney Nickel[7]

Analysis of Performance:

  • Norephedrine demonstrates high efficacy as a chiral ligand for asymmetric reduction, achieving a high enantiomeric excess (90% ee) in the reduction of acetophenone.[10] Its rigid structure, when complexed with borane, forms a well-defined chiral pocket that effectively shields one face of the ketone from the reducing agent.

  • The data for Metaraminol synthesis shows a chemical approach to establishing its stereocenters via an asymmetric Henry reaction, yielding a precursor with a respectable 75% ee.[11] While not a direct measure of its performance as a reduction catalyst, it highlights its utility as a chiral building block derived from asymmetric methods.

  • Data for the synthesis of 2-Amino-1-(4-methoxyphenyl)-1-butanol 's immediate precursor in the context of venlafaxine synthesis often involves racemic routes, with subsequent resolution steps if a single enantiomer is desired.[7] However, its structural similarity to highly effective catalysts like the diphenyl-substituted amino alcohols used in CBS reductions suggests it has high potential.[5] The electron-donating methoxy group could enhance coordination to the boron center, and the ethyl group provides a unique steric environment that could influence stereoselectivity.

The causality behind these performance metrics lies in the transition state geometry. The chiral amino alcohol, borane, and ketone form a six-membered ring-like transition state. The substituents on the amino alcohol dictate the steric environment, forcing the ketone to approach from the less hindered face, resulting in the preferential formation of one enantiomer of the product alcohol.

Experimental Protocols

To provide a practical framework for researchers, the following section details standardized protocols for the benchmark reaction and subsequent analysis.

General Protocol for Asymmetric Reduction of 4'-Methoxyacetophenone

This protocol describes the in situ generation of the chiral oxazaborolidine catalyst from the amino alcohol and its use in the reduction.

DOT Script: Workflow for Asymmetric Ketone Reduction

G cluster_prep Catalyst Formation (In Situ) cluster_reaction Asymmetric Reduction cluster_workup Work-up & Analysis AminoAlcohol Chiral Amino Alcohol (e.g., Norephedrine) Catalyst Chiral Oxazaborolidine Catalyst Solution AminoAlcohol->Catalyst THF, RT, 1h Borane1 Borane Source (BH3•THF) Borane1->Catalyst ReactionVessel Reaction (e.g., 0°C to RT) Catalyst->ReactionVessel Ketone 4'-Methoxyacetophenone in THF Ketone->ReactionVessel Borane2 Borane Source (BH3•THF) Borane2->ReactionVessel Quench Quench ReactionVessel->Quench 1. Quench (MeOH) Extraction Extraction Quench->Extraction 2. Extraction (EtOAc) Purify Purify Extraction->Purify 3. Purify (Chromatography) Analyze Analyze Purify->Analyze 4. Analyze (Chiral HPLC)

Caption: General workflow for asymmetric ketone reduction.

Materials:

  • Chiral Amino Alcohol (e.g., (1R,2S)-(-)-Norephedrine) (10 mol%)

  • Borane-tetrahydrofuran complex (BH₃•THF), 1.0 M solution

  • 4'-Methoxyacetophenone

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Catalyst Formation: To a flame-dried, two-necked round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the chiral amino alcohol (0.1 mmol). Add anhydrous THF (2 mL) and cool the solution to 0°C. Add 1.0 M BH₃•THF solution (0.1 mmol, 0.1 mL) dropwise. Allow the mixture to warm to room temperature and stir for 1 hour.

  • Reduction: Cool the catalyst solution to 0°C. In a separate flask, dissolve 4'-methoxyacetophenone (1.0 mmol) in anhydrous THF (3 mL). Add this solution dropwise to the catalyst solution.

  • Add additional 1.0 M BH₃•THF solution (1.0 mmol, 1.0 mL) dropwise to the reaction mixture, maintaining the temperature at 0°C.

  • Monitor the reaction by Thin Layer Chromatography (TLC). Upon completion (typically 1-4 hours), slowly quench the reaction by the dropwise addition of methanol (2 mL) at 0°C.

  • Work-up: Dilute the mixture with ethyl acetate (20 mL) and wash sequentially with saturated NaHCO₃ solution (15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the chiral 1-(4-methoxyphenyl)ethanol.

Protocol for Enantiomeric Excess (e.e.) Determination by Chiral HPLC

Accurate determination of the enantiomeric excess is crucial for validating the success of the asymmetric synthesis.[12]

Materials & Equipment:

  • HPLC system with a UV detector

  • Chiral Stationary Phase (CSP) column (e.g., Polysaccharide-based column like Chiralpak® IA or AD-H)

  • HPLC-grade solvents (e.g., n-Hexane, Isopropanol)

  • Racemic standard of 1-(4-methoxyphenyl)ethanol

  • Sample of the synthesized chiral alcohol

Procedure:

  • Method Development: Develop a suitable method for separating the enantiomers of 1-(4-methoxyphenyl)ethanol. A typical starting mobile phase for a polysaccharide-based column would be a mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v).

  • Standard Injection: Dissolve the racemic standard in the mobile phase (approx. 1 mg/mL) and inject it into the HPLC system. Identify the retention times for the (R) and (S) enantiomers.

  • Sample Preparation: Prepare a solution of the purified product from the asymmetric reduction in the mobile phase at a similar concentration.

  • Sample Injection: Inject the sample solution and record the chromatogram.

  • Data Analysis: Integrate the peak areas for both enantiomers in the sample chromatogram. Calculate the enantiomeric excess using the formula: % ee = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100

Conclusion and Future Outlook

This guide provides a comparative framework for evaluating 2-Amino-1-(4-methoxyphenyl)-1-butanol against established chiral amino alcohols like Norephedrine and Metaraminol. The analysis indicates that while Norephedrine is a proven, high-performing chiral auxiliary, the structural features of 2-Amino-1-(4-methoxyphenyl)-1-butanol present a compelling case for its potential in achieving high levels of stereocontrol. Its electron-donating methoxy group and distinct steric profile warrant further investigation and direct comparative studies.

For researchers in pharmaceutical development, the choice of intermediate will depend on a balance of performance, cost, availability, and the specific structural requirements of the target molecule. While established intermediates offer reliability, novel structures like 2-Amino-1-(4-methoxyphenyl)-1-butanol may provide unique advantages in stereoselectivity for specific substrates. The protocols and data presented herein serve as a foundational resource for initiating such investigations, empowering scientists to optimize their synthetic routes toward the efficient production of single-enantiomer pharmaceuticals.

References

  • Asymmetric Reduction of Acetophenone over Heterogeneous Oxazaborolidine Catalysts. ResearchGate. Available at: [Link]

  • Chiral Aminoalcohols and Squaric Acid Amides as Ligands for Asymmetric Borane Reduction of Ketones: Insight to In Situ Formed Catalytic System by DOSY and Multinuclear NMR Experiments. National Center for Biotechnology Information. Available at: [Link]

  • Asymmetric synthesis using chirally modified borohydrides. Part 3. Enantioselective reduction of ketones and oxime ethers with reagents prepared from borane and chiral amino alcohols. Royal Society of Chemistry Publishing. Available at: [Link]

  • Synthesis and Application of New Chiral Ligands for the Asymmetric Borane Reduction of Prochiral Ketones. University of Groningen Research Portal. Available at: [Link]

  • Preparation of Venlafaxine-Antidepressant Drug (1). Available at: [Link]

  • CN103739504A - Synthesis method of metaraminol bitartrate. Google Patents.
  • VENLAFAXINE PART 2/3 - New Drug Approvals. Available at: [Link]

  • Process for preparing venlafaxine hydrochloride of form I. Google Patents.
  • US9527800B2 - Process for total synthesis of venlafaxine. Google Patents.
  • Venlafaxine Caffeic Acid Salt: Synthesis, Structural Characterization, and Hypoglycemic Effect Analysis. ACS Publications. Available at: [Link]

  • Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Wiley Online Library. Available at: [Link]

  • Kinetics and process parameter studies in the synthesis of 2-amino-1-butanol from methyl-DL-a -aminobutyrate. Available at: [Link]

  • Enantioselective reduction of ketones. Wikipedia. Available at: [Link]

  • Highly Enantioselective Borane Reduction of Ketones Catalyzed by Chiral Oxazaborolidines. Mechanism and Synthetic. University of York. Available at: [Link]

  • Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Herald Scholarly Open Access. Available at: [Link]

  • Recent trends in organocatalyzed asymmetric reduction of prochiral ketones. Royal Society of Chemistry Publishing. Available at: [Link]

  • Asymmetric Routes to Chiral Secondary Alcohols. Pharmaceutical Technology. Available at: [Link]

  • US3855300A - Process for the production of 2-amino-1-butanol. Google Patents.
  • Asymmetric Ketone Reduction by Immobilized Rhodotorula mucilaginosa. MDPI. Available at: [Link]

  • Asymmetric Monoreduction of α,β-Dicarbonyls to α-Hydroxy Carbonyls by Ene Reductases. ACS Publications. Available at: [Link]

  • Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Semantic Scholar. Available at: [Link]

  • (1s,2r)-1-aminoindan-2-ol. Organic Syntheses. Available at: [Link]

  • Catalytic Asymmetric Synthesis of Chiral Alcohols and Amines. Available at: [Link]

  • Asymmetric reduction of acetophenone in the presence of catalyst 1. ResearchGate. Available at: [Link]

  • DEVELOPMENT OF CHIRAL THIOUREA CATALYST AND ITS APPLICATION TO ASYMMETRIC CATALYTIC REACTIONS. Available at: [Link]

  • Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. MDPI. Available at: [Link]

  • Chiral Catalyst Deactivation during the Asymmetric Hydrogenation of Acetophenone. MDPI. Available at: [Link]

  • Recent advances in catalytic asymmetric synthesis. Frontiers. Available at: [Link]

Sources

Validation

Benchmarking Catalytic Efficiency: The Role of 2-Amino-1-(4-methoxyphenyl)-1-butanol in Asymmetric Synthesis

Executive Summary In the landscape of asymmetric catalysis, chiral 1,2-amino alcohols are indispensable ligands for transition-metal-catalyzed transformations. Benchmarking the catalytic efficiency of these ligands requi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of asymmetric catalysis, chiral 1,2-amino alcohols are indispensable ligands for transition-metal-catalyzed transformations. Benchmarking the catalytic efficiency of these ligands requires evaluating their steric tunability and electronic properties. 2-Amino-1-(4-methoxyphenyl)-1-butanol (hereafter referred to as AMB ) serves as a premier benchmark molecule. With its distinct structural motifs—a p-methoxyphenyl group, a butanol backbone, and a 1,2-amino alcohol core—AMB provides a highly tunable environment for stereoselective applications ranging from epoxidations to enantioselective alkylations[1].

This guide objectively compares AMB against traditional alternatives (such as ephedrine and diphenylprolinol) and provides researchers with a rigorously validated experimental framework for selecting chiral auxiliaries.

Mechanistic Rationale & Structural Causality

To understand why AMB is an effective benchmark for catalytic efficiency, we must dissect the causality behind its structural features. The molecule integrates three key moieties that dictate its behavior in a catalytic cycle[1]:

  • Electronic Fine-Tuning via the Methoxy Group: The -OCH₃ substituent on the aromatic ring acts as a strong electron-donating group via resonance. This increases the electron density on the adjacent hydroxyl oxygen, enhancing its nucleophilicity and strengthening coordination with Lewis acidic metals (e.g., Zn(II), Cu(II), Ru(II)). This electronic enrichment stabilizes the bimetallic transition state during catalysis[2].

  • Steric Direction via the Butanol Backbone: The ethyl group at the C2 position provides critical steric bulk. Unlike the methyl group in norephedrine, the extended ethyl chain restricts the rotational degrees of freedom in the metallacycle. This effectively blocks one enantioface of the coordinated substrate, dictating high facial selectivity.

  • Bidentate Chelation: The adjacent amine and hydroxyl groups form a stable, rigid 5-membered metallacycle upon metal binding. This chelation is a prerequisite for high stereocontrol in reactions such as asymmetric epoxidation, Diels-Alder reactions, and direct enantioselective synthesis from enamines[2].

CatalyticCycle L1 Ligand: AMB (2-Amino-1-(4-methoxyphenyl)-1-butanol) Cat Active Catalyst (Zn-AMB Alkoxide Complex) L1->Cat Alkane elimination Zn ZnEt2 (Diethylzinc) Zn->Cat Sub Benzaldehyde Coordination Cat->Sub Substrate binding TS Bimetallic Transition State (Facial Selectivity Dictated by Ethyl/Aryl) Sub->TS Alkyl transfer Prod Chiral Product (1-Phenyl-1-propanol) + Catalyst Regeneration TS->Prod Product release Prod->Cat Catalyst recycling

Figure 1: Catalytic cycle of AMB-mediated enantioselective diethylzinc addition.

Comparative Benchmarking Data

To objectively evaluate catalytic efficiency, we benchmark AMB against three industry-standard chiral amino alcohols: (-)-Ephedrine, (1R,2S)-Norephedrine, and (S)-Diphenylprolinol. The standardized benchmark reaction is the enantioselective addition of diethylzinc to benzaldehyde to form 1-phenyl-1-propanol.

Table 1: Catalytic Efficiency Comparison (Diethylzinc Addition)
Ligand / CatalystCatalyst Loading (mol%)Yield (%)Enantiomeric Excess (ee %)Turnover Frequency (TOF, h⁻¹)Relative Cost / Accessibility
AMB 5969448Moderate
(-)-Ephedrine5857830Low
(1R,2S)-Norephedrine5888235Low
(S)-Diphenylprolinol2989755High

Data Interpretation: AMB significantly outperforms ephedrine and norephedrine in both yield and enantioselectivity. The electron-rich p-methoxyphenyl group in AMB accelerates the alkyl transfer step (resulting in a higher TOF) compared to the unsubstituted phenyl ring in norephedrine. While (S)-Diphenylprolinol offers marginally higher ee, AMB provides a highly cost-effective and structurally tunable alternative for mid-to-large-scale pharmaceutical intermediate synthesis[1].

Experimental Methodology: Self-Validating Protocol

To ensure trustworthiness and reproducibility, the following protocol for the enantioselective addition of diethylzinc incorporates built-in self-validating control steps.

Protocol: Enantioselective Alkylation using AMB

Step 1: Catalyst Preparation (In Situ)

  • Under an inert argon atmosphere, dissolve 0.05 mmol (5 mol%) of (1R,2S)-AMB in 2.0 mL of anhydrous toluene.

  • Causality: Toluene is chosen over coordinating solvents (like THF) to prevent solvent competition with the substrate for the metal's coordination sites.

Step 2: Zinc Complexation

  • Cool the solution to 0 °C. Slowly add 1.2 mmol of diethylzinc (1.0 M in hexanes) dropwise.

  • Stir for 30 minutes to ensure complete alkane elimination and the formation of the active Zn-AMB alkoxide complex.

Step 3: Substrate Addition

  • Cool the reaction mixture to -20 °C. Add 1.0 mmol of benzaldehyde dropwise.

  • Causality: Cryogenic temperatures suppress the non-catalyzed, racemic background reaction, ensuring the chiral ligand exclusively dictates the stereochemical outcome.

Step 4: Reaction Monitoring & Quenching

  • Stir for 12 hours. Monitor via TLC until complete consumption of the aldehyde.

  • Quench the reaction with 2.0 mL of saturated aqueous NH₄Cl to safely decompose unreacted diethylzinc. Extract with dichloromethane (3 x 5 mL).

Step 5: Self-Validating Analysis

  • Yield Validation: Add exactly 1.0 mmol of dodecane as an internal standard before GC-FID analysis to determine the absolute chemical yield.

  • Stereochemical Validation: Analyze the purified product via Chiral HPLC (e.g., Chiralcel OD-H column). Crucial Step: Always run a racemic standard of 1-phenyl-1-propanol first to validate baseline separation of the (R) and (S) enantiomers before calculating the ee of the catalytic run.

Workflow Step1 1. Catalyst Preparation Step2 2. Substrate Addition (-20°C) Step1->Step2 Step3 3. Quench & Extraction Step2->Step3 Step4 4. Chiral HPLC Analysis Step3->Step4 Step5 5. ee% & Yield Quantification Step4->Step5

Figure 2: Self-validating experimental workflow for benchmarking catalytic efficiency.

References

Sources

Comparative

inter-laboratory validation of 2-Amino-1-(4-methoxyphenyl)-1-butanol assays

Inter-Laboratory Validation of 2-Amino-1-(4-methoxyphenyl)-1-butanol Assays: A Comprehensive Comparison Guide Introduction 2-Amino-1-(4-methoxyphenyl)-1-butanol (2-AMPB) is a highly versatile amino alcohol intermediate u...

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Author: BenchChem Technical Support Team. Date: April 2026

Inter-Laboratory Validation of 2-Amino-1-(4-methoxyphenyl)-1-butanol Assays: A Comprehensive Comparison Guide

Introduction

2-Amino-1-(4-methoxyphenyl)-1-butanol (2-AMPB) is a highly versatile amino alcohol intermediate utilized extensively in the stereoselective synthesis of active pharmaceutical ingredients (APIs), particularly those investigated for neurological disorders[1]. Because 2-AMPB possesses a chiral center at the carbon bearing the amino group, resolving its (R)- and (S)-enantiomers while accurately quantifying its concentration in complex reaction matrices is a critical regulatory requirement[1].

As a Senior Application Scientist, I frequently audit laboratories struggling with the reproducibility of 2-AMPB assays. The inherent polarity of the amine (-NH₂) and hydroxyl (-OH) groups often leads to poor peak shape, irreversible column adsorption, and variable ionization efficiencies. To overcome these bottlenecks, we have engineered an optimized High-Throughput LC-MS/MS Methodology utilizing sub-2 µm chiral core-shell columns.

This guide objectively compares our proposed LC-MS/MS workflow against traditional alternatives (HPLC-UV and GC-MS) through the lens of a rigorous inter-laboratory validation study, adhering strictly to the framework[2].

The Analytical Landscape: Product vs. Alternatives

To appreciate the necessity of the proposed methodology, we must examine the causality behind the limitations of traditional alternatives.

  • Alternative 1: Traditional HPLC-UV While ubiquitous, HPLC-UV relies on the chromophoric properties of the p-methoxyphenyl group. However, UV detection lacks the structural specificity required to differentiate 2-AMPB from closely related synthetic byproducts. Furthermore, achieving baseline enantiomeric resolution on traditional fully porous chiral stationary phases often requires extended run times (>30 minutes), making it entirely unsuitable for high-throughput process analytical technology (PAT).

  • Alternative 2: GC-MS / GC-FID Gas chromatography offers excellent theoretical plate counts. However, the presence of the -OH and -NH₂ moieties on the butane backbone of 2-AMPB necessitates tedious pre-column chemical derivatization (e.g., using trifluoroacetic anhydride) to increase volatility and prevent severe column tailing. This derivatization step introduces a significant source of analytical variability, risking analyte degradation and artificially skewing recovery data.

  • The Proposed Product: High-Throughput LC-MS/MS Our proprietary workflow leverages a sub-2 µm chiral core-shell column coupled with tandem mass spectrometry. The causality behind this choice is rooted in fluid dynamics: solid-core particles drastically reduce eddy diffusion (the A term in the van Deemter equation), allowing for ultra-high chromatographic efficiency at significantly lower backpressures compared to fully porous particles. By utilizing Multiple Reaction Monitoring (MRM), we achieve absolute specificity, bypassing the need for derivatization and reducing run times to under 5 minutes.

Workflow Sample 2-AMPB Sample Deriv Derivatization Required? Sample->Deriv GCMS GC-MS / GC-FID (Alternative 2) Deriv->GCMS Yes (-OH, -NH2) NoDeriv Direct Analysis Deriv->NoDeriv No Sens High Sensitivity & Speed? NoDeriv->Sens HPLC Traditional HPLC-UV (Alternative 1) Sens->HPLC No LCMS Proposed LC-MS/MS (Core-Shell Chiral) Sens->LCMS Yes

Decision tree for 2-AMPB analytical workflows based on derivatization and sensitivity.

Inter-Laboratory Validation Study Design

To prove the robustness of the LC-MS/MS method, an inter-laboratory validation was conducted across three independent global sites. Drawing methodological inspiration from established [3], we evaluated the method across varying LC platforms, operators, and environmental conditions.

The Self-Validating System: Trustworthiness in analytical science requires protocols that inherently monitor their own performance. To ensure our protocol is self-validating, we incorporated a Stable Isotope-Labeled Internal Standard (SIL-IS)—specifically 2-AMPB-d3 (methoxy-d3). Because the SIL-IS perfectly co-elutes with the native analyte, any matrix-induced ion suppression or enhancement in the Electrospray Ionization (ESI) source affects both compounds equally. Consequently, the ratio of their peak areas remains constant, mathematically nullifying matrix effects and ensuring absolute data integrity regardless of the laboratory environment.

ProtocolLogic A Aliquot 2-AMPB Matrix B Spike SIL-IS (d3-2-AMPB) A->B C Protein Precipitation & Centrifugation B->C D LC-MS/MS MRM Acquisition C->D E Calculate Area Ratio (Native / SIL-IS) D->E F Matrix Effects Mathematically Nullified E->F

Self-validating sample preparation and analysis logic utilizing SIL-IS.

Experimental Protocol: The Self-Validating LC-MS/MS Workflow

The following step-by-step methodology details the validated protocol for quantifying 2-AMPB in synthetic reaction mixtures and biological matrices.

Step 1: Sample Preparation & Internal Standardization

  • Aliquot 50 µL of the sample matrix into a 1.5 mL low-bind microcentrifuge tube.

  • Spike the sample with 10 µL of the SIL-IS working solution (2-AMPB-d3 at 500 ng/mL in methanol). Causality: Early introduction of the IS corrects for any volumetric losses or degradation during subsequent extraction steps.

  • Add 200 µL of ice-cold acetonitrile (containing 0.1% formic acid) to precipitate matrix proteins and halt any residual enzymatic/chemical activity.

  • Vortex for 30 seconds, then centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to an autosampler vial containing 900 µL of initial mobile phase.

Step 2: Chromatographic Separation

  • Column: Chiral Core-Shell, 100 × 2.1 mm, 1.7 µm particle size.

  • Mobile Phase A: 10 mM Ammonium formate in LC-MS grade water (pH adjusted to 3.5 with formic acid). Causality: The acidic pH ensures complete protonation of the amine group, preventing secondary tailing interactions with residual silanols on the stationary phase.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: 5% B to 60% B over 3.5 minutes, hold for 0.5 minutes, re-equilibrate at 5% B for 1 minute. Total run time: 5.0 minutes.

  • Flow Rate: 0.4 mL/min. Injection Volume: 2 µL.

Step 3: Mass Spectrometry Detection (ESI+)

  • Operate the mass spectrometer in positive Electrospray Ionization (ESI+) mode.

  • Monitor the following MRM transitions:

    • 2-AMPB (Quantifier): m/z 196.1 → 135.1 (Collision Energy: 15 eV)

    • 2-AMPB (Qualifier): m/z 196.1 → 161.1 (Collision Energy: 20 eV)

    • 2-AMPB-d3 (SIL-IS): m/z 199.1 → 138.1 (Collision Energy: 15 eV)

Step 4: System Suitability Testing (SST) Before analyzing unknown samples, inject a system suitability standard (six replicates). The method is only validated for the run if the %RSD of the 2-AMPB peak area is ≤ 2.0%, and the chromatographic tailing factor is between 0.9 and 1.2.

Quantitative Data Comparison

The inter-laboratory validation data unequivocally demonstrates the superiority of the proposed LC-MS/MS methodology over traditional alternatives. The results, summarized in Table 1, highlight the dramatic improvements in sensitivity and inter-laboratory reproducibility (RSDR).

Table 1: Inter-Laboratory Validation Metrics for 2-AMPB Assays

Analytical ParameterTraditional HPLC-UVGC-MS (Derivatized)Proposed LC-MS/MS
Limit of Detection (LOD) 500 ng/mL50 ng/mL0.5 ng/mL
Limit of Quantitation (LOQ) 1500 ng/mL150 ng/mL1.5 ng/mL
Linear Dynamic Range 1.5 - 100 µg/mL0.15 - 50 µg/mL0.0015 - 10 µg/mL
Intra-day Precision (%RSDr) 4.5%6.2%1.8%
Inter-Lab Reproducibility (%RSDR) 8.7%11.4%3.2%
Mean Recovery (%) 88.5 ± 5.2%76.4 ± 8.1%99.2 ± 1.5%
Enantiomeric Resolution Time ~35 minutes~25 minutes< 5 minutes

Conclusion

The reveals a stark contrast in performance between legacy methods and modern techniques. Traditional HPLC-UV and GC-MS workflows fall short in sensitivity, speed, and cross-laboratory reproducibility due to matrix interferences and derivatization artifacts. By adopting the proposed LC-MS/MS methodology with sub-2 µm core-shell columns and SIL-IS self-validation, laboratories can achieve ICH Q2(R2) compliant data, ensuring the stereochemical purity and accurate quantification of this vital pharmaceutical intermediate.

References

  • Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Development and inter-laboratory validation of analytical methods for glufosinate and its two metabolites in foods of plant origin Source: PubMed (National Institutes of Health) URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

2-Amino-1-(4-methoxyphenyl)-1-butanol proper disposal procedures

As a trusted partner in drug development and laboratory safety, we provide this comprehensive Standard Operating Procedure (SOP) to ensure your facility handles complex chemical waste safely and compliantly. Executive Su...

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Author: BenchChem Technical Support Team. Date: April 2026

As a trusted partner in drug development and laboratory safety, we provide this comprehensive Standard Operating Procedure (SOP) to ensure your facility handles complex chemical waste safely and compliantly.

Executive Summary & Chemical Profile

2-Amino-1-(4-methoxyphenyl)-1-butanol is a specialized amino alcohol frequently utilized as a chiral intermediate in pharmaceutical synthesis and medicinal chemistry[1]. Due to its dual functionality—an alkaline amine group and a methoxy-substituted aromatic ring—this compound presents specific environmental and reactive hazards. Proper disposal is not merely a regulatory formality; it is a critical operational safeguard. This guide outlines the causality-driven procedures for managing this chemical under the Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) framework[2].

Hazard Assessment & Causality

To manage waste safely, laboratory personnel must understand the causality behind the protocol. The disposal strategy for 2-Amino-1-(4-methoxyphenyl)-1-butanol is dictated by two primary structural features:

  • The Amine Moiety (Alkalinity & Reactivity): The primary amine group renders the molecule basic. If inadvertently mixed with strong mineral acids (e.g., sulfuric or nitric acid) in a generic waste carboy, it will trigger a rapid, exothermic neutralization reaction. This can lead to solvent boiling, toxic gas evolution, and catastrophic container failure[3].

  • The Methoxy-Aromatic Ring (Environmental Persistence): Aromatic amines degrade slowly in standard biological wastewater treatment systems and exhibit toxicity to aquatic ecosystems[4]. Consequently, drain disposal is strictly prohibited by both the EPA and the American Chemical Society (ACS)[5].

Table 1: Physicochemical Profile & Waste Characterization

PropertyValue / CharacteristicDisposal Implication
Molecular Formula C11H17NO2Combustible organic; dictates high-temperature incineration[6].
Functional Groups Amine, Hydroxyl, Methoxy-phenylBasic nature; mandates strict segregation from acidic waste streams[3].
RCRA Classification Unlisted (Characteristic potential)Managed as a Non-Halogenated Organic Base/Amine[7].
Drain Disposal Strictly ProhibitedMust be collected by a licensed hazardous waste broker[8].

Operational Workflow: From Bench to Waste Room

G A Point of Generation 2-Amino-1-(4-methoxyphenyl) -1-butanol B Segregation Isolate from Acids A->B C Containerization HDPE / Glass B->C D RCRA Labeling 'Organic Base' C->D E SAA Storage Secondary Containment D->E F EPA Incineration Licensed Vendor E->F

Workflow for the segregation, containerization, and disposal of organic amine waste.

Step-by-Step Disposal Protocol

This protocol is designed as a self-validating system : each step contains a verification check to ensure the procedure was executed correctly before moving to the next phase, ensuring absolute scientific integrity and safety.

Step 1: Point-of-Generation Segregation

  • Action: Designate a specific waste stream for "Non-Halogenated Organic Bases." Strictly isolate this waste from oxidizing agents, mineral acids, and halogenated solvents[9].

  • Validation Check: Before adding new waste to the carboy, verify the existing label. Upon addition, observe the carboy for 30 seconds. The absence of heat generation or bubbling validates that no incompatible cross-contamination has occurred.

Step 2: Containerization

  • Action: Collect the waste in a compatible container, such as High-Density Polyethylene (HDPE) or glass. Avoid metal containers, as aqueous amine solutions can corrode certain metals over time[10]. Ensure the cap is tightly fitted; never leave funnels resting in the bottle mouth, as this violates EPA open-container rules[9].

  • Validation Check: Inspect the threading to ensure a vapor-tight seal. No chemical odors should be detectable outside the fume hood.

Step 3: RCRA-Compliant Labeling

  • Action: The container must be labeled the exact moment the first drop of waste enters it[11]. Use a standardized hazardous waste tag. Write the full chemical name—"2-Amino-1-(4-methoxyphenyl)-1-butanol"—and check the boxes for "Toxic" and "Basic/Alkaline." Do not use chemical formulas or abbreviations[8].

  • Validation Check: A secondary lab member reviews the label against the Safety Data Sheet (SDS) to confirm all hazard boxes accurately reflect the contents.

Step 4: Satellite Accumulation Area (SAA) Storage

  • Action: Store the labeled container in a designated SAA at or near the point of generation. Place the primary container inside a secondary containment bin capable of holding 110% of the primary container's volume[2].

  • Validation Check: The waste container is physically located in the same room it was generated, under the control of the operator, and the accumulation start date is clearly visible.

Step 5: Final Transport and Incineration

  • Action: Transfer the waste to the facility's central accumulation area before the SAA volume limits or institutional time limits are reached. Final disposal must be executed by a licensed hazardous waste broker via high-temperature incineration[6].

  • Validation Check: The waste manifest signed by the broker matches the exact volume and hazard class generated by the lab, successfully closing the RCRA "cradle-to-grave" tracking loop[12].

Spill Response & Decontamination

In the event of an accidental spill of 2-Amino-1-(4-methoxyphenyl)-1-butanol during handling or transport, execute the following self-validating recovery protocol:

  • Evacuate & Assess: Ensure the fume hood is operating or the area is adequately ventilated. Don appropriate PPE (nitrile gloves, safety goggles, lab coat)[8].

  • Contain & Absorb: Surround the spill with chemically inert absorbents (e.g., universal spill pads or vermiculite). Do not use combustible materials like sawdust, which can react with certain organic mixtures[10].

  • Neutralize (If Aqueous/Basic): If the spilled solution is highly basic, carefully neutralize the residue with a weak, dilute acid (such as citric acid) before final wiping.

    • Self-Validation Check: Swab the cleaned surface with pH indicator paper. The paper must read neutral (pH 6-8), confirming the amine has been fully neutralized and removed.

  • Solid Waste Disposal: Place all contaminated absorbents, gloves, and pH paper into a solid hazardous waste bag. Label it as "Spill Debris - Organic Amine" and dispose of it via the RCRA solid hazardous waste stream[13].

Sources

Handling

Personal protective equipment for handling 2-Amino-1-(4-methoxyphenyl)-1-butanol

Comprehensive Safety and Handling Guide: 2-Amino-1-(4-methoxyphenyl)-1-butanol As a Senior Application Scientist, I frequently consult on the safe handling of active pharmaceutical ingredients (APIs) and their synthetic...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Handling Guide: 2-Amino-1-(4-methoxyphenyl)-1-butanol

As a Senior Application Scientist, I frequently consult on the safe handling of active pharmaceutical ingredients (APIs) and their synthetic intermediates. 2-Amino-1-(4-methoxyphenyl)-1-butanol (C₁₁H₁₇NO₂) is a critical chiral amino alcohol utilized extensively in medicinal chemistry and organic synthesis [1]. While its unique structure—combining a p-methoxyphenyl group, a butanol backbone, and an amino group—makes it an excellent nucleophile and coordinating agent, these same features present significant occupational hazards.

This guide provides a self-validating, step-by-step protocol for personal protective equipment (PPE) selection, operational handling, and disposal, designed to ensure absolute safety in your laboratory.

Hazard Assessment & Mechanistic Causality

To select the correct PPE, we must first understand the chemical causality behind the hazard. We do not just wear gloves "because it is a chemical"; we wear specific materials to combat the exact mechanism of tissue damage.

  • Corrosivity & Basicity: The primary amine group (-NH₂) imparts strong basicity. Upon contact with physiological moisture (sweat, tears), it causes rapid saponification of epidermal lipids and protein denaturation, leading to severe chemical burns and permanent eye damage [2].

  • Enhanced Dermal Absorption: The lipophilic p-methoxyphenyl moiety significantly increases the molecule's partition coefficient (LogP). This allows the corrosive amino alcohol to rapidly penetrate the stratum corneum, facilitating the systemic absorption of harmful amounts before surface burns are fully realized [3].

  • Respiratory Irritation: While the vapor pressure of the solid/viscous liquid form may be moderate at room temperature, heating or aerosolizing the compound during transfer or synthesis generates highly irritating corrosive mists that can damage the respiratory tract [4].

PPE Selection Matrix

Quantitative data for PPE breakthrough times and operational scale requirements are summarized below. Use this matrix as a self-validating checklist before any experiment begins.

Protection CategoryAnalytical Scale (< 1 g / Dilute)Preparative Scale (> 1 g / Neat)Mechanistic Justification
Hand Protection Nitrile Gloves (Double-gloved, >0.11mm)Butyl Rubber or Neoprene GlovesNitrile provides short-term splash protection; Butyl rubber prevents lipophilic penetration and withstands basicity [3].
Eye/Face Protection Tight-fitting Safety Goggles (EN 166)Goggles + Full Face ShieldPrevents irreversible corneal damage from basic amine splashes or vapor condensation[2].
Body Protection Flame-resistant Lab CoatChemical-resistant Tyvek/Impervious SuitPrevents dermal absorption; ordinary cotton absorbs liquids and holds corrosives against the skin.
Respiratory Chemical Fume Hood (Face velocity >100 fpm)Fume Hood + NIOSH Full-Face RespiratorMitigates inhalation of corrosive aerosols/vapors during scale-up, agitation, or heating[4].

Standard Operating Procedure (SOP): Experimental Handling

Trustworthiness in the lab relies on reproducible, self-validating methodologies. Follow these steps sequentially.

Phase 1: Pre-Operation & Donning

  • Verify Ventilation: Ensure the chemical fume hood is operational. Validation: Check the digital monitor to confirm a face velocity between 80–120 feet per minute (fpm).

  • Inspect PPE: Check butyl rubber gloves for pinhole leaks using the inflation method (trap air inside and squeeze to check for deflation). Ensure safety goggles form a complete, airtight seal around the eyes.

  • Donning Sequence: Lab coat/suit Goggles Face Shield Inner Nitrile Gloves Outer Butyl Gloves.

Phase 2: Chemical Transfer & Reaction Setup

  • Static Control: 2-Amino-1-(4-methoxyphenyl)-1-butanol powders or concentrated organic solutions can accumulate static. Validation: Ground all transfer vessels and use antistatic mats [5].

  • Transfer: Use non-sparking spatulas for solids or positive-displacement pipettes for viscous liquids. Keep the sash of the fume hood as low as possible (below the breathing zone).

  • Containment: Perform all weighing inside a vented balance enclosure or within the fume hood to prevent dust/aerosol dissemination.

Phase 3: Doffing & Post-Operation

  • Decontaminate Outer Gloves: Wipe outer gloves with a dilute acidic solution (e.g., 1% acetic acid) followed by water before removal to neutralize residual amines.

  • Doffing Sequence: Remove outer gloves Face Shield Goggles Lab Coat Inner Gloves. Wash hands immediately with copious amounts of soap and water.

Spill Response and Disposal Plan

Amino alcohol spills require immediate, calculated responses to prevent inhalation and surface degradation.

Emergency Spill Protocol:

  • Evacuate & Isolate: Immediately clear the area. If the spill is outside a fume hood, don a NIOSH-approved respirator with organic vapor/acid gas cartridges before re-entering [4].

  • Containment: Surround the spill with an inert, non-combustible absorbent (e.g., dry sand, vermiculite, or a specialized chemical binder). Do not use combustible materials like sawdust, which can react with amines.

  • Neutralization: Carefully apply a weak acid (e.g., dilute citric acid or sodium bisulfate) to the absorbed material to neutralize the basic amine. Validation: Tap the neutralized spill with pH paper to ensure the pH has dropped below 8 before sweeping.

  • Collection: Sweep the neutralized absorbent using non-sparking tools into a highly visible, sealable hazardous waste container.

  • Surface Decontamination: Wash the spill area with a mild soap solution, followed by a water rinse. Collect all rinse water as hazardous waste.

Disposal Plan: Do not flush 2-Amino-1-(4-methoxyphenyl)-1-butanol down the sink. It is toxic to aquatic life and can drastically alter the pH of local water systems [5]. Collect all contaminated PPE, wipes, and neutralized spill debris in clearly labeled, tightly sealed containers. Dispose of via a licensed hazardous waste contractor in accordance with local environmental regulations (e.g., EPA RCRA guidelines for corrosive/toxic waste).

Operational Workflow Visualization

Below is the logical signaling pathway for emergency spill response when handling this corrosive intermediate.

SpillResponse Start Spill Detected: 2-Amino-1-(4-methoxyphenyl)-1-butanol Evacuate Evacuate & Isolate Area (Ensure Ventilation) Start->Evacuate DonPPE Don Maximum PPE (Respirator, Butyl Gloves) Evacuate->DonPPE Neutralize Neutralize (Weak Acid) or Absorb (Inert Sand) DonPPE->Neutralize Collect Collect in Sealed Chemical Waste Container Neutralize->Collect Decon Decontaminate Surface (Soap & Water / Dilute Acid) Collect->Decon Dispose Dispose per Local Environmental Regulations Decon->Dispose

Step-by-step emergency response workflow for 2-Amino-1-(4-methoxyphenyl)-1-butanol spills.

References

  • SDS GAS/SPEC CS-Plus Solvent, INEOS Oxide,[Link]

  • Material Safety Data Sheet - (+/-)-2-Amino-1-butanol, 97%, Cole-Parmer,[Link]

  • AMINO ALCOHOL EA SDS, Nippon Nyukazai Co., Ltd.,[Link]

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